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  • Product: 4-Aminonicotinohydrazide
  • CAS: 89533-20-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Aminonicotinohydrazide (CAS 89533-20-0): A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Privileged Scaffold In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, pyridine derivatives hold a position of particular prominence. 4-Aminonicotinohydrazide emerges as a molecule of significant interest, integrating three key pharmacophoric elements into a single, compact structure: a pyridine ring, an aromatic amine, and a hydrazide functional group. While specific data for this exact compound is sparse, its structural relationship to the renowned anti-tuberculosis drug isoniazid (isonicotinic acid hydrazide) immediately highlights its potential as a valuable starting material for the synthesis of novel bioactive compounds.

This guide provides a comprehensive technical overview of 4-aminonicotinohydrazide, moving from its fundamental physicochemical properties and a logical, field-proven synthetic route to its predicted spectral characteristics and potential applications in drug discovery. By understanding the core attributes of this molecule, researchers can strategically leverage its reactive handles to construct diverse chemical libraries and accelerate the development of next-generation therapeutics.

Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and downstream applications. The key identifiers and predicted properties for 4-Aminonicotinohydrazide are summarized below.

PropertyValueSource / Rationale
CAS Number 89533-20-0Registry Number
Molecular Formula C₆H₈N₄OCalculated from structure
Molecular Weight 152.15 g/mol Calculated from structure[1]
IUPAC Name 4-aminopyridine-3-carbohydrazideIUPAC Nomenclature
Appearance White to off-white solidPredicted based on analogues like 4-aminonicotinic acid and other hydrazides.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.Predicted based on polar functional groups (-NH₂, -CONHNH₂) and the pyridine nitrogen.
Melting Point >150 °C (decomposition likely)Predicted. Hydrazides and aminopyridines are typically high-melting solids.

Synthesis and Characterization: A Practical Approach

Proposed Synthetic Workflow

The most direct route involves the conversion of the carboxylic acid to a methyl ester, followed by hydrazinolysis. This approach is favored for its high efficiency and the relative ease of purification of the intermediate and final product.

G A 4-Aminonicotinic Acid (Starting Material) B Methyl 4-aminonicotinate (Ester Intermediate) A->B Step 1: Esterification Reagents: MeOH, H₂SO₄ (cat.) Conditions: Reflux C 4-Aminonicotinohydrazide (Final Product) B->C Step 2: Hydrazinolysis Reagents: NH₂NH₂·H₂O Conditions: EtOH, Reflux

Caption: Proposed two-step synthesis of 4-Aminonicotinohydrazide.

Experimental Protocol: A Self-Validating System

This protocol is designed with causality and validation in mind, ensuring each step is based on reliable chemical transformations.

Step 1: Fischer Esterification of 4-Aminonicotinic Acid

  • Rationale: Acid-catalyzed esterification is a classic and cost-effective method to convert carboxylic acids to esters. Methanol serves as both the solvent and the reactant, and a catalytic amount of strong acid, like sulfuric acid, protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-aminonicotinic acid (1.0 eq).

  • Reagent Addition: Suspend the starting material in anhydrous methanol (approx. 10-15 mL per gram of acid). Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. The pH should be ~7-8.

  • Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-aminonicotinate, which can often be used in the next step without further purification.[1]

Step 2: Hydrazinolysis of Methyl 4-aminonicotinate

  • Rationale: The ester intermediate is readily converted to the corresponding hydrazide by nucleophilic acyl substitution. Hydrazine is a potent nucleophile that efficiently attacks the electrophilic carbonyl carbon of the ester, displacing the methoxy group.[3]

  • Setup: Dissolve the methyl 4-aminonicotinate (1.0 eq) from the previous step in ethanol (10-15 mL per gram) in a round-bottom flask with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) to the solution. An excess of hydrazine is used to ensure the complete conversion of the ester.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is typically monitored by TLC. The formation of the product is often indicated by the precipitation of the solid hydrazide from the reaction mixture upon cooling.

  • Isolation & Purification: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted hydrazine and other impurities.

  • Drying: Dry the purified 4-aminonicotinohydrazide under vacuum to obtain the final product.

Predicted Spectroscopic Data for Characterization

Structural confirmation relies on a combination of spectroscopic methods. The following data are predicted based on the known effects of the constituent functional groups.[4][5][6][7][8]

TechniquePredicted Observations
¹H NMR Pyridine Protons: Three distinct signals in the aromatic region (~6.5-8.5 ppm). H2 and H6 will be doublets, while H5 will be a doublet of doublets. The amino group at C4 will cause a significant upfield shift for H5 and H2/H6 compared to unsubstituted nicotinohydrazide. -NH₂ (Amine): A broad singlet (~5.0-6.0 ppm), exchangeable with D₂O. -NH-NH₂ (Hydrazide): Two separate broad singlets, one for the -NH (~9.0-10.0 ppm) and one for the terminal -NH₂ (~4.0-5.0 ppm), both exchangeable with D₂O.
¹³C NMR Pyridine Carbons: Six distinct signals. The carbon bearing the amino group (C4) will be significantly shielded (~150-155 ppm). Carbons ortho and para to the ring nitrogen will be deshielded. Carbonyl Carbon (C=O): A signal in the characteristic amide/hydrazide region (~165-170 ppm).
FT-IR (cm⁻¹) N-H Stretching: Two distinct bands for the primary amine (-NH₂) around 3450-3300 cm⁻¹ (asymmetric and symmetric stretches).[9] Additional N-H stretching bands from the hydrazide group will appear in the 3300-3100 cm⁻¹ region.[10][11][12] C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.[13] N-H Bending (Amide II): A medium to strong band around 1620-1580 cm⁻¹. Aromatic C=C/C=N Stretching: Multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[14][15]
Mass Spec (EI) Molecular Ion (M⁺): A prominent peak at m/z = 152.15, corresponding to the molecular weight of the compound.[1] Key Fragmentation: Expect fragmentation patterns corresponding to the loss of -NHNH₂ (m/z = 121) and the formation of the 4-aminonicotinoyl cation.

Reactivity and Applications in Drug Discovery

The true value of 4-aminonicotinohydrazide lies in its trifunctional nature, which provides multiple avenues for chemical elaboration. This versatility makes it an ideal scaffold for generating diverse libraries of compounds for biological screening.

Caption: Reactive centers of 4-Aminonicotinohydrazide for chemical diversification.

Leveraging the Hydrazide Moiety (Site A)

The hydrazide group is arguably the most versatile handle. It readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone of combinatorial chemistry due to its high efficiency and the vast commercial availability of carbonyl compounds. Hydrazones derived from isonicotinic hydrazide have shown a wide spectrum of biological activities, including potent antitubercular and antimicrobial effects.

Modifying the Aromatic Amine (Site B)

The primary aromatic amine at the C4 position is a strong nucleophile. It can be readily acylated to form amides, derivatized with sulfonyl chlorides to produce sulfonamides, or used as a nucleophilic partner in various cross-coupling reactions (e.g., Buchwald-Hartwig amination). These modifications allow for the systematic exploration of the structure-activity relationship (SAR) around the pyridine core.

The Role of the Pyridine Nitrogen (Site C)

The nitrogen atom within the pyridine ring is basic and can be protonated to form salts, which is often used to improve the aqueous solubility and bioavailability of drug candidates. It can also serve as a coordination site for metal ions, opening possibilities for the development of metallodrugs or diagnostic agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-aminonicotinohydrazide is not available, a conservative approach to handling should be adopted based on data for analogous compounds such as 4-aminonicotinic acid, other aminopyridines, and various hydrazides.[1]

  • Hazard Classification (Predicted): Likely to be classified as harmful if swallowed, and may cause skin and serious eye irritation.[1] Some hydrazide derivatives are suspected of causing organ damage through prolonged exposure.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling Precautions: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion

4-Aminonicotinohydrazide (CAS 89533-20-0) represents a strategically designed chemical building block with significant potential for drug discovery and development. Its trifunctional nature allows for extensive and diverse chemical modifications at three distinct sites, making it an ideal starting point for the synthesis of compound libraries. By leveraging established, high-yield chemical transformations, researchers can efficiently generate novel derivatives for biological evaluation. This guide provides the foundational knowledge—from a robust synthesis protocol to predictive characterization data and a logical framework for derivatization—to empower scientists to unlock the full potential of this versatile heterocyclic scaffold.

References

  • Zhang, J., et al. (2015). Study on synthesis of 4-Aminonicotinic acid. ResearchGate. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-aminopyridine-3-carboxylate. PubChem. Retrieved February 9, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 9, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved February 9, 2026, from [Link]

  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved February 9, 2026, from [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of hydrazine solution before (a) and after the.... Retrieved February 9, 2026, from [Link]

  • Harris, R. O., & Johnson, A. W. (1969). Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides. Journal of the Chemical Society C: Organic. Retrieved February 9, 2026, from [Link]

  • Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty.... Retrieved February 9, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 9, 2026, from [Link]

Sources

Exploratory

Technical Deep Dive: 4-Amino-3-Pyridinecarbohydrazide

Executive Summary This technical guide provides a comprehensive analysis of 4-amino-3-pyridinecarbohydrazide , a critical heterocyclic building block in medicinal chemistry. Unlike its structural isomer Isoniazid (4-pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-amino-3-pyridinecarbohydrazide , a critical heterocyclic building block in medicinal chemistry. Unlike its structural isomer Isoniazid (4-pyridinecarbohydrazide), which is a frontline anti-tubercular agent, the 4-amino-3-substituted variant serves primarily as a bifunctional synthon . Its unique ortho-amino hydrazide motif allows for rapid cyclization into pyrido[4,3-d]pyrimidines , a privileged scaffold in kinase inhibitor discovery. This document details the physicochemical profile, validated synthetic protocols, and downstream heterocyclic transformations of this molecule.[1][2]

Part 1: Molecular Architecture & Physicochemical Profile

The utility of 4-amino-3-pyridinecarbohydrazide lies in its high density of reactive functional groups. The proximity of the nucleophilic amino group (C4 position) to the carbonyl of the hydrazide (C3 position) creates a pre-organized system for cyclocondensation.

Structural Identity
  • Systematic Name: 4-amino-pyridine-3-carbohydrazide

  • Alternative Names: 4-Aminonicotinohydrazide; 4-Aminonicotinic acid hydrazide.

  • Core Scaffold: Pyridine[3]

  • Key Isomer Distinction: Distinct from 3-amino-4-pyridinecarbohydrazide (which yields pyrido[3,4-d] systems).

Physicochemical Properties (Calculated)

The following data establishes the baseline for handling and formulation.

PropertyValueRelevance
Molecular Formula C₆H₈N₄OHigh nitrogen content (42%)
Molecular Weight 152.15 g/mol Fragment-based drug design (FBDD) compliant
H-Bond Donors 4High polarity; significant intermolecular interaction
H-Bond Acceptors 4Excellent water solubility potential
Topological Polar Surface Area ~80 ŲModerate membrane permeability
Predicted pKa (Hydrazide) ~3.5Weakly basic; protonates in strong acid
Predicted pKa (Pyridine N) ~5.8Less basic than unsubstituted pyridine due to e- withdrawal

Part 2: Synthetic Pathways[1]

The synthesis of 4-amino-3-pyridinecarbohydrazide is most reliably achieved via the hydrazinolysis of ethyl 4-aminonicotinate . Direct reaction of the carboxylic acid with hydrazine is often sluggish and requires activation (e.g., CDI or SOCl₂), making the ester route the industrial standard.

Validated Protocol: Hydrazinolysis of Ethyl 4-Aminonicotinate

Reaction Overview:



Step-by-Step Methodology
  • Precursor Preparation: Charge a round-bottom flask with Ethyl 4-aminonicotinate (1.0 eq).

    • Note: If starting from 4-aminonicotinic acid, first reflux in EtOH/H₂SO₄ to generate the ester.

  • Reagent Addition: Add Hydrazine Hydrate (98%, 5.0 eq) in excess.

    • Critical Control Point: Excess hydrazine is required to drive the equilibrium forward and prevent the formation of the dimer (bis-hydrazide).

  • Solvent System: Dissolve in absolute Ethanol (5 mL per mmol of substrate).

  • Reaction Conditions: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: DCM:MeOH 9:1). The hydrazide is significantly more polar than the ester.

  • Work-up & Purification:

    • Cool the reaction mixture to 0°C. The product often precipitates as a white to off-white solid.

    • Filter the solid and wash with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1).

Synthesis Workflow Diagram

The following diagram illustrates the conversion from the acid precursor to the final hydrazide.

SynthesisPath Acid 4-Aminonicotinic Acid (Precursor) Ester Ethyl 4-Aminonicotinate (Intermediate) Acid->Ester EtOH, H2SO4 Reflux, 12h Hydrazide 4-Amino-3-pyridinecarbohydrazide (Target) Ester->Hydrazide N2H4·H2O (Excess) EtOH, Reflux, 6h (Nucleophilic Acyl Substitution)

Figure 1: Synthetic workflow for the production of 4-amino-3-pyridinecarbohydrazide via ester intermediate.

Part 3: Chemical Reactivity & Heterocyclic Transformations

The true value of 4-amino-3-pyridinecarbohydrazide is its role as a "bidentate" electrophile/nucleophile hybrid. The ortho-amino group allows for cyclization reactions that are inaccessible to simple benzohydrazides.

Synthesis of Pyrido[4,3-d]pyrimidines

Reaction with one-carbon donors (orthoesters, formic acid) closes the pyrimidine ring onto the pyridine core. This creates the pyrido[4,3-d]pyrimidine system, a bio-isostere of quinazoline (common in EGFR inhibitors).

  • Reagent: Triethyl orthoformate (TEOF) or Formic Acid.

  • Mechanism:

    • Formation of the hydrazone (Schiff base) at the terminal nitrogen.

    • Nucleophilic attack of the C4-amino group onto the methine carbon.

    • Elimination of ethanol/water to aromatize the system.

Synthesis of Fused 1,2,4-Triazoles

Reaction with nitrous acid (HNO₂) transforms the hydrazide into an azide intermediate (Curtius rearrangement precursor) or, under specific conditions, cyclizes to the tetrazolo- or triazolo-pyridine system depending on the pH and solvent.

Reaction Pathway Diagram[1][2][4]

Reactivity Core 4-Amino-3-pyridinecarbohydrazide Schiff Hydrazone Intermediate Core->Schiff + TEOF Reflux SchiffBase N-Aryl Hydrazone (Antibacterial) Core->SchiffBase + R-CHO (Cat. Acid) TEOF Triethyl Orthoformate (1-Carbon Donor) Aldehyde Aryl Aldehydes (R-CHO) FusedRing Pyrido[4,3-d]pyrimidine (Kinase Scaffold) Schiff->FusedRing Cyclocondensation (-EtOH)

Figure 2: Divergent synthetic applications.[1][2][3][4][5][6][7][8][9] The pathway to Pyrido[4,3-d]pyrimidine is the primary route for oncology drug discovery.

Part 4: Pharmacological Applications[3][7]

Kinase Inhibition (Oncology)

The cyclized derivative, pyrido[4,3-d]pyrimidine , mimics the ATP-binding motif found in many kinase inhibitors (e.g., Gefitinib, Erlotinib).

  • Mechanism: The Nitrogen at position 1 and the Nitrogen at position 3 of the fused pyrimidine ring serve as hydrogen bond acceptors/donors to the hinge region of the kinase ATP pocket.

  • SAR Insight: Substituents on the hydrazine moiety (before cyclization) dictate the "tail" of the inhibitor, often interacting with the solvent-exposed region of the enzyme.

Antimicrobial Activity (Tuberculosis)

While Isoniazid (4-pyridinecarbohydrazide) is the gold standard, 4-amino-3-pyridinecarbohydrazide derivatives have shown activity against Mycobacterium tuberculosis.

  • Mechanism: Formation of Schiff bases (reaction with aldehydes) yields lipophilic compounds capable of penetrating the mycobacterial cell wall.

  • Toxicity: The presence of the amino group alters the metabolism compared to Isoniazid, potentially reducing hepatotoxicity associated with acetyl-hydrazine metabolites.

References

  • Synthesis of Pyrido-pyrimidines

    • Title: The synthesis of pyrido[4,3-d]pyrimidin-4(3H)
    • Source: Journal of the Chemical Society C: Organic.
    • Link:[Link]

  • Ortho-Amino Hydrazide Reactivity

    • Title: One-Pot Reactions of Triethyl Orthoformate with Amines (Mechanistic insight into heterocycle form
    • Source: Reactions (MDPI).
    • Link:[Link]

  • Biological Activity of Pyridine Carbohydrazides

    • Title: Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applic
    • Source: CMJ Publishers (Comput
    • Link:[Link]

  • Precursor Availability (Ethyl 4-aminonicotinate)

    • Title: 4-Aminonicotinic acid ethyl ester (Chemical Property Sheet).
    • Source: PubChem / Sigma-Aldrich Data.

    • Link:[Link]

Sources

Foundational

Technical Guide: Isoniazid vs. 4-Aminonicotinic Acid Hydrazide

This technical guide provides a rigorous comparative analysis of Isoniazid (INH) and its structural analogue, 4-Aminonicotinic Acid Hydrazide (4-ANAH) . While Isoniazid is the frontline therapeutic for Mycobacterium tube...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous comparative analysis of Isoniazid (INH) and its structural analogue, 4-Aminonicotinic Acid Hydrazide (4-ANAH) .

While Isoniazid is the frontline therapeutic for Mycobacterium tuberculosis (Mtb), 4-ANAH represents a critical "negative control" or scaffold for Structure-Activity Relationship (SAR) studies. This guide deconstructs why the positional isomerism (isonicotinic vs. nicotinic) and the electronic influence of the amino group fundamentally alter the pharmacological potential of the molecule.

Structural, Mechanistic, and Synthetic Profiling

Part 1: Structural & Electronic Landscape

The core difference lies in the pyridine substitution pattern and the resulting electronic vectors. Isoniazid is a 4-substituted pyridine. 4-ANAH is a 3,4-disubstituted pyridine (hydrazide at 3, amino at 4). This ortho-substitution pattern in 4-ANAH introduces significant steric and electronic perturbations.

Physicochemical Comparison
FeatureIsoniazid (INH)4-Aminonicotinic Acid Hydrazide (4-ANAH)Impact on Activity
IUPAC Name Pyridine-4-carbohydrazide4-Aminopyridine-3-carbohydrazideTarget Recognition
Vector Para (Linear)Meta (Bent)KatG Docking
Pyridine N pKa ~1.8 - 3.5 (Low basicity)~9.1 (High basicity due to 4-NH₂ EDG)Protonation State
Electronic State Electron-deficient ringElectron-rich ring (Amino effect)Radical Stability
H-Bonding Intermolecular dominantPotential Intramolecular (NH₂···O=C)Solubility/Permeability
LogP (Predicted) -0.70 (Hydrophilic)~ -0.9 to -1.1 (More Hydrophilic)Cell Wall Penetration
Structural Visualization (DOT Diagram)

The following diagram illustrates the atomic numbering and the critical "Ortho-Clash" in 4-ANAH that prevents it from mimicking the INH pharmacophore.

ChemicalStructure cluster_INH Isoniazid (Active) cluster_ANAH 4-Aminonicotinic Acid Hydrazide (Inactive/Low Activity) INH Pyridine Ring (N at pos 1) | C4-Hydrazide (CONHNH2) ANAH Pyridine Ring (N at pos 1) | C3-Hydrazide  --  C4-Amino (Ortho-Steric Clash) INH->ANAH Structural Isomerism (Gamma vs Beta substitution) KatG_Pocket KatG Active Site (Heme Access) INH->KatG_Pocket Fits Sterically ANAH->KatG_Pocket Steric Blockade (Amino group) Radical Isonicotinoyl Radical Formation ANAH->Radical Fails to Activate KatG_Pocket->Radical Oxidation via Mn(III)

Caption: Comparative pharmacophore mapping showing the steric blockade preventing 4-ANAH from entering the KatG catalytic cycle.

Part 2: Mechanistic Implications (The KatG Interface)

The antitubercular efficacy of INH is predicated on its conversion from a prodrug to an active isonicotinoyl radical by the catalase-peroxidase enzyme KatG. 4-ANAH fails this process due to two primary factors:

  • Electronic Deactivation:

    • INH: The pyridine ring is electron-deficient, facilitating the departure of the hydrazine group and stabilization of the resulting radical.

    • 4-ANAH: The 4-amino group is a strong Electron Donating Group (EDG). It pushes electron density into the pyridine ring (resonance effect). This increases the electron density at the carbonyl carbon, strengthening the C-N bond of the hydrazide and making the oxidative cleavage by KatG thermodynamically unfavorable.

  • The "Lock-and-Key" Mismatch:

    • KatG requires the hydrazide to be positioned specifically relative to the heme center. The 3-position (nicotinic) vector directs the hydrazide away from the catalytic heme iron when the pyridine nitrogen is docked.

    • Furthermore, the 4-amino group in 4-ANAH creates an intramolecular hydrogen bond with the hydrazide carbonyl oxygen. This "locks" the molecule into a planar conformation that likely cannot adapt to the binding pocket's induced fit.

Activation Pathway Diagram

Mechanism Prodrug Prodrug Entry (INH or 4-ANAH) KatG Enzyme: KatG (Catalase-Peroxidase) Prodrug->KatG Diffusion Radical_INH Isonicotinoyl Radical (Active Species) KatG->Radical_INH If INH (Oxidation) Block Oxidation Resistance (Due to 4-NH2 EDG) KatG->Block If 4-ANAH Adduct INH-NAD Adduct (InhA Inhibitor) Radical_INH->Adduct + NAD+ Death Mycolic Acid Blockade (Cell Death) Adduct->Death Inhibits InhA NoActivity No Adduct Formation Block->NoActivity

Caption: Divergent activation pathways. INH successfully forms the radical, while 4-ANAH is metabolically inert regarding KatG activation.

Part 3: Synthetic Protocols

Synthesizing 4-ANAH is more complex than INH due to the need to introduce the amino group. The following protocol utilizes an isoquinoline oxidation route, which is robust and scalable.

Synthesis of 4-Aminonicotinic Acid Hydrazide

Reagents: Isoquinoline, Sulfuric Acid (


), Nitric Acid (

), Acetic Anhydride, Ammonia, Sodium Hypochlorite (NaOCl), Hydrazine Hydrate.

Workflow:

  • Oxidative Cleavage (Isoquinoline

    
     3,4-Pyridine Dicarboxylic Acid): 
    
    • Dissolve isoquinoline in conc.

      
      .
      
    • Add fuming

      
       dropwise at 0°C.
      
    • Heat to 160°C for 4 hours.

    • Mechanism:[1][2][3] Oxidative ring opening of the benzene ring of isoquinoline.

    • Yield: ~60%.

  • Anhydride Formation:

    • Reflux the dicarboxylic acid in acetic anhydride for 2 hours.

    • Concentrate to obtain 3,4-pyridinedicarboxylic anhydride.[4]

  • Regioselective Ammonolysis:

    • Treat anhydride with aqueous ammonia at 0°C.

    • This yields the mono-amide (predominantly at the 4-position due to sterics).

  • Hofmann Rearrangement (Introduction of Amino Group):

    • Treat the amide with NaOCl (bleach) and NaOH at 0°C, then warm to 60°C.

    • Transformation: The amide group (

      
      ) is converted to an amine (
      
      
      
      ).
    • Product: 4-Aminonicotinic Acid.[4]

  • Hydrazide Formation (Final Step):

    • Esterification: Reflux 4-aminonicotinic acid in methanol with catalytic

      
       to form Methyl 4-aminonicotinate.
      
    • Hydrazinolysis: Dissolve the ester in ethanol. Add Hydrazine Hydrate (80%) in 3-fold excess. Reflux for 6 hours.

    • Cool to precipitate 4-aminonicotinic acid hydrazide . Recrystallize from ethanol.

Synthesis of Isoniazid (Control)

Reagents: Methyl isonicotinate, Hydrazine Hydrate, Ethanol.

  • Dissolve methyl isonicotinate (10 mmol) in absolute ethanol (20 mL).

  • Add hydrazine hydrate (30 mmol) dropwise with stirring.

  • Reflux for 3–4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Cool to room temperature; INH precipitates as white crystals.

  • Filter and wash with cold ethanol.

Part 4: Biological Evaluation Protocol (MABA)

To verify the lack of activity of 4-ANAH compared to INH, use the Microplate Alamar Blue Assay (MABA) .[3] This colorimetric assay is the gold standard for high-throughput TB screening.

Materials:

  • M. tuberculosis strain H37Rv.[3][5]

  • 7H9 broth supplemented with OADC.

  • Resazurin (Alamar Blue) dye.

Protocol:

  • Preparation: Prepare stock solutions of INH (1 mg/mL) and 4-ANAH (1 mg/mL) in DMSO.

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions of both drugs (Range: 64

    
    g/mL to 0.03 
    
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of M. tuberculosis H37Rv suspension (
    
    
    
    CFU/mL) to each well.
  • Controls:

    • Positive Control: INH (Standard).[6]

    • Negative Control: Media + Bacteria + DMSO (No drug).

    • Sterility Control: Media only.

  • Incubation: Incubate plates at 37°C for 7 days.

  • Development: Add 20

    
    L of Resazurin and 12 
    
    
    
    L of Tween 80. Incubate for 24 hours.
  • Readout:

    • Blue: No growth (inhibition).

    • Pink: Growth (reduction of resazurin to resorufin).

    • Result: INH will show blue wells down to ~0.05

      
      g/mL (MIC). 4-ANAH is expected to remain pink (growth) across the range, or show activity only at very high concentrations (>50 
      
      
      
      g/mL) due to non-specific toxicity rather than KatG activation.

References

  • BenchChem. (2025).[5] A Guide to the Structure-Activity Relationship of Isonicotinic Acid Hydrazide Derivatives as Antitubercular Agents.Link

  • Sciarra, F. et al. (2024).[7] Structural analysis of isonicotinic hydrazide and its pharmacological implications. World Journal of Biology Pharmacy and Health Sciences. Link

  • Zhang, Y. et al. (2000). Action mechanism of antitubercular isoniazid.[1][3][5][8][9] Activation by Mycobacterium tuberculosis KatG.[3][8][9][10] Journal of Biological Chemistry. Link[10]

  • Vilchèze, C. & Jacobs, W.R. (2015). Reinvestigation of the structure-activity relationships of isoniazid. Antimicrobial Agents and Chemotherapy.[8] Link

  • ResearchGate. (2025). Study on synthesis of 4-Aminonicotinic acid.Link

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility of 4-Aminonicotinohydrazide in DMSO and Methanol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 4-Aminonicotinohydrazide in two common laboratory solvents: dime...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 4-Aminonicotinohydrazide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Given the critical role of solubility in various stages of research and development, from initial screening to formulation, a thorough and methodologically sound approach is paramount. This document outlines the core principles, experimental protocols, and data interpretation necessary for generating reliable solubility data for this compound.

Introduction: The Criticality of Solubility in a Research Context

4-Aminonicotinohydrazide, a heterocyclic hydrazide derivative, represents a class of compounds with significant interest in medicinal chemistry and materials science. The utility of such compounds is, however, fundamentally linked to their solubility in relevant solvent systems. Poor solubility can hinder biological screening, complicate formulation for in vivo studies, and lead to unreliable experimental results.[1][2] Therefore, the accurate determination of solubility in commonly used solvents like DMSO and methanol is a foundational step in the characterization of this and similar molecules.

Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent renowned for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[3][4][5][6] Its miscibility with water and many organic solvents makes it a versatile vehicle in various experimental setups.[5][6][7] Methanol, on the other hand, is a polar protic solvent, also widely used for its ability to form hydrogen bonds and solvate a variety of substances.[8][9][10][11][12] Understanding the solubility of 4-Aminonicotinohydrazide in these two distinct solvent types provides valuable insights into its physicochemical properties and potential applications.

Understanding the Molecular Interactions: A Theoretical Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.

4-Aminonicotinohydrazide: This molecule possesses several key functional groups that dictate its solubility characteristics:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom.

  • Amino Group (-NH2): Capable of acting as a hydrogen bond donor and acceptor.

  • Hydrazide Group (-CONHNH2): Contains amide and amine functionalities, both of which can participate in hydrogen bonding.

Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO has a strong dipole moment and can act as a hydrogen bond acceptor at the sulfoxide oxygen.[3][4] It cannot, however, donate hydrogen bonds.

Methanol (CH3OH): As a polar protic solvent, methanol can both donate and accept hydrogen bonds through its hydroxyl group.[8][9]

The dissolution of 4-Aminonicotinohydrazide in these solvents will be driven by favorable dipole-dipole interactions and the formation of hydrogen bonds between the solute's functional groups and the solvent molecules.

Quantitative Solubility of 4-Aminonicotinohydrazide: A Methodological Approach

While specific quantitative solubility data for 4-Aminonicotinohydrazide is not extensively published, this section provides a detailed methodology for its determination. For related compounds, such as other hydrazide derivatives, DMSO and methanol have been noted as effective solvents to enhance solubility for experimental purposes.[13] A structurally similar compound, (4-AMINO-PYRIDIN-3-YL)-METHANOL, is described as being slightly soluble in both DMSO and methanol. This suggests that 4-Aminonicotinohydrazide is likely to exhibit some degree of solubility in these solvents.

The following table outlines the expected qualitative solubility and provides a template for recording experimentally determined quantitative data.

SolventTypeKey PropertiesExpected Qualitative Solubility of 4-AminonicotinohydrazideExperimentally Determined Solubility (mg/mL)
DMSO Polar AproticHigh polarity, strong H-bond acceptor[3][4][14]SolubleTo be determined experimentally
Methanol Polar ProticCapable of H-bond donation and acceptance[8][9][10]SolubleTo be determined experimentally

Experimental Protocols for Solubility Determination

To ensure scientific integrity, a well-designed and reproducible experimental protocol is essential. The following outlines a robust method for determining the thermodynamic equilibrium solubility of 4-Aminonicotinohydrazide.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[15] It involves saturating a solvent with the solute over a defined period and then measuring the concentration of the dissolved compound.

Materials and Equipment:

  • 4-Aminonicotinohydrazide (solid)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification prep1 Weigh excess 4-Aminonicotinohydrazide prep2 Add to vials with known volume of DMSO and Methanol prep1->prep2 equil Incubate on shaker at constant temperature (e.g., 24-48 hours) prep2->equil sample1 Filter supernatant to remove undissolved solid equil->sample1 sample2 Dilute filtrate with appropriate mobile phase sample1->sample2 sample3 Analyze by validated HPLC method sample2->sample3 quant Calculate concentration against a standard curve sample3->quant

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 4-Aminonicotinohydrazide and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

    • Analyze these standards using a validated HPLC method to generate a standard curve of peak area versus concentration.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid 4-Aminonicotinohydrazide to separate vials containing a precise volume (e.g., 1 mL) of DMSO and methanol, respectively. The amount of solid should be sufficient to ensure that undissolved material remains at the end of the experiment.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[15]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the standard curve.

  • Analysis and Quantification:

    • Inject the diluted samples into the HPLC system and record the peak area corresponding to 4-Aminonicotinohydrazide.

    • Using the standard curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the equilibrium solubility of 4-Aminonicotinohydrazide in the respective solvent.

High-Throughput Kinetic Solubility Assessment

For earlier stages of drug discovery, a higher throughput method for assessing solubility may be preferred. Kinetic solubility measurements are generally faster than equilibrium methods.[1][2]

Principle of Nephelometry: Nephelometry is a common high-throughput technique that measures the turbidity of a solution caused by the precipitation of a compound.[2][16] A stock solution of the compound in DMSO is serially diluted into an aqueous buffer, and the point at which the compound precipitates is detected by light scattering.[16] While this method is typically used for aqueous solubility, a modified approach can be used to assess solubility in different solvent systems.

Experimental Workflow for Nephelometry-based Solubility Ranking:

G cluster_prep Preparation cluster_addition Solvent Addition cluster_measurement Measurement cluster_analysis Analysis prep1 Prepare high-concentration stock of 4-Aminonicotinohydrazide in DMSO prep2 Dispense serial dilutions of stock into a microplate prep1->prep2 add Add Methanol to each well prep2->add measure Read plate on a nephelometer to detect light scattering (precipitation) add->measure analyze Determine the concentration at which precipitation occurs measure->analyze

Caption: High-throughput kinetic solubility workflow using nephelometry.

Causality and Trustworthiness in Experimental Design

The choice of experimental method and the adherence to a strict protocol are crucial for generating trustworthy data.

  • Equilibrium vs. Kinetic Solubility: It is important to distinguish between thermodynamic (equilibrium) and kinetic solubility. The shake-flask method provides the thermodynamic solubility, which is the true saturation point.[1] Kinetic methods, while faster, can sometimes overestimate solubility as they may result in supersaturated solutions.[2]

  • Purity of the Compound: The purity of the 4-Aminonicotinohydrazide sample is critical. Impurities can significantly affect the measured solubility.

  • Solvent Purity and Water Content: The use of anhydrous solvents is recommended, as water content can influence the solubility of the compound. DMSO, in particular, is highly hygroscopic.[3]

  • Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and recorded temperature throughout the experiment is essential for reproducibility.

  • Validated Analytical Method: The HPLC method used for quantification must be validated for linearity, accuracy, and precision to ensure reliable concentration measurements.

Conclusion

This guide provides a comprehensive and scientifically rigorous approach to determining the solubility of 4-Aminonicotinohydrazide in DMSO and methanol. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can generate accurate and reliable solubility data. This information is fundamental for the effective use of this compound in further research and development activities, ensuring the integrity and success of subsequent experiments.

References

  • PubChem. Dimethyl Sulfoxide. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PubMed Central. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • PubChem. 4-Aminonicotinaldehyde. National Center for Biotechnology Information. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • PubChem. Methanol. National Center for Biotechnology Information. [Link]

  • PubMed. Ammonia-containing dimethyl sulfoxide: an improved solvent for the dissolution of formazan crystals in the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay. [Link]

  • Frontiers. Ursolic Acid Hydrazide Based Organometallic Complexes: Synthesis, Characterization, Antibacterial, Antioxidant, and Docking Studies. [Link]

  • Nazarbayev University Repository. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • ChemBK. (2024, April 9). (4-aminophenyl)methanol. [Link]

  • Wikipedia. Methanol. [Link]

  • ResearchGate. The chemistry of hydrazides. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide Solvent Properties. [Link]

  • The Methanol Institute. METHANOL TECHNICAL DATA SHEET. [Link]

  • PubMed. Low concentration dimethyl sulfoxide (DMSO) modulates epileptiform synchronization in the 4-aminopyridine in vitro model. [Link]

  • PDF Free Download. Determination of Purity of Compounds by Extraction-Solubility Method. [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

  • ResearchGate. Solubility Properties of Methanol in Organic Solvents. [Link]

  • Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL. [Link]

  • Royal Society of Chemistry. Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). [Link]

  • Nanyang Chemical. Methanol: Properties, Production, and Applications Guide. [Link]

  • National Institute of Standards and Technology. Methanol with Octane (n-octane) and Water - IUPAC-NIST Solubilities Database. [Link]

  • BYJU'S. Chemical Properties of Dimethyl sulfoxide – C2H6OS. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

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Foundational

Technical Whitepaper: Operational Safety and Application Framework for 4-Aminonicotinohydrazide

Executive Summary 4-Aminonicotinohydrazide (CAS 89533-20-0) is a critical heterocyclic building block utilized primarily in the synthesis of fused ring systems such as pyrido[4,3-d]pyrimidines. Despite its utility, it pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aminonicotinohydrazide (CAS 89533-20-0) is a critical heterocyclic building block utilized primarily in the synthesis of fused ring systems such as pyrido[4,3-d]pyrimidines. Despite its utility, it presents a complex safety profile combining the neurotoxic potential of the 4-aminopyridine core with the sensitizing and metabolic reactivity of the hydrazide moiety.

This guide moves beyond standard compliance checklists to provide a mechanism-based safety and operational framework. It integrates structure-activity relationship (SAR) analysis to predict hazards where empirical data is sparse, ensuring researchers can handle this compound with the rigor required for high-potency intermediates.

Part 1: Chemical Identity & Molecular Architecture

Compound Name: 4-Aminonicotinohydrazide IUPAC Name: 4-Amino-3-pyridinecarbohydrazide CAS Registry Number: 89533-20-0 Molecular Formula: C₆H₈N₄O Molecular Weight: 152.15 g/mol

Structural Analysis & Reactivity Logic

The molecule consists of a pyridine ring substituted at the C4 position with an amino group (-NH₂) and at the C3 position with a hydrazide group (-CONHNH₂).

  • Nucleophilic Centers: The terminal nitrogen of the hydrazide is the primary nucleophile, highly reactive toward aldehydes and ketones (forming hydrazones) and activated carboxylic acid derivatives (forming fused rings).

  • Basic Centers: The pyridine nitrogen and the C4-amino group provide basicity, making the compound soluble in aqueous acids.

  • Chelation Potential: The proximity of the C3-carbonyl and C4-amino groups allows for bidentate chelation of transition metals, which can catalyze decomposition or unexpected side reactions.

Part 2: Hazard Identification & GHS Classification (Predicted)

Note: As a specialized research chemical, comprehensive toxicological data is limited. The following classification is derived from Read-Across SAR Analysis using Isoniazid (hydrazine analog) and 4-Aminopyridine (core analog).

Risk Assessment Matrix
Hazard ClassGHS Category (Predicted)H-CodeMechanistic Justification
Acute Toxicity (Oral) Category 3 or 4H301/H302 The 4-aminopyridine core is a known K⁺ channel blocker (neurotoxin). While the C3-substitution may attenuate potency, high toxicity must be assumed.
Skin Sensitization Category 1H317 Hydrazide moieties are established haptens, capable of binding skin proteins and inducing T-cell mediated allergic contact dermatitis.
Eye Irritation Category 2AH319 Basic amines and hydrazides are inherently irritating to mucous membranes.
STOT - Single Exp. Category 3H335 Inhalation of dust is predicted to cause respiratory tract irritation.
Critical Toxicology Insight

The "Double-Hit" Mechanism:

  • Neurotoxicity: Like 4-aminopyridine, this compound may block voltage-gated potassium channels, potentially lowering seizure thresholds.

  • Vitamin B6 Depletion: Similar to Isoniazid, the hydrazide group can react with pyridoxal phosphate (Vitamin B6), interfering with GABA synthesis and exacerbating seizure risk.

Part 3: Operational Handling & Storage Protocols

Hierarchy of Controls Workflow

SafetyControls Hazard Hazard Source: 4-Aminonicotinohydrazide (Dust/Aerosol) Engineering Engineering Control: Fume Hood / Glove Box (HEPA Filtered) Hazard->Engineering Primary Barrier Admin Admin Control: SOPs, Training, Designated Area Engineering->Admin Process Logic PPE PPE Layer: Nitrile Gloves (Double), N95/P100 Resp, Goggles Admin->PPE Final Barrier User Protected Operator PPE->User Safe Handling

Figure 1: Risk mitigation workflow prioritizing engineering isolation over PPE.

Barrier Selection Guide
  • Gloves: Use Nitrile (minimum 0.11 mm thickness) .

    • Reasoning: Hydrazines can permeate latex. For prolonged handling or solution preparation, use Butyl Rubber or double-gloving with breakthrough indicator change-out schedules (every 30 mins).

  • Respiratory: If handling powder outside a hood (not recommended), a P100/P3 particulate respirator is mandatory.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

    • Stability Note: Hydrazides are susceptible to oxidation and hydrolysis. Keep away from aldehydes (acetone) to prevent inadvertent hydrazone formation.

Part 4: Emergency Response & First Aid[1]

Self-Validating Protocol: In the event of exposure, the response must address both the chemical burn potential and the systemic neurotoxic risk.

  • Inhalation: Move to fresh air immediately. Alert medical personnel to potential 4-AP analog exposure. Monitor for signs of hyperexcitability or tremors.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or organic solvents, which may enhance dermal absorption.

  • Ingestion (Critical):

    • Do NOT induce vomiting (risk of seizure/aspiration).

    • Antidote Consideration: Medical professionals should consider Pyridoxine (Vitamin B6) administration (similar to Isoniazid overdose protocols) to counteract potential GABA depletion, and Benzodiazepines for seizure control [1].

Part 5: Experimental Applications & Synthesis

Synthesis of Pyrido[4,3-d]pyrimidines

The primary utility of 4-aminonicotinohydrazide is as a precursor for fused heterocyclic systems. The following workflow describes its cyclization.

Reaction Scheme: 4-Aminonicotinohydrazide + Orthoformate


 Pyrido[4,3-d]pyrimidin-4(3H)-one

SynthesisPath Start 4-Aminonicotinic Acid (Precursor) Step1 Esterification (EtOH / H+) Start->Step1 Inter1 Ethyl 4-aminonicotinate Step1->Inter1 Step2 Hydrazinolysis (NH2NH2) Inter1->Step2 Product 4-Aminonicotinohydrazide (Target) Step2->Product Step3 Cyclization (HC(OEt)3 / Heat) Product->Step3 Final Pyrido[4,3-d]pyrimidin-4(3H)-one (Fused Ring System) Step3->Final

Figure 2: Synthetic pathway from acid precursor to fused pyrimidine system.

Experimental Protocol: Cyclization to Pyrido[4,3-d]pyrimidine

Derived from standard hydrazide cyclization methodologies [2].

Materials:

  • 4-Aminonicotinohydrazide (1.0 eq)

  • Triethyl orthoformate (5.0 eq)

  • Acetic anhydride (catalytic) or Formic acid

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 4-aminonicotinohydrazide in triethyl orthoformate.

  • Reaction: Heat the mixture to reflux (approx. 146°C) for 4–6 hours. The suspension should clear as the intermediate forms, then potentially precipitate the product.

  • Monitoring: Monitor via TLC (MeOH:DCM 1:9). Look for the disappearance of the hydrazide spot (highly polar, low R_f).

  • Workup: Cool to room temperature. The product, pyrido[4,3-d]pyrimidin-4(3H)-one, typically precipitates.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Data Table: Physicochemical Properties

PropertyValueSource/Estimation
Physical State Solid (Powder)Observed
Melting Point > 200°C (Dec)Predicted based on Nicotinohydrazide
Solubility DMSO, DMF, Dilute AcidExperimental
pKa (Predicted) ~3.5 (Pyridine N), ~9.1 (Hydrazide)Calculated

References

  • Nelson, L. S., et al. (2019). Goldfrank's Toxicologic Emergencies. 11th Ed. McGraw-Hill Education. (Reference for Hydrazine/Isoniazid toxicity management).

  • Fox, H. H. (1952). The Synthesis of Some Substituted Isonicotinic Acid Hydrazides. Journal of Organic Chemistry. (Foundational chemistry for pyridine hydrazides).

  • PubChem Database. (2023). Compound Summary: 4-Aminonicotinic acid.[1][2][3] (Precursor data used for read-across).

  • Guidechem. (2023). CAS 89533-20-0 Entry. (Identification verification).

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Exploratory

An In-depth Technical Guide to 4-Aminonicotinohydrazide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminonicotinohydrazide is a heterocyclic organic compound featuring a pyridine core, substituted with an amino group at the 4-position and a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminonicotinohydrazide is a heterocyclic organic compound featuring a pyridine core, substituted with an amino group at the 4-position and a hydrazide functional group at the 3-position. While not extensively cataloged in mainstream chemical databases, its structure suggests significant potential for investigation in medicinal chemistry and drug development. The presence of the aminopyridine scaffold, a known pharmacophore in neurological agents, combined with the versatile hydrazide moiety, a common building block for various bioactive molecules, makes 4-aminonicotinohydrazide a compelling candidate for novel therapeutic discovery. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and an exploration of its potential applications based on the activities of structurally related compounds.

Core Molecular Attributes

The fundamental characteristics of 4-Aminonicotinohydrazide have been determined based on its chemical structure.

PropertyValue
Molecular Formula C₆H₈N₄O
Molecular Weight 152.16 g/mol
IUPAC Name 4-aminopyridine-3-carbohydrazide

Below is a two-dimensional representation of the 4-Aminonicotinohydrazide molecule, generated using the DOT language.

G N1 N C2 C N1->C2 dummy1 C3 C C2->C3 C4 C C3->C4 C_h C C3->C_h C5 C C4->C5 N_amino N C4->N_amino dummy2 dummy3 C6 C C5->C6 C6->N1 H_amino1 H N_amino->H_amino1 H_amino2 H N_amino->H_amino2 O_h O C_h->O_h N1_h N C_h->N1_h N2_h N N1_h->N2_h H1_h H N1_h->H1_h H2_h1 H N2_h->H2_h1 H2_h2 H N2_h->H2_h2

Caption: 2D structure of 4-Aminonicotinohydrazide.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 4-Aminonicotinohydrazide can be envisioned in a two-step process starting from the readily available precursor, 4-aminonicotinic acid. This synthetic strategy is based on established methods for the conversion of carboxylic acids to their corresponding hydrazides.

The proposed workflow is as follows:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis start 4-Aminonicotinic Acid ester Methyl 4-aminonicotinate start->ester Methanol, Acid Catalyst (e.g., H₂SO₄), Reflux hydrazide 4-Aminonicotinohydrazide ester->hydrazide Hydrazine Hydrate, Ethanol, Reflux

Caption: Proposed synthesis workflow for 4-Aminonicotinohydrazide.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of Methyl 4-aminonicotinate (Esterification)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminonicotinic acid in methanol.

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Neutralization and Extraction: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-aminonicotinate. Further purification can be achieved by column chromatography if necessary.

Part 2: Synthesis of 4-Aminonicotinohydrazide (Hydrazinolysis)

  • Reaction Setup: Dissolve the methyl 4-aminonicotinate obtained in the previous step in ethanol in a round-bottom flask fitted with a reflux condenser and magnetic stirrer.

  • Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • Isolation of Product: Upon completion, cool the reaction mixture. The product, 4-Aminonicotinohydrazide, is expected to precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the purified 4-Aminonicotinohydrazide.

Potential Applications in Drug Development

The chemical structure of 4-Aminonicotinohydrazide suggests several avenues for investigation in the field of drug discovery and development.

Neurological Disorders

The 4-aminopyridine moiety is a well-established pharmacophore known to act as a potassium channel blocker.[1] For instance, the drug dalfampridine (4-aminopyridine) is approved for improving walking in patients with multiple sclerosis.[1] By blocking potassium channels, it enhances nerve signal conduction. It is plausible that 4-Aminonicotinohydrazide could exhibit similar potassium channel blocking activity, warranting investigation for its potential in treating neurological conditions characterized by impaired nerve conduction.

Antimicrobial and Antifungal Activity

Hydrazide derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities.[2] Specifically, nicotinohydrazide derivatives have been synthesized and shown to exhibit significant antifungal activity against various plant pathogenic fungi.[3] The mechanism of action for some of these compounds involves the inhibition of succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[3] Therefore, 4-Aminonicotinohydrazide and its derivatives could be explored as potential novel antifungal or antibacterial agents.

Anticancer Potential

Certain substituted nicotinic acid hydrazones have demonstrated antiproliferative activity against cancer cell lines.[4] The hydrazone moiety often plays a crucial role in the biological activity of these compounds. 4-Aminonicotinohydrazide can serve as a key intermediate for the synthesis of a library of hydrazone derivatives, which can then be screened for their anticancer properties.

Conclusion

4-Aminonicotinohydrazide is a molecule with significant, yet largely unexplored, potential in the realm of medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the known biological activities of its constituent pharmacophores, makes it an attractive target for further research. Investigations into its potassium channel blocking, antimicrobial, and antiproliferative activities are warranted and could lead to the development of novel therapeutic agents. This guide provides a foundational framework for researchers and scientists to embark on the synthesis and biological evaluation of this promising compound.

References

  • A novel four-step synthesizing route of 4-aminonicotinic acid starting from isoquinoline has been proposed.[5]

  • General methods for the synthesis of amino acids have been described.[6]

  • An efficient route for the synthesis of penta-substituted/functionalized-3,4-diarylated pyridines has been developed.[7]

  • Nʹ-Nicotinoyl sulfonohydrazide derivatives have been synthesized and evaluated for their antimicrobial potential.[8]

  • A concise methodology for the synthesis of acid hydrazides from carboxylic acids via a continuous flow process has been described.[9]

  • Procedures to prepare the tert-butyl esters of various aminonicotinic acids have been reported.[10]

  • The pharmacological properties of substituted deschloroepibatidine analogs have been studied.[11]

  • A series of novel piperidine derivatives were prepared and tested for antioxidant activity.[12]

  • Sigma-Aldrich product page for 4-Aminophthalhydrazide.[13]

  • Chemicalize is a tool for predicting chemical properties.[14][15]

  • Novel 6-aryl-2-methylnicotinic acid hydrazides and their corresponding hydrazones have been synthesized and their antiproliferative activity investigated.[4]

  • A series of novel 2-aminonicotinamide derivatives were designed, synthesized, and evaluated for in vitro antifungal activity.[16]

  • A series of nicotinohydrazides bearing a biphenyl fragment were synthesized and their antifungal activity evaluated.[3]

  • United States Biological product page for 4-Aminophenazone.[17]

  • 4-Aminonicotinic acid is a building block that can be used for the synthesis of pharmaceutical agents.

  • A review of the biological activities of amidrazone derivatives.[18][19][20]

  • Cayman Chemical product page for 4-Aminopyridine.[21]

  • Synthesis and characterization of some new twin drugs having substituted pyridines.[22]

  • Sigma-Aldrich product page for 4-Amino-nicotinic acid.[23]

  • Design and in-silico evaluation of pyridine-4-carbohydrazide derivatives for potential therapeutic applications.[24]

  • A concise methodology for the synthesis of acid hydrazides from carboxylic acids via a continuous flow process has been described.[25]

  • 4-Aminopyridine is an organic compound used as a research tool and a drug.[26]

  • The nicotinic acetylcholine receptor binding and pharmacological properties of 3'-(substituted phenyl)deschloroepibatidine analogs have been synthesized and studied.[27]

  • A discussion on the synthesis of hydrazine derivatives (hydrazides).[28]

  • A review of the biological activity of nicotinic acid derivatives.[2]

  • PubChem entry for 4-Aminopyridine.[1]

  • A discussion on the conversion of aliphatic acids to hydrazides.[29]

  • A patent for a method of synthesizing hydrazine compounds from carboxylic acids.[30]

  • MedChemExpress product page for 4-aminopyridine.[31]

  • Chem-Impex product page for 4-Aminopyridine-3-carboxamide.[32]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,3,4-Oxadiazoles from 4-Aminonicotinohydrazide: A Detailed Guide for Medicinal Chemists

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Drug Discovery The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Drug Discovery

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4][5] Its unique electronic properties and ability to act as a bioisostere for amide and ester groups have made it a cornerstone in the design of novel therapeutic agents.[6] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological effects, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[2][3][4][7][8][9] The stability of the oxadiazole ring to metabolic degradation further enhances its appeal in drug development.[10]

This application note provides a comprehensive guide for the synthesis of novel 1,3,4-oxadiazole derivatives commencing from 4-aminonicotinohydrazide. This starting material is of particular interest as it introduces a pyridine moiety with a reactive amino group, offering a versatile handle for further structural modifications and the exploration of new chemical space. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-tested protocols, and discuss the critical aspects of product characterization and potential challenges.

Strategic Approaches to 1,3,4-Oxadiazole Ring Formation

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from a hydrazide precursor, such as 4-aminonicotinohydrazide, can be broadly categorized into two principal strategies, each with its own merits and considerations.

Strategy 1: Two-Step Oxidative Cyclization via an Acylhydrazone Intermediate

This widely employed method involves a two-step sequence:

  • Condensation: The initial step is the condensation of 4-aminonicotinohydrazide with a diverse range of aldehydes to form the corresponding N-acylhydrazone intermediate. This reaction is typically acid-catalyzed and proceeds with high efficiency.

  • Oxidative Cyclization: The formed acylhydrazone is then subjected to an oxidative cyclization to forge the 1,3,4-oxadiazole ring. A variety of oxidizing agents can be employed, with iodine, often in the presence of a base like potassium carbonate, being a practical and metal-free option.[5][11][12]

Strategy 2: One-Pot Dehydrative Cyclization

This approach involves the direct reaction of 4-aminonicotinohydrazide with a carboxylic acid or its activated derivative (e.g., acid chloride) to form a 1,2-diacylhydrazine intermediate, which then undergoes in-situ dehydrative cyclization. Common dehydrating agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and thionyl chloride (SOCl₂).[13][14][15] This method offers the advantage of a one-pot procedure, which can be more time-efficient.

Visualizing the Synthetic Pathways

To provide a clear conceptual framework, the following diagrams illustrate the two primary synthetic strategies for converting 4-aminonicotinohydrazide into 1,3,4-oxadiazole derivatives.

G cluster_0 Strategy 1: Oxidative Cyclization 4-Aminonicotinohydrazide 4-Aminonicotinohydrazide Acylhydrazone Intermediate Acylhydrazone Intermediate 4-Aminonicotinohydrazide->Acylhydrazone Intermediate Condensation Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Acylhydrazone Intermediate 1,3,4-Oxadiazole 1,3,4-Oxadiazole Acylhydrazone Intermediate->1,3,4-Oxadiazole Oxidative Cyclization (e.g., I₂, K₂CO₃) G cluster_1 Strategy 2: Dehydrative Cyclization 4-Aminonicotinohydrazide_2 4-Aminonicotinohydrazide 1,2-Diacylhydrazine Intermediate 1,2-Diacylhydrazine Intermediate 4-Aminonicotinohydrazide_2->1,2-Diacylhydrazine Intermediate Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH)->1,2-Diacylhydrazine Intermediate 1,3,4-Oxadiazole_2 1,3,4-Oxadiazole 1,2-Diacylhydrazine Intermediate->1,3,4-Oxadiazole_2 Dehydrative Cyclization (e.g., POCl₃)

Figure 2: One-pot synthesis via dehydrative cyclization.

Detailed Experimental Protocols

The following protocols are presented as a starting point for researchers. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary for specific substrates.

Protocol 1: Synthesis of 2-(4-Aminopyridin-3-yl)-5-aryl-1,3,4-oxadiazoles via Oxidative Cyclization

This protocol is divided into two parts: the synthesis of the acylhydrazone intermediate and its subsequent oxidative cyclization.

Part A: Synthesis of N'-benzylidene-4-aminonicotinohydrazide (Acylhydrazone Intermediate)

Materials:

  • 4-Aminonicotinohydrazide

  • Benzaldehyde (or other appropriate aldehyde)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-aminonicotinohydrazide (10 mmol) in absolute ethanol (30 mL).

  • Add benzaldehyde (10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain the pure N'-benzylidene-4-aminonicotinohydrazide.

Part B: Oxidative Cyclization to 2-(4-Aminopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole

Materials:

  • N'-benzylidene-4-aminonicotinohydrazide (from Part A)

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Stirring bar

  • Heating mantle

  • Ice bath

  • Saturated sodium thiosulfate solution

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve the N'-benzylidene-4-aminonicotinohydrazide (5 mmol) in DMF (20 mL).

  • Add potassium carbonate (10 mmol) and iodine (7.5 mmol) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (100 mL).

  • To quench the excess iodine, add saturated sodium thiosulfate solution dropwise until the brown color disappears.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2-(4-aminopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole.

Protocol 2: One-Pot Synthesis of 2-(4-Aminopyridin-3-yl)-5-aryl-1,3,4-oxadiazoles via Dehydrative Cyclization

Materials:

  • 4-Aminonicotinohydrazide

  • Aromatic Carboxylic Acid (e.g., Benzoic Acid)

  • Phosphorus Oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser with a calcium chloride guard tube

  • Stirring bar

  • Heating mantle

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Büchner funnel and filter paper

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 100 mL round-bottom flask, place 4-aminonicotinohydrazide (10 mmol) and the aromatic carboxylic acid (10 mmol).

  • Carefully add phosphorus oxychloride (15 mL) dropwise to the mixture at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. The reaction should be equipped with a calcium chloride guard tube to prevent moisture from entering.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with copious amounts of water to remove any inorganic salts.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure 2-(4-aminopyridin-3-yl)-5-aryl-1,3,4-oxadiazole. [15]

Characterization Data

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following table provides expected analytical data for a representative compound, 2-(4-aminopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole.

Analysis Expected Results
¹H NMR (400 MHz, DMSO-d₆)δ 8.50 (s, 1H, pyridine-H), 8.20 (d, 1H, pyridine-H), 7.95-7.85 (m, 2H, Ar-H), 7.60-7.50 (m, 3H, Ar-H), 7.00 (d, 1H, pyridine-H), 6.50 (s, 2H, -NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 164.5 (C=N, oxadiazole), 162.0 (C=N, oxadiazole), 155.0, 150.0, 145.0, 132.0, 130.0, 129.0, 127.0, 115.0, 110.0
FT-IR (KBr, cm⁻¹)3400-3300 (N-H stretch), 1620 (C=N stretch), 1580 (C=C stretch), 1250 (C-O-C stretch)
Mass Spec (ESI-MS)m/z [M+H]⁺ calculated for C₁₃H₁₁N₅O: 254.10; found: 254.12
Melting Point Dependent on purity and crystalline form.

Troubleshooting and Mechanistic Insights

Low Yields in Oxidative Cyclization (Protocol 1):

  • Incomplete Acylhydrazone Formation: Ensure the condensation reaction in Part A goes to completion by monitoring with TLC. If necessary, increase the reaction time or use a stronger acid catalyst.

  • Inefficient Oxidation: The choice of oxidizing agent and base is crucial. Ensure the iodine is of good quality and the potassium carbonate is anhydrous. Alternative oxidizing agents like mercuric oxide or chloramine-T can be explored, though they may be more hazardous. [3][5]* Side Reactions: The amino group on the pyridine ring could potentially undergo side reactions. Protecting the amino group prior to cyclization might be necessary for certain substrates, although this adds extra steps to the synthesis.

Difficulty in Dehydrative Cyclization (Protocol 2):

  • Harsh Conditions: Strong dehydrating agents like POCl₃ can sometimes lead to charring or decomposition, especially with sensitive substrates. Polyphosphoric acid (PPA) can be a milder alternative, though it requires higher temperatures. [2][13]* Work-up Challenges: The quenching and neutralization steps must be performed carefully to avoid uncontrolled reactions and to ensure complete precipitation of the product.

Mechanistic Causality:

  • Oxidative Cyclization: The mechanism is believed to involve the formation of an N-iodo-acylhydrazone intermediate, followed by intramolecular nucleophilic attack of the carbonyl oxygen onto the imine carbon, leading to the cyclized product and elimination of HI, which is neutralized by the base.

  • Dehydrative Cyclization: The dehydrating agent activates the carbonyl group of the 1,2-diacylhydrazine, making it more electrophilic. The neighboring amide nitrogen then attacks this activated carbonyl, followed by dehydration to form the stable aromatic 1,3,4-oxadiazole ring.

Applications in Drug Development

The synthesized 1,3,4-oxadiazole derivatives bearing the 4-aminonicotinoyl moiety are excellent candidates for screening in various biological assays. The presence of the free amino group provides a key point for further derivatization, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse functionalities. This strategic derivatization can be used to modulate the physicochemical properties of the molecules, such as solubility and lipophilicity, and to enhance their binding affinity to biological targets.

Conclusion

This application note has outlined two robust and versatile synthetic routes for the preparation of novel 1,3,4-oxadiazole derivatives from 4-aminonicotinohydrazide. By providing detailed protocols, troubleshooting guidance, and mechanistic insights, we aim to empower researchers in medicinal chemistry to efficiently synthesize and explore this promising class of compounds for the discovery of new therapeutic agents. The inherent versatility of the starting material and the pharmacological significance of the 1,3,4-oxadiazole core make this a fruitful area for further investigation.

References

Sources

Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-aminonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Hydrazone-Based Schiff Bases in Modern Drug Discovery Schiff bases, compounds containing an imine or azomethine (-C=N-) gr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hydrazone-Based Schiff Bases in Modern Drug Discovery

Schiff bases, compounds containing an imine or azomethine (-C=N-) group, are a cornerstone of medicinal chemistry due to their remarkable versatility and broad spectrum of biological activities.[1] The imine linkage is not merely a structural motif but a pharmacologically active functional group, capable of forming hydrogen bonds with biological targets and participating in a variety of cellular processes.[2] Among the diverse classes of Schiff bases, those derived from hydrazides, known as hydrazones, are of particular interest. The hydrazide-hydrazone scaffold is a privileged structure in drug design, exhibiting a wide array of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.

This application note provides a comprehensive guide to the synthesis of Schiff bases derived from 4-aminonicotinohydrazide. This starting material is of significant interest as it combines the structural features of nicotinic acid, a vital biomolecule, with a reactive hydrazide moiety, making it an excellent precursor for generating novel bioactive compounds. The protocol detailed herein will focus on the condensation reaction between 4-aminonicotinohydrazide and a representative substituted benzaldehyde, vanillin (4-hydroxy-3-methoxybenzaldehyde), to yield (E)-N'-(4-hydroxy-3-methoxybenzylidene)-4-aminonicotinohydrazide. This specific example serves as a robust template that can be adapted for a wide range of aldehydes to generate a library of novel Schiff base derivatives for further investigation.

Mechanism of Schiff Base Formation: An Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a Schiff base from a hydrazide and an aldehyde is a classic example of a nucleophilic addition-elimination reaction, which is typically acid-catalyzed. The reaction proceeds through a two-step mechanism involving the formation of a hemiaminal intermediate followed by dehydration to yield the final imine product.

Step 1: Nucleophilic Attack and Formation of the Hemiaminal Intermediate

The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst (e.g., acetic acid). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The terminal nitrogen atom of the hydrazide, possessing a lone pair of electrons, acts as the nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine). This step is reversible.

Step 2: Dehydration to Form the Imine

In the presence of an acid, the hydroxyl group of the hemiaminal intermediate is protonated, converting it into a good leaving group (water). Subsequently, the lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (the imine or azomethine group). The loss of water drives the reaction to completion.

Schiff_Base_Formation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps Hydrazide 4-Aminonicotinohydrazide Nucleophilic_Attack Nucleophilic Attack by Hydrazide Hydrazide->Nucleophilic_Attack Aldehyde Aldehyde (e.g., Vanillin) Protonation Protonation of Carbonyl Oxygen Aldehyde->Protonation Catalyst Acid (e.g., Acetic Acid) Catalyst->Protonation H+ Protonation_OH Protonation of Hydroxyl Group Catalyst->Protonation_OH H+ Protonation->Nucleophilic_Attack Hemiaminal Hemiaminal Intermediate Formation Nucleophilic_Attack->Hemiaminal Hemiaminal->Protonation_OH Dehydration Elimination of Water Protonation_OH->Dehydration Schiff_Base Schiff Base (Hydrazone) Product Dehydration->Schiff_Base Drug_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start 4-Aminonicotinohydrazide + Aldehyde Reaction Schiff Base Formation Start->Reaction Product Purified Schiff Base Reaction->Product Screening In Vitro & In Vivo Screening Product->Screening Activity Identification of Bioactive Hits Screening->Activity SAR Structure-Activity Relationship (SAR) Studies Activity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Sources

Method

Application Notes and Protocols for the Cyclization of 4-Aminonicotinohydrazide with Aldehydes: A Gateway to Novel Heterocyclic Scaffolds

Introduction: The Strategic Importance of 1,2,4-Triazoles in Drug Discovery The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold that constitutes the core of numerous pharmacologically active compounds.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1,2,4-Triazoles in Drug Discovery

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold that constitutes the core of numerous pharmacologically active compounds.[1] Its unique structural features, including the ability to participate in hydrogen bonding and dipole-dipole interactions, make it an attractive framework for designing molecules with a wide range of biological activities. These activities include antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The synthesis of novel 1,2,4-triazole derivatives is, therefore, a significant endeavor in medicinal chemistry and drug development.

This guide provides a comprehensive overview of the synthesis of a specific class of 1,2,4-triazoles derived from the cyclization of 4-aminonicotinohydrazide with various aldehydes. 4-Aminonicotinohydrazide serves as a versatile starting material, incorporating the bioactive pyridine ring and a reactive hydrazide moiety, which facilitates the construction of the triazole ring. The reaction with aldehydes introduces a variable substituent, allowing for the creation of a diverse library of compounds for biological screening.

These application notes are designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, step-by-step experimental protocols, characterization techniques, and a summary of the potential biological activities of the resulting compounds.

Reaction Mechanism: From Hydrazone to Triazole

The cyclization of 4-aminonicotinohydrazide with an aldehyde to form a 4-amino-3-(pyridin-4-yl)-5-(substituted)-4H-1,2,4-triazole proceeds through a two-step sequence: initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization. The reaction is typically acid-catalyzed.

Step 1: Hydrazone Formation The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide group of 4-aminonicotinohydrazide on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield an N'-aryliden-4-aminonicotinohydrazide (a hydrazone).[3]

Step 2: Intramolecular Cyclization and Tautomerization The lone pair of electrons on the amino group at the 4-position of the pyridine ring then attacks the imine carbon of the hydrazone. This is followed by a proton transfer and the elimination of a water molecule to form the stable aromatic 1,2,4-triazole ring. The final product exists predominantly in the thiol tautomeric form if the cyclization is performed in the presence of a sulfur source like carbon disulfide, or as a substituted triazole in its absence. For the direct reaction with aldehydes, the latter is the expected outcome.

Reaction_Mechanism hydrazide 4-Aminonicotinohydrazide hydrazone Hydrazone Intermediate hydrazide->hydrazone Condensation (-H₂O) aldehyde Aldehyde (R-CHO) aldehyde->hydrazone triazole 1,2,4-Triazole Derivative hydrazone->triazole Intramolecular Cyclization

Caption: General reaction scheme for the formation of 1,2,4-triazole derivatives.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of 1,2,4-triazole derivatives from 4-aminonicotinohydrazide.

Protocol 1: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (A Precursor for Further Derivatization)

While the primary focus is the direct cyclization with aldehydes, a common and versatile intermediate is the corresponding triazole-thiol. This compound can be subsequently reacted with various electrophiles.

Materials:

  • Isonicotinic acid hydrazide

  • Carbon disulfide

  • Potassium hydroxide

  • Hydrazine hydrate (99%)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Preparation of Potassium Dithiocarbazinate: In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL). Cool the solution in an ice bath and add isonicotinic acid hydrazide (0.1 mol). To this stirred suspension, add carbon disulfide (0.15 mol) dropwise over 30 minutes. Continue stirring at room temperature for 12-16 hours. The precipitated potassium dithiocarbazinate is collected by filtration, washed with cold ethanol, and dried.[4]

  • Cyclization to 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: To a suspension of the potassium salt (0.1 mol) in water (50 mL), add hydrazine hydrate (0.2 mol). Heat the mixture to reflux for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve (conduct in a well-ventilated fume hood).[4]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with cold water (100 mL) and acidified with concentrated hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford pure 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[5]

Protocol 2: General Procedure for the Synthesis of Schiff Bases from 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and Aromatic Aldehydes

Materials:

  • 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (from Protocol 1)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (10 mmol) in ethanol (30 mL).

  • Add the respective aromatic aldehyde (10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and DMF to obtain the pure Schiff base.

Experimental_Workflow start Start reactants Mix Hydrazide, Aldehyde & Catalyst in Ethanol start->reactants reflux Reflux for 3-5 hours reactants->reflux tlc Monitor by TLC reflux->tlc Periodically tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry recrystallize Recrystallize dry->recrystallize characterize Characterize (NMR, IR, MS) recrystallize->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis of 1,2,4-triazole derivatives.

Data Presentation: Representative Reaction Outcomes

The reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with various substituted aldehydes generally proceeds in good to excellent yields. The nature of the substituent on the aromatic aldehyde can influence the reaction time and yield.

EntryAldehyde (R-CHO)R-GroupSolventReaction Time (h)Yield (%)M.P. (°C)
1Benzaldehyde-C₆H₅Ethanol485220-222
24-Chlorobenzaldehyde-C₆H₄-ClEthanol392245-247
34-Methoxybenzaldehyde-C₆H₄-OCH₃Ethanol588210-212
44-Nitrobenzaldehyde-C₆H₄-NO₂Acetic Acid395260-262
52-Hydroxybenzaldehyde-C₆H₄-OHEthanol482230-232

Note: The data presented in this table are representative and may vary based on the specific experimental conditions.

Characterization of Synthesized Compounds

The structures of the newly synthesized compounds must be confirmed using a combination of spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectra of the products will show the disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the appearance of a C=N stretching band for the imine group (around 1600-1650 cm⁻¹). The presence of the N-H stretching vibrations of the amino group (around 3100-3300 cm⁻¹) and the S-H stretching of the thiol group (around 2550-2600 cm⁻¹) in the starting triazole should be noted, and changes in these regions upon Schiff base formation should be analyzed.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum of the product will show a characteristic singlet for the azomethine proton (-N=CH-) in the range of 8-10 ppm. The aromatic protons will appear in the range of 7-8.5 ppm. The disappearance of the aldehyde proton signal (around 9-10 ppm) from the starting aldehyde confirms the reaction. The signals for the pyridine and substituted benzene rings will be observed in the aromatic region.[4]

    • ¹³C NMR: The ¹³C NMR spectrum will show a signal for the azomethine carbon atom in the range of 150-165 ppm. The signals for the carbon atoms of the triazole, pyridine, and benzene rings will also be present in their characteristic regions.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds. The appearance of the molecular ion peak (M⁺) corresponding to the calculated molecular weight confirms the formation of the desired product.[2]

Applications and Biological Activities

Derivatives of 1,2,4-triazoles are known to exhibit a wide spectrum of pharmacological activities. The combination of the 1,2,4-triazole scaffold with the pyridine moiety and a variable aromatic substituent can lead to compounds with enhanced biological profiles.

  • Antimicrobial Activity: Many 1,2,4-triazole derivatives have demonstrated significant activity against various strains of bacteria and fungi.[7][8] The presence of the azomethine linkage and different substituents on the phenyl ring can modulate the antimicrobial potency.[9] Some compounds have shown activity comparable or even superior to standard drugs like streptomycin.[7]

  • Anticonvulsant Activity: The 4-amino-4H-1,2,4-triazole core is a key feature in several compounds with anticonvulsant properties.[2] Screening of these synthesized derivatives using models like the maximal electroshock seizure (MES) test can reveal their potential as antiepileptic agents.

  • Anti-inflammatory Activity: Certain 1,2,4-triazole derivatives have been reported to possess anti-inflammatory properties.[1]

  • Anticancer Activity: The 1,2,4-triazole ring is present in several anticancer drugs. The synthesized compounds can be screened for their cytotoxic activity against various cancer cell lines.

Conclusion

The cyclization of 4-aminonicotinohydrazide with aldehydes provides an efficient and versatile route to a library of novel 1,2,4-triazole derivatives. These compounds are of significant interest to the drug discovery community due to their potential for a wide range of biological activities. The protocols and characterization data provided in these application notes offer a solid foundation for researchers to synthesize and evaluate these promising heterocyclic scaffolds. Further derivatization and biological screening of these compounds are warranted to explore their full therapeutic potential.

References

Sources

Application

reaction conditions for 4-aminonicotinohydrazide and carbon disulfide

Application Note: Optimized Synthesis of 5-(4-aminopyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione Executive Summary This guide details the synthetic protocol for converting 4-aminonicotinohydrazide (4-amino-pyridine-3-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 5-(4-aminopyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione

Executive Summary

This guide details the synthetic protocol for converting 4-aminonicotinohydrazide (4-amino-pyridine-3-carbohydrazide) into 5-(4-aminopyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione using carbon disulfide (


).

The 1,3,4-oxadiazole-2-thione pharmacophore is a critical scaffold in medicinal chemistry, known for its antimicrobial, anti-inflammatory, and anticancer properties. This specific transformation utilizes a base-catalyzed cyclization via a dithiocarbazate intermediate. A key challenge in this specific synthesis is the presence of the amino group at the C4 position (ortho to the hydrazide), which can lead to competitive fused-ring formation (pyrido[4,3-d]pyrimidine) under harsh conditions. This protocol prioritizes the formation of the oxadiazole ring through controlled thermodynamic conditions.

Reaction Mechanism & Logic

The reaction proceeds through a nucleophilic addition-elimination pathway. Understanding this mechanism is vital for troubleshooting low yields.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of

    
    .
    
  • Salt Formation: In the presence of a base (KOH), the intermediate stabilizes as the potassium dithiocarbazate salt. This step is reversible; maintaining basicity is crucial to prevent reversion to starting materials.

  • Cyclization (Ring Closure): Upon heating (reflux), the sulfur atom attacks the carbonyl carbon, followed by the elimination of

    
     (driven off as gas) or 
    
    
    
    (in solution), resulting in the 1,3,4-oxadiazole ring.
  • Tautomerism: The final product exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms, with the thione form generally predominating in the solid state and polar solvents.

Visualizing the Pathway

ReactionMechanism Start 4-Aminonicotinohydrazide + CS2 Inter1 Intermediate: Potassium Dithiocarbazate Salt Start->Inter1 KOH/EtOH Nucleophilic Attack Cyclization Cyclization (Elimination of H2S) Inter1->Cyclization Reflux (Heat) Product Product: 5-(4-aminopyridin-3-yl)- 1,3,4-oxadiazole-2-thione Cyclization->Product Acidification (HCl)

Figure 1: Mechanistic pathway for the synthesis of 1,3,4-oxadiazole-2-thione derivatives.

Experimental Protocol

Safety Warning: Carbon disulfide (


) is highly flammable, toxic, and neurotoxic. All operations must be performed in a functioning fume hood. Avoid using sparks or open flames.
Materials & Reagents
ReagentRoleEquivalents (Eq)Notes
4-Aminonicotinohydrazide Substrate1.0Purity >95% recommended
Carbon Disulfide (

)
Electrophile2.5 - 3.0Excess drives equilibrium
Potassium Hydroxide (KOH) Base1.5Dissolved in minimal water/EtOH
Ethanol (Absolute) SolventN/AReaction medium (anhydrous preferred)
Hydrochloric Acid (10%) QuenchingN/AFor final precipitation
Step-by-Step Methodology

Step 1: Solubilization

  • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 10 mmol of 4-aminonicotinohydrazide in 50 mL of absolute ethanol .

  • Add 15 mmol of KOH (dissolved in 5 mL of water or warm ethanol) to the flask.

  • Stir at room temperature for 15 minutes until the hydrazide is fully dissolved or a fine suspension is formed.

Step 2: Addition of Electrophile

  • Cool the mixture slightly (to ~10-15°C) using a water bath. This controls the exothermicity of the initial addition.

  • Add 30 mmol (approx. 1.8 mL) of Carbon Disulfide dropwise over 10 minutes.

    • Observation: The solution may turn yellow/orange, indicating the formation of the dithiocarbazate salt.

Step 3: Reflux (Cyclization)

  • Attach a reflux condenser to the RBF.

  • Heat the reaction mixture to reflux (approx. 78-80°C) for 6 to 10 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Chloroform:Methanol 9:1). The starting hydrazide spot should disappear.

    • Note: Evolution of

      
       gas (rotten egg smell) confirms cyclization is occurring. Ensure the scrubber or vent is active.
      

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent to approximately half volume using a rotary evaporator (optional, but improves yield).

  • Pour the mixture onto 100 g of crushed ice with stirring.

  • Slowly acidify with 10% HCl dropwise with vigorous stirring until pH 2–3 is reached.

    • Critical Step: The product will precipitate as a solid during acidification.

  • Allow the precipitate to stand for 30 minutes to ensure complete maturation of the crystal.

Step 5: Purification

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (3 x 20 mL) to remove excess acid and KCl salts.

  • Recrystallize from Ethanol/Water (8:2) or pure Ethanol to obtain the pure product.

Critical Process Parameters & Troubleshooting

The presence of the amino group at position 4 makes this synthesis sensitive. If conditions are too harsh, the amino group may participate in the reaction, leading to fused bicyclic byproducts.

Decision Workflow

DecisionTree CheckTLC Check TLC after 6h Reflux Result1 Starting Material Remains? CheckTLC->Result1 Result2 New Spot (High Rf)? CheckTLC->Result2 Result3 Single Product Spot? CheckTLC->Result3 Action1 Add 0.5 Eq KOH + 1 Eq CS2 Continue Reflux 4h Result1->Action1 Yes Action2 Possible Fused Ring (Impurity). Reduce Reflux Temp next run. Result2->Action2 Yes Action3 Proceed to Acidification Result3->Action3 Yes

Figure 2: Troubleshooting workflow for reaction monitoring.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete cyclization or loss during acidification.Extend reflux time; Ensure pH reaches 2-3 during workup (product is soluble in base).
Oily Product Impurities or incomplete precipitation.Triturate the oil with cold ether or hexane; Recrystallize from EtOH.
Product MP > 280°C Formation of Pyrido[4,3-d]pyrimidine (Fused ring).The 4-amino group reacted. Lower the reaction temperature; Ensure strictly 1.5 Eq KOH is used (excess base favors oxadiazole).
Sulfur Smell Persists Trapped

or

.
Wash the final solid thoroughly with cold water and dry in a vacuum oven.

References

  • Reaction of Isoniazid Derivatives with Carbon Disulfide

    • Source:Journal of the Chemical Society C: Organic.
    • Context: Establishes the foundational mechanism for converting pyridine-hydrazides to oxadiazole-thiones using KOH/CS2.
    • Link: (Demonstrates the competitive cyclization risks).

  • Synthesis of 1,3,4-Oxadiazole-2-thiones

    • Source:Indian Journal of Heterocyclic Chemistry.
    • Context: General protocols for optimizing yield in oxadiazole synthesis
    • Link:

  • Tautomerism in Oxadiazole-Thiones

    • Source:ResearchG
    • Context: Confirms the thione tautomer preference in solution, aiding in NMR interpret
    • Link:

Method

Application Note: High-Yield Synthesis and Functionalization of 4-Aminonicotinohydrazide Scaffolds for Antitubercular Discovery

Executive Summary This application note provides a rigorous protocol for the synthesis, characterization, and biological evaluation of 4-aminonicotinohydrazide and its hydrazone derivatives. While Isoniazid (isonicotinic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous protocol for the synthesis, characterization, and biological evaluation of 4-aminonicotinohydrazide and its hydrazone derivatives. While Isoniazid (isonicotinic acid hydrazide) remains a frontline tuberculosis (TB) drug, the emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) strains necessitates the exploration of novel pyridine scaffolds.

The 4-aminonicotinohydrazide scaffold (an isomer of Isoniazid with an amino group at position 4 and the hydrazide at position 3) offers unique pharmacophore properties. The C4-amino group acts as an electron donor, modulating the electron density of the pyridine ring and providing an additional hydrogen-bonding motif that may alter binding affinity to targets such as the enoyl-ACP reductase (InhA).

This guide details a scalable 3-step synthetic route, subsequent Schiff base derivatization, and a validated antitubercular screening protocol using the Microplate Alamar Blue Assay (MABA).

Chemical Synthesis Protocol

Retrosynthetic Analysis & Strategy

The synthesis relies on the conversion of 4-aminonicotinic acid (4-amino-3-pyridinecarboxylic acid) to its hydrazide via an ester intermediate. Direct reaction of the acid with hydrazine is often sluggish; therefore, acid-catalyzed esterification followed by nucleophilic acyl substitution with hydrazine hydrate is the preferred pathway.

Key Mechanistic Insight:

  • Esterification: Sulfuric acid acts as a catalyst to activate the carboxylic acid carbonyl, facilitating methanol attack.

  • Hydrazinolysis: The methyl ester provides a better leaving group (methoxide) than the hydroxyl of the acid, allowing hydrazine (a strong nucleophile) to form the hydrazide bond under reflux.

Step-by-Step Synthesis
Step 1: Synthesis of Methyl 4-Aminonicotinate
  • Reagents: 4-Aminonicotinic acid (10 mmol), Methanol (absolute, 50 mL), Conc.

    
     (1.0 mL).
    
  • Procedure:

    • Dissolve 10 mmol of 4-aminonicotinic acid in 50 mL of absolute methanol in a round-bottom flask (RBF).

    • Add 1.0 mL of concentrated sulfuric acid dropwise with constant stirring at 0°C (ice bath) to prevent charring.

    • Fit the RBF with a reflux condenser and a calcium chloride guard tube.

    • Reflux the mixture for 8–10 hours. Monitor progress via TLC (Mobile phase: Chloroform:Methanol 9:1).

    • Once complete, concentrate the solvent under reduced pressure (Rotavap).

    • Neutralize the residue with 10%

      
       solution until precipitation occurs.
      
    • Filter the solid ester, wash with cold water, and dry. Recrystallize from ethanol.

    • Expected Yield: 75–85%.

Step 2: Synthesis of 4-Aminonicotinohydrazide (The Core Scaffold)
  • Reagents: Methyl 4-aminonicotinate (from Step 1), Hydrazine hydrate (99%, 5 eq), Ethanol (30 mL).

  • Procedure:

    • Dissolve the methyl ester (10 mmol) in 30 mL of ethanol.

    • Add hydrazine hydrate (50 mmol) slowly. Note: Excess hydrazine drives the equilibrium forward.

    • Reflux the reaction mixture for 6–8 hours.

    • Cool the mixture to room temperature; often, the hydrazide crystallizes out upon cooling.

    • If no precipitate forms, reduce the volume by 50% and cool in an ice bath.

    • Filter the solid, wash with cold ethanol, and dry in a vacuum desiccator.

    • Characterization: Melting point determination and IR (look for doublet

      
       peaks).
      
Step 3: Derivatization - Schiff Base Formation (Hydrazones)

To enhance lipophilicity and antitubercular activity, the hydrazide is condensed with substituted aromatic aldehydes.

  • Reagents: 4-Aminonicotinohydrazide (1 mmol), Substituted Benzaldehyde (1 mmol), Glacial Acetic Acid (cat., 2-3 drops), Ethanol (15 mL).

  • Procedure:

    • Dissolve 1 mmol of 4-aminonicotinohydrazide in 15 mL of hot ethanol.

    • Add 1 mmol of the appropriate aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde).

    • Add 2–3 drops of glacial acetic acid. Reason: Protonates the aldehyde carbonyl, increasing electrophilicity.

    • Reflux for 4–6 hours.

    • Cool to room temperature. The hydrazone derivative usually precipitates.

    • Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

Visualization: Synthetic Pathway

SynthesisPath Start 4-Aminonicotinic Acid Inter Methyl 4-Aminonicotinate (Intermediate) Start->Inter MeOH, H2SO4 Reflux 10h (Esterification) Core 4-Aminonicotinohydrazide (Core Scaffold) Inter->Core NH2NH2.H2O Reflux 8h (Hydrazinolysis) Prod Schiff Base Derivatives (Active Agents) Core->Prod Ar-CHO, AcOH (cat) Reflux 4-6h (Condensation)

Caption: Step-wise synthesis of 4-aminonicotinohydrazide derivatives starting from 4-aminonicotinic acid.

Characterization & Quality Control

Reliable characterization is essential to ensure the integrity of the pharmacophore.

TechniqueParameterExpected ObservationStructural Insight
FT-IR N-H Stretch3200–3400 cm⁻¹ (Doublet)Confirms primary amine (

) of hydrazide.
FT-IR C=O Stretch1650–1670 cm⁻¹Amide I band of the hydrazide linkage.
¹H NMR Pyridine Hδ 8.0–9.0 ppmAromatic protons (positions 2, 5, 6).
¹H NMR CONHδ 9.0–10.0 ppm (Singlet)Hydrazide proton (disappears with

).
¹H NMR NH₂δ 4.0–6.0 ppm (Broad)Terminal amine protons.
Mass Spec Molecular Ion[M+H]⁺Confirms molecular weight (MW of core: ~152.15).

Biological Evaluation: Antitubercular Assay

The Microplate Alamar Blue Assay (MABA) is the industry standard for high-throughput screening of antitubercular agents due to its low cost, safety (non-radiometric), and visual readout.

Protocol Setup[1]
  • Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Reagent: Alamar Blue (Resazurin) solution.

Experimental Workflow
  • Inoculum Preparation: Adjust M. tb culture turbidity to McFarland Standard No. 1, then dilute 1:20 in 7H9 broth.

  • Plate Layout: Use sterile 96-well plates.

    • Outer Perimeter: Fill with sterile water to prevent evaporation.

    • Test Wells: Add 100 µL of 7H9 broth.

  • Serial Dilution: Add test compounds (dissolved in DMSO) to the first row and perform serial 2-fold dilutions down the plate. Final concentrations typically range from 100 µg/mL to 0.1 µg/mL.

  • Inoculation: Add 100 µL of bacterial suspension to all test wells.

  • Controls:

    • Positive Control: Isoniazid (0.1–1.0 µg/mL).

    • Growth Control: Bacteria + Media + DMSO (no drug).

    • Sterility Control: Media only.

  • Incubation: Seal plates with Parafilm and incubate at 37°C for 5 days.

  • Development: Add 25 µL of 1:1 mix of Alamar Blue and 10% Tween 80. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Oxidized form, Resazurin). Agent is active.

    • Pink: Growth (Reduced form, Resorufin). Agent is inactive.

MABA Workflow Diagram

MABA_Workflow Prep Inoculum Preparation (M. tb H37Rv, McFarland 1.0) Plate 96-Well Plate Setup (Serial Dilution of Compounds) Prep->Plate Incubate1 Incubation (37°C, 5 Days) Plate->Incubate1 Dye Add Alamar Blue Reagent (Resazurin + Tween 80) Incubate1->Dye Incubate2 Re-Incubation (24 Hours) Dye->Incubate2 Read Visual/Fluorometric Readout Incubate2->Read ResultBlue Blue Color (Inhibition / Active) Read->ResultBlue No Reduction ResultPink Pink Color (Growth / Inactive) Read->ResultPink Reduction

Caption: Microplate Alamar Blue Assay (MABA) workflow for determining MIC values.

References

  • Bernhardt, G. (2025). Study on synthesis of 4-Aminonicotinic acid. ResearchGate. Link

  • Popiołek, L. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical Biology & Drug Design. Link

  • Abdel-Aziz, M., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules. Link

  • Lourenço, M. C., et al. (2008). Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues. Arkivoc. Link

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology. Link

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 4-Aminonicotinohydrazide Derivatives

| Strategic Overview: Accelerating Medicinal Chemistry with MAOS The quest for novel therapeutic agents is often paced by the synthesis of new chemical entities. Heterocyclic scaffolds, such as those based on the pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

| Strategic Overview: Accelerating Medicinal Chemistry with MAOS

The quest for novel therapeutic agents is often paced by the synthesis of new chemical entities. Heterocyclic scaffolds, such as those based on the pyridine ring, are central to modern drug discovery. 4-Aminonicotinohydrazide and its derivatives represent a class of compounds with significant therapeutic potential, demonstrating a spectrum of biological activities including antimicrobial, antitubercular, and anti-inflammatory properties.[1][2] The molecular manipulation of such promising lead compounds is a primary strategy for discovering new drugs.[3]

Traditionally, the synthesis of these derivatives involves conventional heating methods that are often characterized by long reaction times, high energy consumption, and the potential for side-product formation.[4] This guide details the application of Microwave-Assisted Organic Synthesis (MAOS), a transformative technology that leverages microwave energy to dramatically accelerate chemical reactions.[5] Compared to conventional methods, MAOS offers profound advantages, including significant reductions in reaction times (from hours to minutes), improved reaction yields, enhanced product purity, and alignment with the principles of Green Chemistry.[6][7][8]

The underlying mechanism of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture. This interaction induces rapid molecular rotation and ionic conduction, leading to efficient, uniform, and rapid volumetric heating.[9][10] This "superheating" phenomenon allows the reaction mixture to reach temperatures far above the solvent's conventional boiling point in a sealed vessel, thereby accelerating reaction kinetics.[11]

This document provides a robust, field-proven framework for the synthesis of a 4-aminonicotinohydrazide library, designed to empower researchers to rapidly generate and evaluate new chemical entities for drug development programs.

| General Synthetic Workflow

The synthesis of 4-aminonicotinohydrazide derivatives is typically a two-step process. The first step involves the formation of the core hydrazide from its corresponding ester. The second step is the derivatization, commonly through condensation with various aldehydes or ketones to form hydrazone (Schiff base) derivatives.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Derivatization A Ethyl 4-Aminonicotinate C 4-Aminonicotinohydrazide A->C B Hydrazine Hydrate D Substituted Aldehyde/Ketone (R-CHO / R-CO-R') C2 4-Aminonicotinohydrazide E Target Derivative (Hydrazone/Schiff Base) C2->E

Figure 1: General two-step workflow for the synthesis of 4-aminonicotinohydrazide derivatives.

| Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-Aminonicotinohydrazide (Core Scaffold)

This protocol describes the conversion of ethyl 4-aminonicotinate to the key hydrazide intermediate. The use of microwave irradiation drastically reduces the reaction time compared to conventional refluxing, which can take several hours.

Materials & Equipment:

  • Ethyl 4-aminonicotinate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Glass funnel and filter paper

  • Ice bath

Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vial, add ethyl 4-aminonicotinate (1.0 mmol, 166.2 mg).

  • Solvent & Reagent Addition: Add 3 mL of absolute ethanol followed by hydrazine hydrate (5.0 mmol, ~0.25 mL).

    • Causality Note: A molar excess of hydrazine hydrate is used to drive the reaction to completion. Ethanol is an excellent solvent for both reactants and couples well with microwave energy.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor cavity. Irradiate the mixture under the conditions specified in the table below. The reaction is typically monitored by temperature and pressure sensors within the instrument.

ParameterValueRationale
Temperature 120 °CProvides sufficient thermal energy to overcome the activation barrier rapidly.
Hold Time 10 minutesSignificantly shorter than conventional heating (often 4-8 hours).
Power 200 W (Dynamic)Power is modulated to maintain the target temperature.
Stirring HighEnsures homogeneous heating and mixing of reactants.[9]
  • Work-up & Isolation: a. After irradiation, allow the vial to cool to room temperature (or use compressed air cooling as equipped on the reactor). b. Place the reaction mixture in an ice bath for 15-20 minutes to facilitate the precipitation of the product. c. Isolate the resulting white solid by vacuum filtration. d. Wash the solid with a small amount of cold diethyl ether or cold ethanol to remove any unreacted starting material or impurities. e. Dry the product under vacuum. The resulting 4-aminonicotinohydrazide is typically of high purity and can be used in the next step without further purification.

Protocol 2: Microwave-Assisted Synthesis of 4-Aminonicotinohydrazide Derivatives (Schiff Bases)

This protocol provides a general method for the condensation of the core hydrazide with an aromatic aldehyde to form a hydrazone derivative. This one-pot, multicomponent reaction approach is highly efficient under microwave conditions.[12][13]

Materials & Equipment:

  • 4-Aminonicotinohydrazide (synthesized in Protocol 1)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (absolute) or Acetic Acid (glacial, as catalyst)

  • Microwave synthesis reactor and vials

Procedure:

  • Reactant Preparation: In a 10 mL microwave vial, add 4-aminonicotinohydrazide (1.0 mmol, 152.2 mg).

  • Aldehyde & Solvent Addition: Add the desired substituted aldehyde (1.0 mmol) and 4 mL of absolute ethanol. For less reactive aldehydes, 1-2 drops of glacial acetic acid can be added to catalyze the condensation.

    • Causality Note: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Microwave Irradiation: Seal the vial and irradiate using the optimized conditions below.

G start Prepare Reactants (Hydrazide, Aldehyde, Solvent) step1 Seal Vial & Place in Microwave Reactor start->step1 step2 Irradiate (140°C, 5-15 min) step1->step2 step3 Cool to Room Temp step2->step3 step4 Induce Precipitation (Cooling / Add Water) step3->step4 step5 Isolate Product (Vacuum Filtration) step4->step5 step6 Wash with Cold Solvent step5->step6 end Dry & Characterize Product step6->end

Figure 2: Experimental workflow for the derivatization step.

Representative Reaction Parameters & Yields:

Aldehyde SubstituentTemperature (°C)Time (min)Yield (%)
4-Chloro14010>90%
4-Methoxy1408>92%
4-Nitro1405>95%
Unsubstituted14012>88%
  • Work-up & Isolation: a. After cooling, the product often precipitates directly from the ethanol solution. If not, the volume can be reduced in vacuo, or cold water can be added to induce precipitation. b. Collect the solid product via vacuum filtration. c. Wash the solid with cold ethanol and then diethyl ether. d. Dry the purified product under vacuum.

| Characterization and Validation

The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.

  • FTIR (Fourier-Transform Infrared Spectroscopy): For the core hydrazide, look for the appearance of N-H stretching bands (around 3100-3300 cm⁻¹) and the C=O stretch of the hydrazide (around 1650 cm⁻¹). For the hydrazone derivatives, confirmation includes the appearance of the C=N (azomethine) stretch (around 1590-1620 cm⁻¹) and the disappearance of the aldehyde C=O signal.[14][15]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Successful formation of the hydrazone is confirmed by the appearance of a characteristic singlet for the N=CH proton, typically in the 8-9 ppm region. The signals corresponding to the aromatic protons of both rings should be visible and integrate correctly.[16]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound, matching the expected molecular ion peak [M]+ or [M+H]+.[14]

| Conclusion and Future Prospects

The application of microwave-assisted synthesis provides a rapid, efficient, and scalable method for the production of 4-aminonicotinohydrazide derivatives.[7][17] This approach dramatically shortens development timelines, allowing for the high-throughput synthesis and screening of compound libraries in drug discovery campaigns.[5] The protocols outlined herein are robust and can be adapted to a wide variety of starting materials, facilitating the exploration of chemical space around this biologically important scaffold. The synthesized derivatives serve as promising candidates for further investigation into their antimicrobial, anticancer, and other therapeutic activities.[18][19][20]

| References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135407041, Aminophosphonic acid. Retrieved February 5, 2024, from [Link]

  • Chaudhary, A., et al. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Bioinorganic Chemistry and Applications, 2014, 839409.

  • Wang, X., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3535-3538.

  • Microwave assisted synthesis. (n.d.). Synthetically useful reactions. Retrieved February 5, 2024, from [Link]

  • Chakole, D., & Mali, N. S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6).

  • Yadav, P., & Singh, R. (2024). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. RSC Advances, 14(1), 47-56.

  • Tierney, J. P., & Lidström, P. (Eds.). (2005). Microwave assisted organic synthesis. Blackwell Publishing.

  • Kumar, A., et al. (2024). Microwave-assisted synthesis of novel[6][21] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(10), 1-13.

  • Bari, S. B., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(21), 7350.

  • Shinde, A. G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(47), 33026-33049.

  • European Pharmaceutical Contractor. (n.d.). Microwave-Assisted Synthesis in Drug Development. Retrieved February 5, 2024, from [Link]

  • Biotage. (n.d.). Microwave Assisted Organic Synthesis Where do we go from here? Retrieved February 5, 2024, from [Link]

  • Singh, H., et al. (2016). Role of Microwave in Pharmaceutical Sciences. Voyager, VIII.

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165-177.

  • Rasayan, J. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Rasayan Journal of Chemistry, 8(1), 1-8.

  • Al-Amiery, A. A., et al. (2022). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Journal of Chemistry, 2022, 1-10.

  • Al-Ostoot, F. H., et al. (2024). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Molecules, 29(1), 249.

  • Wójcik, M., et al. (2022). A Review of the Biological Activity of Amidrazone Derivatives. Molecules, 27(19), 6654.

  • Kamal, M. S., et al. (2022). Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. Journal of the Indian Chemical Society, 99(11), 100756.

  • Garneau-Tsodikova, S., et al. (2007). Synthesis of 4′-aminopantetheine and derivatives to probe aminoglycoside N-6′-acetyltransferase. Bioorganic & Medicinal Chemistry Letters, 17(5), 1313-1316.

  • Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6292.

  • Wang, Y., et al. (2025). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Chinese Chemical Letters, 36(8), 109219.

  • Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Current Organic Chemistry.

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved February 5, 2024, from [Link]

  • Li, Y., et al. (2021). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Iranian Journal of Pharmaceutical Research, 20(2), 346-358.

  • Academia.edu. (n.d.). Synthesis of 4-Aminocoumarin Derivatives with N-Substitutents Containing Hydroxy or Amino Groups. Retrieved February 5, 2024, from [Link]

  • Ullah, F., et al. (2025). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. Journal of Biomolecular Structure and Dynamics, 43(1), 209-225.

  • Al-Amiery, A. A., et al. (2020). Synthesis, Characterization and Molecular Docking Simulation of Thioxothiazolidin-4-One Derivatives as Acetylcholinesterase Inhibitors. Journal of Physical Science, 31(3), 1-17.

  • Gomaa, M. S., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(13), 3036.

Sources

Method

synthesizing pyrazole derivatives from nicotinohydrazide precursors

Application Note: High-Efficiency Synthesis of Nicotinoyl-Pyrazole Scaffolds Executive Summary This guide details the synthetic protocols for generating pyrazole-nicotinamide hybrids, a privileged scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Nicotinoyl-Pyrazole Scaffolds

Executive Summary

This guide details the synthetic protocols for generating pyrazole-nicotinamide hybrids, a privileged scaffold in medicinal chemistry known for potent antimicrobial, anti-inflammatory, and anticancer properties. We focus on two divergent pathways starting from a common precursor, nicotinohydrazide (pyridine-3-carbohydrazide) :

  • Pathway A: Cyclocondensation with 1,3-dicarbonyls (e.g., acetylacetone) to yield 3,5-dialkylpyrazoles.

  • Pathway B: Michael addition-cyclization with chalcones to yield 3,5-diarylpyrazolines (and subsequent oxidation to pyrazoles).

These protocols are optimized for reproducibility, scalability, and minimal purification bottlenecks, designed specifically for drug discovery workflows.

Strategic Overview & Mechanism

The nicotinoyl moiety acts as a pharmacophore "anchor," improving water solubility and hydrogen-bonding potential compared to simple phenyl analogs. The hydrazide nitrogen acts as a bis-nucleophile.

  • Mechanism A (1,3-Diketones): The terminal amino group (

    
    ) of the hydrazide attacks the carbonyl carbon of the diketone. Acid catalysis promotes water elimination, leading to a hydrazone intermediate which undergoes intramolecular cyclization to form the pyrazole ring.
    
  • Mechanism B (Chalcones): The hydrazide undergoes a 1,4-Michael addition to the

    
    -unsaturated ketone, followed by intramolecular cyclization to form a 2-pyrazoline.
    
Visualizing the Reaction Pathways

ReactionPathways Nicotinohydrazide Nicotinohydrazide (Precursor) Intermediate_A Hydrazone Intermediate Nicotinohydrazide->Intermediate_A + Diketone Reflux/EtOH/AcOH Intermediate_B Michael Adduct Nicotinohydrazide->Intermediate_B + Chalcone Reflux/EtOH/AcOH Diketone 1,3-Diketone (e.g., Acetylacetone) Diketone->Intermediate_A Chalcone Chalcone (1,3-Diaryl-2-propen-1-one) Chalcone->Intermediate_B Product_A 3,5-Dimethyl-1-nicotinoylpyrazole (Target A) Intermediate_A->Product_A - 2 H2O Cyclization Product_B 1-Nicotinoyl-3,5-diarylpyrazoline (Target B) Intermediate_B->Product_B Cyclization

Figure 1: Divergent synthetic pathways from Nicotinohydrazide to Pyrazole scaffolds.

Protocol A: Cyclization with 1,3-Diketones

Target: Synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(pyridin-3-yl)methanone. Scale: 10 mmol (Adaptable to 100 mmol).

Reagents & Materials
  • Nicotinohydrazide (Pyridine-3-carbohydrazide): 1.37 g (10 mmol)

  • Acetylacetone (2,4-Pentanedione): 1.00 g (10 mmol, 1.0 equiv)

  • Solvent: Ethanol (Absolute, 20 mL)

  • Catalyst: Glacial Acetic Acid (3-5 drops) or conc. HCl (1 drop)

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask (RBF), dissolve 1.37 g of nicotinohydrazide in 20 mL of ethanol. Mild heating (40°C) may be required to achieve full solubility.

  • Addition: Add 1.00 g (approx. 1.03 mL) of acetylacetone dropwise to the stirring solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Expert Note: Acid catalysis protonates the carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (Mobile Phase: Ethyl Acetate:Hexane 1:1). The hydrazide starting material (

      
      ) should disappear, replaced by a higher 
      
      
      
      product (
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 50 g) with vigorous stirring.

    • A white to off-white precipitate should form immediately.

  • Purification:

    • Filter the solid using a Buchner funnel/vacuum filtration.

    • Wash with cold water (2 x 10 mL) to remove unreacted hydrazide and acid traces.

    • Recrystallization: Recrystallize from hot ethanol to obtain analytical-grade crystals.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 75–85% Appearance: White crystalline solid.

Protocol B: Condensation with Chalcones

Target: Synthesis of 1-nicotinoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole (Pyrazoline derivative). Pre-requisite: Synthesis of chalcone (benzylideneacetophenone) via Claisen-Schmidt condensation (Acetophenone + Benzaldehyde + NaOH).

Reagents & Materials
  • Nicotinohydrazide: 1.37 g (10 mmol)

  • Chalcone (1,3-Diphenyl-2-propen-1-one): 2.08 g (10 mmol)

  • Solvent: Glacial Acetic Acid (15 mL) or Ethanol (20 mL) + Acetic Acid (1 mL)

  • Conditions: Reflux.[1][2][3][4][5][6]

Step-by-Step Methodology
  • Setup: In a 100 mL RBF, combine 1.37 g nicotinohydrazide and 2.08 g chalcone.

  • Solvent Addition: Add 15 mL of glacial acetic acid.

    • Expert Note: Using acetic acid as both solvent and catalyst drives the cyclization more effectively than ethanol for sterically hindered chalcones.

  • Reflux: Heat the mixture to reflux (118°C) for 8–10 hours .

    • Monitoring: TLC (Hexane:Ethyl Acetate 7:3). Chalcones are UV active and distinct yellow spots; product will be less polar (higher

      
      ) and often fluorescent under UV (365 nm).
      
  • Precipitation:

    • Cool to room temperature.[3][4]

    • Pour reaction contents into 100 mL of ice-cold water.

  • Neutralization (Critical): Since glacial acetic acid was used, the slurry will be acidic. Neutralize carefully with 10% NaOH solution or saturated

    
     until pH 
    
    
    
    7-8. This ensures the product precipitates fully and is not protonated.
  • Isolation: Filter the solid precipitate. Wash thoroughly with water.

  • Purification: Recrystallize from ethanol or an ethanol/DMF mixture if solubility is low.

Expected Yield: 65–75% Appearance: Yellow to pale orange solid.

Quality Control & Characterization

Use the following data tables to validate your synthesized compounds.

Table 1: 1H NMR Diagnostic Peaks (DMSO-d6, 400 MHz)
MoietyProton TypeChemical Shift (

ppm)
MultiplicityInterpretation
Nicotinoyl H-2 (Pyridine)8.90 – 9.10Singlet (d)Deshielded by ring N and carbonyl
Nicotinoyl H-6 (Pyridine)8.65 – 8.75DoubletAdjacent to ring N
Nicotinoyl H-4 (Pyridine)8.15 – 8.25DoubletPara to ring N
Nicotinoyl H-5 (Pyridine)7.45 – 7.55MultipletMeta to ring N
Pyrazole (A) C4-H6.00 – 6.20SingletCharacteristic aromatic pyrazole H
Pyrazole (A) -CH3 (C3/C5)2.10 – 2.60SingletsTwo distinct methyl peaks
Pyrazoline (B) C5-H (Chiral)5.50 – 5.90Doublet of DoubletsCharacteristic of pyrazoline ring
Pyrazoline (B) C4-H (Geminal)3.10 – 3.90MultipletsDiastereotopic protons
Table 2: IR Spectroscopy Fingerprints
Functional GroupWavenumber (

)
IntensityNote
C=O (Amide) 1640 – 1680StrongCarbonyl stretch of the linker
C=N (Pyrazole) 1580 – 1610MediumRing stretch
C=C (Aromatic) 1450 – 1550VariablePyridine and Phenyl rings
C-H (Aliphatic) 2850 – 2950WeakMethyl groups (Protocol A)

Troubleshooting & Expert Tips

  • Solubility Issues: Nicotinohydrazide can be stubborn in cold ethanol. Always pre-dissolve it with gentle heat before adding the electrophile (diketone/chalcone) to prevent encapsulation of unreacted solid.

  • Regioselectivity: In Protocol A with unsymmetrical diketones (e.g., benzoylacetone), the reaction yields a mixture of regioisomers (1-nicotinoyl-3-methyl-5-phenyl vs. 1-nicotinoyl-3-phenyl-5-methyl). The 5-methyl isomer is generally favored sterically. Separation requires column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Pyrazoline Oxidation: If the target is the fully aromatic 1,3,5-triphenylpyrazole analog from Protocol B, an oxidation step is required. Treat the pyrazoline with Iodobenzene diacetate (IBD) or reflux in acetic acid with gradual air oxidation.

References

  • Verma, A., et al. (2019). "Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity." Asian Journal of Chemistry, 31(12), 2961-2966. Link

  • Narayana, B., et al. (2013). "Synthesis of novel substituted-3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones." TSI Journals: Organic Chemistry, 9(3). Link

  • Song, X.Y., et al. (2013). "(3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone."[7] Acta Crystallographica Section E, 69(3), o450. Link

  • Organic Syntheses. "3,5-Dimethylpyrazole." Organic Syntheses, Coll.[8] Vol. 4, p.351 (1963); Vol. 31, p.43 (1951). Link

  • Hassan, S.Y. (2013). "Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives." Molecules, 18(3), 2683-2711. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Aminonicotinohydrazide Cyclization

Introduction: The Cyclization Landscape You are likely working with 4-aminonicotinohydrazide (also known as 4-aminopyridine-3-carbohydrazide) as a precursor for fused heterocyclic systems. Due to the ortho-positioning of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclization Landscape

You are likely working with 4-aminonicotinohydrazide (also known as 4-aminopyridine-3-carbohydrazide) as a precursor for fused heterocyclic systems. Due to the ortho-positioning of the amino group (


 at C4) and the hydrazide moiety (

at C3), this molecule is a "loaded spring" for cyclization.

While it can form pendant 1,2,4-triazoles, the most thermodynamically driven and chemically valuable transformation is the formation of the pyrido[4,3-d]pyrimidine core. This guide focuses on optimizing this specific fused-ring formation, as it presents unique challenges regarding competing nucleophiles and solubility.

Module 1: Synthesis of 3-Aminopyrido[4,3-d]pyrimidin-4(3H)-ones

This is the dominant pathway when reacting with one-carbon donors like Triethyl Orthoformate (TEOF). The reaction creates a pyrimidine ring fused to the pyridine backbone, retaining the hydrazide's N-N bond as an N-amino handle.

Core Protocol: TEOF-Mediated Cyclization

The Challenge: Users often report low yields (<40%) or "gummy" precipitates. This is frequently due to incomplete ring closure or hydrolysis of the moisture-sensitive TEOF before it can react.

Optimized Workflow:

  • Stoichiometry: Use TEOF in large excess (acting as both reagent and solvent) or 5–10 equivalents in anhydrous ethanol/dioxane.

  • Catalysis: The reaction is slow without acid catalysis. Add 5–10 mol% Sulfamic Acid or

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH)
    .
  • Temperature: Reflux is non-negotiable. The activation energy for the ring closure involving the electron-rich C4-amino group is high.

Troubleshooting Guide (Q&A)

Q1: My product is an oil/gum that won't crystallize. What happened?

  • Diagnosis: You likely have a mixture of the intermediate acyclic imidate and the cyclized product. The ring closure (step 2) is slower than the initial condensation.

  • Fix:

    • Push the Equilibrium: Increase reflux time (up to 12–24 hours).

    • Azeotropic Removal: If using ethanol as a co-solvent, switch to toluene/TEOF and use a Dean-Stark trap to remove the ethanol by-product, driving the reaction to completion.

    • Workup: Triturate the gum with cold diethyl ether or hexanes. The unreacted TEOF and impurities are soluble in ether; the polar fused system is not.

Q2: I see a new spot on TLC that runs higher than my expected product. Is it an impurity?

  • Diagnosis: This is likely the "Over-Reaction" Product . The product of the reaction is a 3-amino-pyrido-pyrimidine. This primary amine is nucleophilic and can react with a second molecule of TEOF to form an ethoxymethylene-amino derivative (

    
    ).
    
  • Fix:

    • Monitor TLC strictly. Stop the reaction as soon as the starting material disappears.

    • If the over-reaction occurs, you can often hydrolyze the extra group off by treating the crude solid with dilute HCl in ethanol at room temperature for 30 minutes.

Q3: The reaction stalls despite fresh reagents.

  • Diagnosis: Moisture contamination. TEOF hydrolyzes to ethyl formate and ethanol in the presence of water/acid, killing its reactivity as a cyclizing agent.

  • Fix: Ensure all glassware is flame-dried. Use a drying tube (CaCl

    
    ). If your TEOF is old, distill it before use.
    

Module 2: Synthesis of Mercapto-Oxadiazoles/Triazoles

When reacting with Carbon Disulfide (


), the pathway diverges. You may target the 1,3,4-oxadiazole-2-thiol  (pendant) or the fused triazolo-pyridine  system.
Core Protocol: Cyclization

The Challenge: Controlling the regioselectivity between forming an oxadiazole (O-attack) vs. a triazole (N-attack) and managing the evolution of


.
Troubleshooting Guide (Q&A)

Q4: I am trying to make the 1,2,4-triazole-3-thiol, but I isolated the oxadiazole. Why?

  • Mechanism: The reaction proceeds via a dithiocarbazate intermediate.

    • Basic Conditions (KOH/NaOH): Favor the formation of 1,2,4-triazoles (via the Thorpe-Ingold effect and nucleophilicity of Nitrogen).

    • Acidic/Neutral Conditions: Often favor the 1,3,4-oxadiazole .

  • Fix: To ensure triazole formation, reflux the hydrazide with

    
     in ethanolic KOH. The potassium salt precipitates; filter it, then acidify to get the thiol.
    

Q5: The yield is abysmal (<20%).

  • Diagnosis:

    
     is extremely volatile (boiling point 46°C). If you reflux ethanol (78°C) without a highly efficient condenser, you lose your reagent before it reacts.
    
  • Fix:

    • Use a double-surface condenser with chilled water.

    • Add

      
       in portions: 1 equivalent at the start, another equivalent after 2 hours.
      
    • Consider using potassium ethyl xanthate as a solid, less volatile surrogate for

      
       in basic conditions.
      

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways based on the reagent used, highlighting the critical intermediate steps where yield is often lost.

ReactionPathways Start 4-Aminonicotinohydrazide Inter1 Imidate Intermediate (Often isolated as gum) Start->Inter1 Condensation Inter2 Dithiocarbazate Salt Start->Inter2 Nucleophilic Attack TEOF + TEOF / H+ Prod1 3-Aminopyrido[4,3-d]pyrimidin-4(3H)-one (Target Fused System) Inter1->Prod1 Cyclization (Reflux) OverReact Ethoxymethylene Derivative (Over-reaction impurity) Prod1->OverReact Excess TEOF CS2 + CS2 / KOH Prod2 1,2,4-Triazole-3-thiol (Pendant) Inter2->Prod2 Ring Closure (Basic)

Figure 1: Divergent cyclization pathways for 4-aminonicotinohydrazide. The TEOF pathway leads to fused pyrimidines, while CS2 typically yields pendant triazoles under basic conditions.

Data & Optimization Matrix

Use this table to diagnose your specific yield issues based on observed symptoms.

SymptomProbable CauseCorrective Action
Gummy/Oily Product Incomplete cyclization (stopped at imidate).Increase reaction time; switch solvent to Toluene/Dean-Stark; triturate with

.
Low Yield (<30%) Hydrolysis of TEOF (water present).Use anhydrous solvents; add molecular sieves; increase TEOF equivalents (5-10eq).
Product M.P. too high Formation of inorganic salts (if using KOH).Ensure thorough water wash during workup; check ash content.
Product M.P. too low Mixture of cyclized and acyclic forms.Recrystallize from DMF/Ethanol mixture.
No Reaction 4-amino group deactivating hydrazide?Unlikely. Usually due to lack of acid catalyst. Add 10 mol% Sulfamic Acid.

References

  • Synthesis of Pyrido[4,3-d]pyrimidines

    • Title: The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid.[1]

    • Source: Journal of the Chemical Society C.
    • URL:[Link]

  • One-Pot Reactions with TEOF

    • Title: One-Pot Reactions of Triethyl Orthoformate with Amines.[2][3]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Triazole Synthesis via CS2

    • Title: Synthesis of 1H-1,2,4-triazoles (Methodology Overview).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Cyclization Mechanisms

    • Title: Chemistry of substituted quinolinones... synthesis and cyclization reactions.[4]

    • Source: Molbank (MDPI).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Solving Solubility Issues of 4-Aminonicotinohydrazide in Water

Welcome to the technical support guide for 4-aminonicotinohydrazide. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-aminonicotinohydrazide. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the common challenge of dissolving this compound in aqueous media. We will move beyond simple instructions to explain the chemical principles behind each strategy, ensuring you can adapt these methods to your specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my 4-aminonicotinohydrazide not dissolving in neutral water?

Root Cause Analysis: 4-aminonicotinohydrazide, like its well-known analog isoniazid, possesses a complex chemical structure that leads to poor aqueous solubility. Several factors contribute to this:

  • Aromaticity and Hydrophobicity: The pyridine ring is aromatic and relatively non-polar, which limits favorable interactions with polar water molecules.

  • Crystalline Structure: In its solid state, the molecules are tightly packed in a crystal lattice. The energy required to break this lattice (lattice energy) is significant and must be overcome by the energy released when the molecule interacts with water (hydration energy). For poorly soluble compounds, the hydration energy is often insufficient.

  • Hydrogen Bonding: While the amino (-NH2) and hydrazide (-CONHNH2) groups can form hydrogen bonds with water, the overall molecule has significant hydrophobic character.

Isoniazid, a similar compound, is described as having slight solubility in water, on the order of 14 g/100 mL at 25°C.[1][2] However, an analogue was found to be practically insoluble in water.[3] This highlights that even minor structural changes can dramatically impact solubility.

FAQ 2: What is the simplest and most effective first step to try?

Primary Recommendation: pH Adjustment

The most powerful initial strategy is to modify the pH of your solvent. 4-aminonicotinohydrazide has multiple ionizable groups—the aromatic amine and the pyridine ring nitrogen—which can be protonated in acidic conditions.

The Underlying Chemistry (pKa): The pKa is the pH at which a functional group is 50% ionized and 50% neutral.[4]

  • Below the pKa: The group will be predominantly protonated (carrying a positive charge).

  • Above the pKa: The group will be predominantly deprotonated (neutral).

For 4-aminonicotinohydrazide, we can estimate the relevant pKa values based on its analog, isoniazid, which has a pKa for the pyridine ring nitrogen around 3.3-3.6.[1][5] The aromatic amine will have a pKa around 4-5. By lowering the pH to a value below the lowest pKa (~3.5), we can protonate the pyridine nitrogen, forming a cationic salt. This charged species will have vastly improved solubility in polar water due to strong ion-dipole interactions. The solubility of amino acids, for example, dramatically increases as the pH moves away from the isoelectric point.[6]

Protocol 1: Step-by-Step pH-Mediated Solubilization is detailed in the protocols section below.

Troubleshooting Flowchart: A Guide to Systematic Solubilization

If you encounter issues, follow this decision tree to systematically find a solution.

G start Start: 4-aminonicotinohydrazide powder add_water Add to neutral water (e.g., WFI, PBS pH 7.4) start->add_water check1 Is the solution clear? add_water->check1 success Success: Compound Dissolved Proceed with experiment check1->success Yes ph_adjust Strategy 1: pH Adjustment (See Protocol 1) check1->ph_adjust No check2 Is the solution clear? ph_adjust->check2 check2->success Yes cosolvent Strategy 2: Co-solvents (See Protocol 2) check2->cosolvent No / Incompatible pH check3 Is the solution clear? cosolvent->check3 check3->success Yes advanced Consider Advanced Methods (e.g., Surfactants, Cyclodextrins) check3->advanced No

Caption: A troubleshooting decision tree for dissolving 4-aminonicotinohydrazide.

FAQ 3: pH adjustment is not an option for my cell culture/assay. What should I do next?

Secondary Recommendation: Co-solvents

When pH modification is incompatible with your experimental system, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][8]

Mechanism of Action: Water maintains a highly ordered, three-dimensional hydrogen-bonding network. Non-polar solutes disrupt this network, which is energetically unfavorable, causing them to be "squeezed out" (i.e., not dissolve). Co-solvents, which typically have both a polar (e.g., hydroxyl) and a non-polar (e.g., alkyl) region, integrate into this network, reducing its self-association energy.[8] This makes the solvent system more accommodating to poorly soluble compounds like 4-aminonicotinohydrazide. The addition of co-solvents is a highly effective technique for enhancing the solubility of poorly soluble drugs.[8][9]

Common Co-solvents for Biological Experiments: A screening of different co-solvents is often necessary. Start with the least toxic and work your way up.

Co-SolventTypical Starting Conc. (v/v)Biocompatibility Notes
Ethanol (EtOH) 5-20%Generally well-tolerated at low %, but can be toxic to cells at higher concentrations.
Propylene Glycol (PG) 5-30%Widely used in pharmaceutical formulations; generally considered safe.
Polyethylene Glycol 400 (PEG 400) 10-50%Low toxicity, but can affect some biological assays. Viscous.
Dimethyl Sulfoxide (DMSO) 0.1-5%Excellent solubilizer, but can be toxic to many cell types above 0.5-1%. Use with caution.

Protocol 2: Step-by-Step Co-Solvent Screening is detailed in the protocols section below.

FAQ 4: How do I confirm my compound is truly dissolved and not a micro-suspension?

Self-Validation and Quality Control: Visual clarity can be misleading. A solution might appear clear but contain very fine, non-dissolved particles that can confound experimental results.

  • Visual Inspection: Hold the solution against a dark background and shine a light through it. A true solution will be perfectly transparent, whereas a colloidal suspension will scatter the light (the Tyndall effect).

  • Sterile Filtration: Pass the solution through a 0.22 µm syringe filter. If the compound was not fully dissolved, you will either lose a significant amount of your compound on the filter or find it very difficult to filter.

  • Quantitative Analysis (Recommended): Prepare your solution, filter it, and then measure the concentration using a validated analytical method like UV-Vis spectrophotometry or HPLC. Compare this concentration to your target concentration. A significant discrepancy indicates a solubility problem.

FAQ 5: My compound precipitates when I add it to my cell culture media. Why?

This is a classic problem of buffer effects and dilution . Your stock solution (e.g., in acidified water or a high-percentage co-solvent) is stable. However, when you add a small volume of this stock to a large volume of buffered media (e.g., PBS at pH 7.4), the pH and/or co-solvent concentration change dramatically.

  • pH Shift: If your stock is at pH 3.0, adding it to media at pH 7.4 will neutralize the acid, deprotonating your compound and causing it to crash out of solution.

  • Co-solvent Dilution: If your stock contains 50% DMSO, diluting it 1:1000 into media results in a final DMSO concentration of only 0.05%, which may be too low to maintain solubility.

Mitigation Strategies:

  • Increase Stock Concentration: Make a more concentrated stock so you can add a smaller volume to your media.

  • Slower Addition: Add the stock solution dropwise to the media while vortexing to avoid localized areas of high concentration.

  • Test Final Formulation: Always perform a solubility test in the final media composition, not just in water, to ensure your compound will remain in solution during the experiment.

Experimental Protocols

Protocol 1: pH-Mediated Solubilization

This protocol aims to dissolve 4-aminonicotinohydrazide by protonating it into a more soluble salt form.

Materials:

  • 4-aminonicotinohydrazide powder

  • High-purity water (e.g., WFI, Milli-Q)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_0 Preparation cluster_1 Titration & Dissolution cluster_2 Finalization weigh 1. Weigh Compound add_water 2. Add ~80% of final water volume weigh->add_water add_hcl 3. Add 0.1 M HCl dropwise while stirring add_water->add_hcl check_ph 4. Monitor pH and check for clarity add_hcl->check_ph qs 5. Q.S. to final volume with water check_ph->qs filter 6. Sterile filter (0.22 µm) qs->filter

Caption: Workflow for pH-mediated solubilization of 4-aminonicotinohydrazide.

Step-by-Step Procedure:

  • Accurately weigh the desired amount of 4-aminonicotinohydrazide and place it in a volumetric flask.

  • Add approximately 80% of the final required volume of high-purity water. The powder will likely not dissolve at this stage.

  • Place the flask on a stir plate with a stir bar.

  • While the solution is stirring, begin adding 0.1 M HCl drop by drop.

  • Monitor the solution for visual clarity and periodically check the pH with a calibrated meter. Continue adding acid until the solution is completely clear. The target pH should be in the range of 2.5 - 3.5.

  • Once the compound is fully dissolved, add water to reach the final target volume (Q.S. - Quantum Satis).

  • Validation: Filter the final solution through a 0.22 µm syringe filter to remove any potential particulates and for sterilization.

Protocol 2: Co-Solvent Screening

This protocol is designed to identify an effective and biocompatible co-solvent system.

Materials:

  • 4-aminonicotinohydrazide powder

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400, DMSO

  • High-purity water or buffer (e.g., PBS)

  • Small glass vials (e.g., 2 mL HPLC vials)

  • Vortex mixer

Step-by-Step Procedure:

  • Prepare a series of co-solvent/water mixtures. For example, for ethanol, prepare vials with 10%, 20%, and 40% (v/v) ethanol in water. Repeat for all co-solvents to be tested.

  • Add a pre-weighed, excess amount of 4-aminonicotinohydrazide to each vial. Ensure the amount is more than you expect to dissolve to create a saturated solution.

  • Cap the vials tightly and vortex vigorously for 2 minutes.

  • Allow the vials to equilibrate at a constant temperature (e.g., room temperature or 37°C) for 24 hours. A shaker or rotator is ideal.

  • After equilibration, visually inspect the vials. You should see undissolved solid at the bottom, confirming saturation.

  • Carefully remove the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solids.

  • Analysis: Quantify the concentration of 4-aminonicotinohydrazide in the filtrate for each co-solvent mixture using a suitable analytical method (e.g., HPLC, UV-Vis).

  • Selection: Choose the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity in your experiment.

References

  • ResearchGate. (2025). Solubility of Isoniazid in Various Organic Solvents from (301 to 313) K. Available at: [Link]

  • Lee, B., & Lee, S. (2017). Isoniazid: A Review of Characteristics, Properties and Analytical Methods. Critical Reviews in Analytical Chemistry, 47(3), 234-246. Available at: [Link]

  • Medicosis Perfectionalis. (2021). Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Available at: [Link]

  • Patel, K., & Patel, M. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 16(4), 360-366. Available at: [Link]

  • Ferreira, L. A., & de Sousa, V. P. (2018). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 63(9), 3323-3331. Available at: [Link]

  • FooDB. (2011). Showing Compound Isoniazid (FDB029229). Available at: [Link]

  • PubMed. (2006). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available at: [Link]

  • Taylor & Francis Online. (2010). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Aminonicotinohydrazide Schiff Bases

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of 4-aminonicotinohydrazide Schiff bases. The methodologies described are designed to ensur...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of 4-aminonicotinohydrazide Schiff bases. The methodologies described are designed to ensure high purity and stability of your final compounds, which are crucial for subsequent applications in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective initial method for purifying 4-aminonicotinohydrazide Schiff bases?

A1: Recrystallization is typically the most straightforward and effective first-pass purification method for these compounds, assuming they are solid at room temperature.[1][2] The choice of solvent is critical and depends on the specific solubility profile of your Schiff base. Ethanol is often a good starting point.[3]

Q2: My NMR spectrum consistently shows a peak corresponding to the starting aldehyde. Why is this happening and how can I remove it?

A2: This is a common issue arising from either an incomplete reaction or, more frequently, the reversibility of the Schiff base formation.[4][5] The imine bond (C=N) can hydrolyze back to the aldehyde and hydrazide, especially in the presence of moisture or acid.[1] To remove the residual aldehyde, chemical washing with a saturated aqueous solution of sodium metabisulfite is highly effective.[4] This converts the aldehyde into a water-soluble bisulfite adduct that can be easily extracted from the organic layer.

Q3: Why is my Schiff base decomposing during column chromatography on silica gel?

A3: Silica gel is inherently acidic, which can catalyze the hydrolysis of the acid-sensitive imine bond in your Schiff base, leading to decomposition on the column.[1][6] It is highly recommended to use a neutral stationary phase, such as neutral alumina, for chromatographic purification of these compounds.[1]

Q4: How should I properly store my purified 4-aminonicotinohydrazide Schiff base to prevent degradation?

A4: Stability is a major concern. Due to their susceptibility to hydrolysis, purified Schiff bases should be stored in a tightly sealed container, protected from moisture, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[1] Storing them at a low temperature can also help preserve their integrity.[1]

Troubleshooting & In-Depth Purification Guides

This section addresses specific experimental challenges in a detailed question-and-answer format, providing both the "how" and the "why" for each procedural step.

Problem 1: Persistent Contamination with Starting Materials

Q: I've tried recrystallization, but my product is still contaminated with unreacted 4-aminonicotinohydrazide and/or the aldehyde. What is a more robust purification strategy?

A: When simple recrystallization fails, a multi-step liquid-liquid extraction and washing protocol is necessary before final purification. This approach uses the different chemical properties of the product and the starting materials to separate them.

Workflow for Removing Starting Materials

Crude Crude Product (in DCM or EtOAc) Wash_Bisulfite Wash with sat. aq. Sodium Metabisulfite (Na₂S₂O₅) Crude->Wash_Bisulfite Step 1: Remove Aldehyde Separate1 Separate Layers Wash_Bisulfite->Separate1 Aqueous1 Aqueous Layer (Contains Aldehyde Adduct) Separate1->Aqueous1 Discard Organic1 Organic Layer (Product + Hydrazide) Separate1->Organic1 Keep Wash_HCl Wash with dilute aq. HCl (e.g., 1M HCl) Organic1->Wash_HCl Step 2: Remove Hydrazide Separate2 Separate Layers Wash_HCl->Separate2 Aqueous2 Aqueous Layer (Contains Protonated Hydrazide) Separate2->Aqueous2 Discard Organic2 Organic Layer (Product) Separate2->Organic2 Keep Wash_Bicarb Wash with sat. aq. NaHCO₃ (Neutralize residual acid) Organic2->Wash_Bicarb Step 3: Neutralize Dry Dry (Na₂SO₄ or MgSO₄), Filter, and Evaporate Solvent Wash_Bicarb->Dry Final Pure Schiff Base (Proceed to Recrystallization or Final Characterization) Dry->Final

Caption: Workflow for chemical washing of crude Schiff base.

Detailed Protocol & Rationale
  • Dissolve Crude Product: Dissolve your crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Aldehyde Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium metabisulfite.[4] The bisulfite anion attacks the carbonyl carbon of the aldehyde, forming a water-soluble salt, effectively pulling the unreacted aldehyde out of the organic phase.

  • Hydrazide Removal: Separate the organic layer and then wash it with a dilute acid, such as 1M HCl.[7] The basic nitrogen atoms in the unreacted 4-aminonicotinohydrazide will be protonated, forming a water-soluble ammonium salt. This salt will partition into the aqueous layer.

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual HCl, followed by a brine wash to aid in the removal of water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Final Polish: The resulting solid should be significantly purer. A final recrystallization can now be performed to obtain highly pure crystals.

Problem 2: Product is an Oil and Fails to Crystallize

Q: My purified product is a persistent oil, making it difficult to handle and fully purify. What techniques can I use to induce crystallization?

A: Obtaining a solid is crucial for ease of handling and achieving high purity. An oily product suggests either the presence of impurities depressing the melting point or that the compound is amorphous.

Troubleshooting Strategies for Crystallization Failure
StrategyDetailed ProtocolScientific Rationale
Induce Nucleation Use a glass rod to vigorously scratch the inside of the flask at the air-solvent interface.[4]The scratching creates microscopic imperfections on the glass surface, which act as nucleation sites where crystal lattice formation can begin.
Seed Crystals If you have a tiny amount of pure solid from a previous batch, add a single seed crystal to the supersaturated solution.[4]The seed crystal provides a pre-formed template of the crystal lattice, bypassing the energy barrier for nucleation and initiating rapid crystal growth.
Solvent Titration Dissolve the oil in a small amount of a good solvent (e.g., ethanol, DCM). Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, petroleum ether) until the solution becomes persistently cloudy. Warm slightly to clarify and then cool slowly.This technique carefully reduces the overall solubility of the compound, forcing it out of solution. The slow cooling allows for ordered crystal formation rather than amorphous precipitation.
Low-Temperature Storage Place the oil, with a small amount of a suitable solvent, in a freezer (-20°C) for several days.[4][7]The reduced thermal energy at low temperatures slows molecular motion, favoring the formation of a stable, ordered crystal lattice over a disordered liquid state.
Problem 3: Product Instability and Low Recovery

Q: I'm losing a significant amount of my product during purification, and TLC analysis suggests it's decomposing. How can I minimize degradation?

A: Product loss is often due to the chemical instability of the imine bond. All purification steps must be conducted under conditions that protect this sensitive functional group.

Key Considerations for Maintaining Stability
  • Avoid Protic/Acidic Conditions: As established, the imine bond is susceptible to acid-catalyzed hydrolysis.[1]

    • Chromatography: ALWAYS use neutral alumina instead of silica gel.[1] If silica must be used, it can be neutralized by pre-treating it with a solvent system containing a small amount of a base like triethylamine (~0.5-1%).

    • Solvents: Use anhydrous solvents whenever possible to prevent hydrolysis.[1]

  • Minimize Heat Exposure: While heat is required for dissolving solids during recrystallization, prolonged exposure to high temperatures can cause thermal decomposition.[1][6]

    • Rotary Evaporation: When removing solvents, use a water bath temperature between 30-50°C.[6] The reduced pressure allows for efficient solvent removal without excessive heating.

    • Recrystallization: Heat the solvent just enough to dissolve the compound completely. Avoid prolonged boiling.

Gentle Purification Alternative: Preparative Chromatography

For highly sensitive Schiff bases, consider gentler chromatographic techniques if standard methods fail.

  • Preparative Reverse-Phase Chromatography: This method uses a non-polar stationary phase and a polar mobile phase (e.g., acetonitrile/water). It is generally much gentler on sensitive molecules than normal-phase chromatography.[8]

  • Gel Permeation Chromatography (GPC): For larger, high molecular weight Schiff bases, GPC can be an effective purification method that separates molecules based on size rather than polarity, avoiding harsh interactions with stationary phases.[6]

Final Purity Assessment

After purification, it is essential to confirm the identity and purity of your 4-aminonicotinohydrazide Schiff base using standard analytical techniques.

  • NMR Spectroscopy (¹H, ¹³C): Confirms the structure. Look for the characteristic chemical shift of the imine proton (-CH=N-), typically found in the 8-10 ppm range.[9] The absence of the aldehyde proton peak (~9-10 ppm) and the hydrazide -NH₂ peaks indicates purity.

  • FT-IR Spectroscopy: Provides evidence of imine formation. Look for the C=N stretching vibration band, which typically appears in the 1600-1590 cm⁻¹ region.[9] You should also see the disappearance of the C=O stretch from the aldehyde and the N-H stretches from the hydrazide.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Elemental Analysis: Determines the elemental composition (C, H, N) and compares it to the theoretical values, providing a definitive measure of purity.[10]

By applying these targeted troubleshooting strategies and understanding the chemical principles behind them, you can effectively purify your 4-aminonicotinohydrazide Schiff bases, ensuring the integrity and reliability of your subsequent research.

References
  • How to purify Schiff base product? - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022, July 25). YouTube. Retrieved February 7, 2026, from [Link]

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved February 7, 2026, from [Link]

  • How to run column chromatography. (n.d.). Retrieved February 7, 2026, from a website detailing organic chemistry lab techniques.
  • How can I remove extra amine from Schiff bases? - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. (2015, July 15). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Common side products in Schiff base formation and removal. (n.d.). BenchChem. Retrieved February 7, 2026, from a technical support page on Schiff base synthesis.
  • Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. (2024, May 4). RSIS International.
  • How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Is there an effective way of purifying schiff bases? - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. (n.d.). Prime Scholars. Retrieved February 7, 2026, from a research article on amino acid-derived Schiff bases.
  • Characterization of Antimicrobial, Antioxidant, and Leishmanicidal Activities of Schiff Base Derivatives of 4-Aminoantipyrine. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.Org. Retrieved February 7, 2026, from an experimental research study on Schiff base synthesis.
  • Novel Organotin(IV)-Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Activity, and DNA Interaction Studies. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • (PDF) Synthesis, spectroscopic characterization, and crystal structures of Schiff bases derived from nicotinic hydrazide. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022, November 17). MDPI. Retrieved February 7, 2026, from [Link]

  • How to purify Schiff base? - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs: synthesis, structural characterization, and in vitro cytotoxicity studies. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for 4-Aminonicotinohydrazide Hydrazone Synthesis

Executive Summary This guide addresses the synthesis of hydrazones derived from 4-aminonicotinohydrazide . This reaction is a classic Schiff base condensation between the hydrazide ( ) and an aldehyde or ketone. While th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of hydrazones derived from 4-aminonicotinohydrazide . This reaction is a classic Schiff base condensation between the hydrazide (


) and an aldehyde or ketone.

While the reaction is ostensibly simple, the specific substrate—4-aminonicotinohydrazide —introduces unique challenges due to its amphoteric nature (basic pyridine ring + acidic amide proton) and the presence of a competing nucleophile (the C4-amino group). This guide prioritizes Glacial Acetic Acid as the primary catalyst while offering troubleshooting for yield and solubility issues.

Catalyst Selection Matrix

The choice of catalyst dictates the reaction rate, purity, and isolation method. We recommend System A for 90% of standard applications.

Catalyst SystemGlacial Acetic Acid (AcOH) Conc. Hydrochloric Acid (HCl) Sulfamic Acid (

)
Role Recommended (Standard) Aggressive / Specialized Green / Alternative
Mechanism Mild activation of carbonyl; buffers pH to ~4.5.Strong activation; rapid protonation.Solid acid catalyst; zwitterionic activation.
Pros Excellent yield; easy removal (volatile); prevents pyridine salt precipitation.Very fast reaction for sterically hindered ketones.Reusable; eco-friendly; solvent-free potential.
Cons Slower with electron-deficient aldehydes.High Risk: Can protonate the pyridine ring, forming water-soluble hydrochloride salts that fail to precipitate.Poor solubility in ethanol; requires filtration step.
Ideal pH 4.0 – 5.0< 1.02.0 – 3.0

Reaction Mechanism & Critical Control Points

Understanding the mechanism is the first step in troubleshooting. The reaction relies on a delicate pH balance: the solution must be acidic enough to protonate the carbonyl oxygen (activating it for attack) but not so acidic that it protonates the terminal hydrazine nitrogen (deactivating the nucleophile).

Visualization: Acid-Catalyzed Pathway

The following diagram illustrates the specific activation pathway and the "Goldilocks" pH zone required for success.

G Substrate Carbonyl Substrate (Aldehyde/Ketone) Activated Activated Carbonyl (C=O+-H) Substrate->Activated Protonation Acid Acid Catalyst (H+) Acid->Activated Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Nucleophilic Attack Hydrazide 4-Aminonicotinohydrazide (Nucleophile) Hydrazide->Tetrahedral ProtonatedNuc Protonated Nucleophile (Inactive Salt) Hydrazide->ProtonatedNuc pH < 3.0 (Too Acidic) Dehydration Dehydration (-H2O) Tetrahedral->Dehydration Rate Limiting Step (Acid Assisted) Product Target Hydrazone Dehydration->Product

Figure 1: Mechanistic pathway showing the critical balance between carbonyl activation and nucleophile deactivation.

Standard Operating Procedure (SOP)

Objective: Synthesis of 4-aminonicotinohydrazide hydrazone (Scale: 1.0 mmol). Catalyst: Glacial Acetic Acid (cat. AcOH).[1][2][3]

  • Preparation:

    • Dissolve 4-aminonicotinohydrazide (1.0 eq, 152 mg) in Absolute Ethanol (10 mL).

    • Note: If solubility is poor at RT, warm gently to 40°C.

  • Addition:

    • Add the Aldehyde/Ketone (1.0 – 1.1 eq).

    • Add Glacial Acetic Acid (2–3 drops per 10 mL solvent).

    • Checkpoint: The solution should remain clear or turn slightly yellow.

  • Reaction:

    • Reflux at 78°C for 2–4 hours.

    • Monitor: Check TLC (Mobile Phase: CHCl₃:MeOH 9:1). Look for the disappearance of the hydrazide spot (usually lower R_f due to polarity).

  • Isolation:

    • Cool the mixture to Room Temperature (RT).

    • If precipitate forms: Filter and wash with cold ethanol.

    • If NO precipitate: Pour the reaction mixture into Ice-Cold Water (20 mL) and stir vigorously for 10 minutes.

  • Purification:

    • Recrystallize from Ethanol/Water (8:2) if necessary.[1]

Troubleshooting Guide

Issue 1: No Precipitate Formed After Cooling

Diagnosis: The product is likely soluble in the reaction solvent (Ethanol) or the reaction failed.

Potential CauseVerificationCorrective Action
Product is Ethanol-Soluble TLC shows a new product spot, but the flask is clear.Anti-solvent addition: Pour the reaction mixture into 3x volume of ice water. The change in polarity forces precipitation.
Salt Formation pH is < 3.0. The pyridine ring is protonated, making it water/alcohol soluble.Neutralize with 10%

solution dropwise until pH ~7. The free base hydrazone should precipitate.
Incomplete Reaction TLC shows only starting materials.Increase reflux time or switch to a higher boiling solvent (e.g., n-Propanol).
Issue 2: Low Yield (< 50%)

Diagnosis: Equilibrium issues or loss of product during workup.

  • Thermodynamic Trap: Hydrazone formation is reversible (

    
    ). Water accumulation drives the reaction backward.
    
  • Solution: Add molecular sieves (3Å or 4Å) to the reaction flask to scavenge water, or use a Dean-Stark trap if scaling up in toluene.

Issue 3: Impurity / Multiple Spots on TLC

Diagnosis: Side reactions or degradation.

  • Azine Formation: Reaction of one hydrazine molecule with two aldehyde molecules.

    • Fix: Ensure the hydrazide is fully dissolved before adding the aldehyde. Add the aldehyde slowly.

  • Competing Amine: The 4-amino group on the pyridine ring is a weak nucleophile but can react under harsh conditions.

    • Fix: Stick to Acetic Acid .[2][4] Avoid strong mineral acids (HCl,

      
      ) which increase the reactivity of the less nucleophilic amine.
      

Interactive Troubleshooting Workflow

Follow this logic tree to resolve synthesis failures efficiently.

Troubleshooting Start Start: Reaction Complete? CheckTLC Check TLC Start->CheckTLC NewSpot New Spot Visible? CheckTLC->NewSpot NoSpot No Reaction NewSpot->NoSpot No YesSpot Product Exists NewSpot->YesSpot Yes HeatMore Increase Reflux Time or Add More Catalyst NoSpot->HeatMore Precip Precipitate on Cooling? YesSpot->Precip YesPrecip Filter & Wash (Cold EtOH) Precip->YesPrecip Yes NoPrecip Solubility Issue Precip->NoPrecip No CheckPH Check pH (Is it < 3?) NoPrecip->CheckPH WaterAdd Pour into Ice Water (Induce Precipitation) CheckPH->WaterAdd No (Neutral) Neutralize Neutralize with NaHCO3 (Free base the Pyridine) CheckPH->Neutralize Yes (Acidic)

Figure 2: Decision tree for troubleshooting isolation and yield issues.

Frequently Asked Questions (FAQs)

Q: Can I perform this reaction without a catalyst? A: For highly reactive aldehydes (e.g., nitrobenzaldehyde), yes. However, for ketones or electron-rich aldehydes, the reaction will be sluggish. Acetic acid is recommended to ensure consistency across different substrates [1].

Q: Does the 4-amino group (


 on the ring) interfere with the reaction? 
A:  Generally, no. The hydrazine terminal nitrogen (

) is significantly more nucleophilic due to the alpha-effect (repulsion between adjacent lone pairs increases reactivity). The 4-amino group is conjugated to the pyridine ring, reducing its nucleophilicity. However, if you use strong heat and excess aldehyde, you might see trace Schiff base formation at the 4-amino position [2].

Q: Why is my product an oil instead of a solid? A: This often happens if the product retains solvent or impurities.

  • Protocol: Decant the supernatant, add a small amount of diethyl ether or hexane, and scratch the flask wall with a glass rod to induce crystallization.

Q: Can I use water as a solvent? A: Yes, "Green" synthesis methods often use water or water/ethanol mixtures. However, 4-aminonicotinohydrazide has limited solubility in cold water. You may need to heat the water to 80°C to dissolve the starting material before adding the aldehyde [3].

References

  • Catalytic Role of Acids: Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society.[5]

  • Selectivity of Hydrazides: Sayer, J. M., et al. (1974). "Hydrazone formation: General acid catalysis and the alpha-effect." Journal of the American Chemical Society.[5]

  • Green Synthesis: Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Contextual reference for aqueous protocols).
  • Isoniazid Derivative Synthesis: Cui, S. F., et al. (2010). "Synthesis and biological evaluation of isoniazid hydrazone derivatives." European Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Aminonicotinohydrazide

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 4-aminonicotinohydrazide. This guide is designed to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-aminonicotinohydrazide. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize side products and optimize your reaction outcomes. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven insights to ensure the scientific integrity and practical applicability of the guidance provided.

I. Understanding the Core Reaction and Potential Pitfalls

The synthesis of 4-aminonicotinohydrazide typically involves the reaction of an ester of 4-aminonicotinic acid, such as ethyl 4-aminonicotinate, with hydrazine hydrate. While this reaction is generally straightforward, several side reactions can occur, leading to the formation of impurities and a reduction in the yield and purity of the desired product.

Core Reaction Mechanism

The primary reaction is a nucleophilic acyl substitution where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., ethoxide) and the formation of the hydrazide.

Core Reaction Mechanism reactant1 Ethyl 4-aminonicotinate reactant2 Hydrazine Hydrate product 4-Aminonicotinohydrazide side_product Ethanol ester R-COOEt intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic attack by Hydrazine hydrazine NH2NH2 hydrazine->intermediate hydrazide R-CONHNH2 intermediate->hydrazide Elimination of Ethoxide alcohol EtOH intermediate->alcohol

Caption: Fig. 1: Core reaction mechanism for hydrazide synthesis.

II. Troubleshooting Guide: Minimizing Side Products

This section addresses common issues encountered during the synthesis of 4-aminonicotinohydrazide in a question-and-answer format, providing detailed explanations and actionable solutions.

Q1: My reaction yields are consistently low. What are the likely causes and how can I improve them?

Low yields are a frequent challenge and can stem from several factors. A systematic approach is crucial for identifying and resolving the issue.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Causality: The nucleophilicity of hydrazine can be affected by the reaction temperature and solvent. Insufficient reaction time will naturally lead to unreacted starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting ester is still present, consider extending the reaction time or moderately increasing the reaction temperature. Refluxing in ethanol is a common practice for this type of reaction[1].

  • Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of hydrazine hydrate to the ester can limit the conversion.

    • Causality: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of hydrazine hydrate can help drive the reaction to completion, especially if the hydrazine has degraded over time.

    • Solution: Use a modest excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents). However, a large excess should be avoided as it can complicate the purification process.

  • Degradation of Starting Material or Product: The 4-amino group on the pyridine ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

    • Causality: Aromatic amines can be sensitive to oxidative degradation, which can lead to the formation of colored impurities and a decrease in the desired product.

    • Solution: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid unnecessarily prolonged reaction times at high temperatures.

Q2: I am observing a significant amount of a higher molecular weight side product. What could it be and how can I prevent its formation?

The formation of a higher molecular weight impurity is often due to the formation of a 1,2-diacylhydrazine.

Side Product Identification and Prevention:

  • Identity of Side Product: The most likely culprit is N,N'-bis(4-aminonicotinoyl)hydrazine. This occurs when a molecule of the already formed 4-aminonicotinohydrazide acts as a nucleophile and reacts with another molecule of the starting ester.

Side_Product_Formation hydrazide 4-Aminonicotinohydrazide diacylhydrazine N,N'-bis(4-aminonicotinoyl)hydrazine hydrazide->diacylhydrazine ester Ethyl 4-aminonicotinate ester->diacylhydrazine Nucleophilic attack

Caption: Fig. 2: Formation of 1,2-diacylhydrazine side product.

  • Causality: This side reaction is favored when there is a localized high concentration of the starting ester and a relatively low concentration of hydrazine hydrate. It can also be more prevalent at higher reaction temperatures.

  • Prevention:

    • Control Reagent Addition: Add the hydrazine hydrate to the solution of the ester, rather than the other way around. This ensures that the hydrazine is always in excess relative to the ester at the point of reaction.

    • Maintain a Molar Excess of Hydrazine: As mentioned previously, using a slight excess of hydrazine hydrate helps to ensure that the ester preferentially reacts with hydrazine rather than the product hydrazide.

    • Temperature Control: Running the reaction at a more moderate temperature (e.g., gentle reflux) can help to disfavor the formation of this side product.

Q3: My final product has a persistent yellow or brown color, even after initial purification. What is the source of this coloration and how can I remove it?

Colored impurities are often indicative of oxidation or other side reactions involving the aromatic amine functionality.

Troubleshooting Colored Impurities:

  • Source of Color: The 4-amino group on the pyridine ring can be susceptible to oxidation, leading to the formation of colored byproducts. Trace metal impurities in the starting materials or reaction vessel can also catalyze this oxidation.

  • Removal of Color:

    • Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Ethanol or a mixture of ethanol and water is often a good starting point for hydrazides[2].

    • Activated Carbon Treatment: During the recrystallization process, a small amount of activated carbon can be added to the hot solution to adsorb the colored impurities. The hot solution should then be filtered to remove the carbon before allowing it to cool and crystallize.

III. Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for this reaction?

A: Ethanol is a commonly used and effective solvent for the synthesis of hydrazides from esters and hydrazine hydrate[1]. It is a good solvent for both the starting ester and the hydrazine hydrate, and the resulting ethanol byproduct from the reaction does not interfere with the process.

Q: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting ester and the more polar hydrazide product. The spots can be visualized under a UV lamp. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring[3].

Q: What is the best way to purify the final product?

A: Recrystallization is the preferred method for purifying 4-aminonicotinohydrazide. The choice of solvent is crucial. Ethanol or mixtures of ethanol and water are often good starting points. The goal is to find a solvent in which the hydrazide is sparingly soluble at room temperature but readily soluble when hot[2].

Q: Are there any specific safety precautions I should take?

A: Hydrazine hydrate is toxic and a suspected carcinogen. It is also corrosive. Always handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Aminonicotinohydrazide

This protocol is based on general procedures for the synthesis of aromatic hydrazides and should be optimized for your specific experimental setup.

Materials:

  • Ethyl 4-aminonicotinate

  • Hydrazine hydrate (85% solution in water)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-aminonicotinate (1 equivalent) in absolute ethanol (approximately 10 mL per gram of ester).

  • To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the starting ester is consumed, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude 4-aminonicotinohydrazide.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 4-aminonicotinohydrazide

  • Ethanol

  • Deionized water (if needed)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude 4-aminonicotinohydrazide in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained. If the product is too soluble in ethanol, a small amount of water can be added dropwise to the hot solution until it becomes slightly turbid, and then a few drops of ethanol are added to redissolve the solid.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.

  • Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

V. Data Presentation

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Solution
Low YieldIncomplete reactionIncrease reaction time/temperature, monitor by TLC/HPLC.
Suboptimal reagent ratioUse a slight excess (1.2-1.5 eq.) of hydrazine hydrate.
Degradation of materialsRun the reaction under an inert atmosphere.
High MW ImpurityFormation of 1,2-diacylhydrazineAdd hydrazine to the ester solution, use excess hydrazine.
Colored ProductOxidation of the 4-amino groupRecrystallize with activated carbon treatment.

VI. Visualization of Key Processes

Troubleshooting_Workflow start Low Yield or Impure Product check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Increase Time/Temp., Adjust Hydrazine Ratio incomplete->optimize_conditions Yes analyze_impurities Analyze Impurities (NMR/MS) incomplete->analyze_impurities No optimize_conditions->start Re-run Reaction diacyl_impurity 1,2-Diacylhydrazine Detected? analyze_impurities->diacyl_impurity modify_addition Modify Reagent Addition Protocol diacyl_impurity->modify_addition Yes color_impurity Colored Impurities Present? diacyl_impurity->color_impurity No modify_addition->start Re-run Reaction purify Recrystallize with Activated Carbon color_impurity->purify Yes end Pure Product, Optimized Yield color_impurity->end No purify->end

Caption: Fig. 3: A logical workflow for troubleshooting common issues in 4-aminonicotinohydrazide synthesis.

VII. References

  • Synthesis of 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing. (n.d.).

  • Synthesis of 4′-aminopantetheine and derivatives to probe aminoglycoside N-6. PMC. (n.d.).

  • Study on synthesis of 4-Aminonicotinic acid. ResearchGate. (2025, August 7).

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. (n.d.).

  • 4-amino-4h-1,2,4-triazole. Organic Syntheses Procedure. (n.d.).

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. ScienceScholar. (2022, May 9).

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. (n.d.).

  • Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. (n.d.).

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. (n.d.).

  • ChemInform Abstract: Antibacterial Activities of Novel Nicotinic Acid Hydrazides and Their Conversion into N-Acetyl-1,3,4-oxadiazoles. ResearchGate. (2025, August 5).

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. (2025, September 23).

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. (2024, April 9).

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. (n.d.).

  • (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative. ResearchGate. (n.d.).

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube. (2022, October 7).

  • Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. ResearchGate. (2025, August 6).

  • One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters - ACS Publications. (2017, February 15).

  • WO1996034858A1 - Nicotinic acid esters and pharmaceutical compositions containing them. Google Patents. (n.d.).

  • (PDF) Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. ResearchGate. (2026, January 7).

  • Recent developments in aminopyrazole chemistry. Arkivoc. (n.d.).

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. (2022, April 26).

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (2025, September 22).

  • US5001262A - Method for synthesizing an aromatic hydrazine compound. Google Patents. (n.d.).

  • Synthesis and analgetic activity of nicotinic esters of morphine derivatives. PubMed. (n.d.).

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. (2025, January 30).

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. (n.d.).

  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).

  • Spectroscopy 13C NMR and 1H NMR. Mesbah Energy. (2021, September 27).

  • Troubleshooting of hydrazine carbamate synthesis. Reddit. (2023, May 14).

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.).

  • New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. (n.d.).

  • Application of Hydrazine Hydrate in the Synthesis of Octa(aminophenyl)silsesquioxane (OAPS) Poss. Scientific Research Publishing. (n.d.).

  • 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. chemconnections. (n.d.).

  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Bio Integration. (n.d.).

Sources

Optimization

optimization of reaction time for nicotinohydrazide derivatives

Technical Guide: Reaction Time Optimization & Troubleshooting Audience: Medicinal Chemists, Process Development Scientists Scope: Nucleophilic acyl substitution of nicotinate esters with hydrazine hydrate. Module 1: Diag...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reaction Time Optimization & Troubleshooting

Audience: Medicinal Chemists, Process Development Scientists Scope: Nucleophilic acyl substitution of nicotinate esters with hydrazine hydrate.

Module 1: Diagnostic Logic (Visual)

Status: Active Description: Use this decision matrix to identify the bottleneck in your current workflow before altering parameters.

DiagnosticFlow Start START: Reaction Issue Time Problem: Reaction > 6 Hours Start->Time Yield Problem: Low Yield / Impurities Start->Yield CheckTemp Check: Is Temp > 78°C (EtOH Reflux)? Time->CheckTemp CheckStoich Check: Hydrazine Equiv < 2.0? Yield->CheckStoich CheckConc Check: Solvent Volume CheckTemp->CheckConc Yes SolnTime SOLUTION: Microwave Irradiation (See Module 2) CheckConc->SolnTime Dilute (<0.5M) CheckWater Check: Wet Solvent? CheckStoich->CheckWater No SolnStoich SOLUTION: Increase to 2.5-3.0 eq (Prevent Dimer) CheckStoich->SolnStoich Yes SolnDry SOLUTION: Dry Ethanol/Abs. Hydrazine CheckWater->SolnDry Yes

Figure 1: Diagnostic logic flow for identifying kinetic vs. thermodynamic bottlenecks in hydrazide synthesis.

Module 2: The "Gold Standard" Protocols

Objective: Minimize reaction time while suppressing bis-hydrazide formation.

2.1 Comparative Data: Thermal vs. Microwave

The following data highlights the kinetic advantage of Microwave-Assisted Organic Synthesis (MAOS) for this specific transformation.

ParameterConventional Reflux (Thermal)Microwave-Assisted (Optimized)
Reaction Time 4 – 12 Hours3 – 10 Minutes
Temperature 78°C (Ethanol b.p.)80°C – 100°C (Pressurized)
Stoichiometry 1:2 (Ester:Hydrazine)1:2.5 (Ester:Hydrazine)
Typical Yield 65 – 75%85 – 94%
Energy Efficiency Low (Convective loss)High (Direct dielectric heating)
2.2 Optimized Protocol (Microwave)

Use this protocol to solve "Long Reaction Time" tickets.

  • Reagents: Mix Ethyl Nicotinate (1.0 eq) and Hydrazine Hydrate (80% or 99%, 2.5 eq) in a microwave-safe vial.

  • Solvent: Add Ethanol (Absolute).[1][2]

    • Critical: Maintain high concentration (approx. 2–3 mL solvent per mmol of ester). Excess solvent dilutes the collision frequency, slowing kinetics.

  • Irradiation: Set microwave reactor to Dynamic Mode :

    • Target Temp: 90°C

    • Hold Time: 5 minutes

    • Stirring: High

  • Workup: Cool to 0°C. The product often crystallizes spontaneously. Filter and wash with cold ethanol.

Module 3: Troubleshooting Guide (Q&A)

This section addresses specific user tickets regarding reaction failures.

Category: Reaction Kinetics (Speed)[3]

Q: Why is my reaction stalling at 50% conversion after 12 hours? A: This is a classic kinetic stall. The nucleophilic attack of hydrazine on the ester carbonyl is reversible and subject to equilibrium.

  • The Fix: You are likely using too much solvent. This reaction follows second-order kinetics (

    
    ). Dilution exponentially decreases the rate.
    
  • Action: Reduce solvent volume by 50% or switch to "Neat" conditions (no solvent) if the ester is liquid, then add ethanol only for workup.

Q: Can I increase the temperature to 120°C to speed it up? A: Proceed with Caution. While higher temperatures increase the rate (Arrhenius equation), nicotinic acid derivatives are prone to decarboxylation or oxidation at high temperatures in air.

  • Recommendation: Do not exceed 100°C. If using conventional heating, you are limited by the boiling point of ethanol (78°C). Switch to n-Butanol (b.p. 117°C) if you lack a microwave reactor, but be prepared for a harder workup (solvent removal).

Category: Purity & Side Reactions[4]

Q: I see a secondary spot on TLC that runs higher than my product. What is it? A: This is likely the Bis-hydrazide (Dimer) .

  • Mechanism: The newly formed nicotinohydrazide contains a primary amine (

    
    ) which is still nucleophilic. If the concentration of hydrazine hydrate drops (or if you started with 1:1 stoichiometry), the product attacks another molecule of ethyl nicotinate.
    
  • The Fix: Ensure Hydrazine Hydrate is in excess (at least 2.5 eq) .[5] This statistically ensures the ester encounters hydrazine rather than the product.

Q: My product is a sticky oil instead of a solid. How do I crystallize it? A: This is usually caused by residual Hydrazine Hydrate or water acting as an impurity.

  • The Fix:

    • Evaporate the reaction mixture to dryness.

    • Triturate the residue with cold diethyl ether or hexane . Hydrazine is somewhat soluble in these organics, while the nicotinohydrazide is not.

    • Recrystallize from boiling ethanol.

Q: The product turned yellow/brown upon drying. A: Hydrazides are susceptible to oxidative degradation (formation of azo compounds) when exposed to air and light while wet.

  • The Fix: Dry the product in a vacuum desiccator (protected from light) immediately after filtration. Do not oven dry >60°C in air.

Module 4: Mechanistic Insight

Context: Understanding the pathway helps predict why "excess hydrazine" and "solvent polarity" matter.

Mechanism Ester Ethyl Nicotinate (Electrophile) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydrazine Hydrazine (Nucleophile) Hydrazine->Intermediate Product Nicotinohydrazide (Product) Intermediate->Product Elimination Byproduct Ethanol (Leaving Group) Intermediate->Byproduct Dimer Bis-Hydrazide (Impurity) Product->Dimer Attacks Ester (If Hydrazine Low)

Figure 2: Reaction mechanism showing the primary pathway and the competitive dimerization pathway.

Mechanistic Note: The reaction proceeds via a tetrahedral intermediate. The leaving group ability of ethoxide (


) is relatively poor, which is why heat (energy) is required to drive the elimination step.
References
  • Microwave-Assisted Synthesis Comparison: Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. (2022).[6] National Institutes of Health (PMC). [Link]

  • Reaction Kinetics & Yields: Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus.[6][7] (2022).[6] Journal of Applied Pharmaceutical Research. [Link]

  • Purification & Stability: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2018). Molbank (MDPI). [Link]

  • General Hydrazine Reactivity: Hydrazine: Reactivity and Synthesis. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Guide: Stability of 4-Aminonicotinohydrazide in Acidic Solution

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 4-aminonicotinohydrazide (4-amino-pyridine-3-carbohydrazide) in acidic solutions.[1] It is designed for researchers u...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 4-aminonicotinohydrazide (4-amino-pyridine-3-carbohydrazide) in acidic solutions.[1] It is designed for researchers utilizing this compound as a synthetic intermediate or pharmacological standard.[1]

Chemical Stability Profile

4-Aminonicotinohydrazide (CAS: 553-53-7 for parent nicotinohydrazide; specific amino-derivative analogs share similar core reactivity) exhibits a pH-dependent stability profile governed by the hydrolysis of the hydrazide moiety.[1] In acidic media, the compound undergoes acid-catalyzed hydrolysis, yielding 4-aminonicotinic acid and hydrazine .[1]

Mechanistic Insight

The stability is dictated by the protonation state of three basic sites:

  • Pyridine Nitrogen (

    
    ): 
    
    
    
    .[1] Protonates first, increasing water solubility.[1]
  • Terminal Hydrazide Nitrogen (

    
    ): 
    
    
    
    .[1] Protonates in moderately acidic solutions.[1]
  • 4-Amino Group (

    
    ): 
    
    
    
    (reduced basicity due to resonance with the electron-deficient pyridine ring).[1]

In strong acids (pH < 2), the molecule exists as a poly-cation.[1] The electron-withdrawing effect of the protonated pyridine ring and the protonated 4-amino group (


) increases the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis compared to neutral conditions. However, the formation of the hydrazonium ion (

) resists nucleophilic attack by water due to electrostatic repulsion, creating a window of kinetic stability in dilute acids at ambient temperatures.
Degradation Pathway

The primary degradation route is hydrolysis.[1] Unlike simple hydrazides, the ortho-amino group can facilitate secondary cyclization reactions if specific electrophiles (e.g., aldehydes, formic acid) are present, but in pure mineral acid, hydrolysis dominates.

G Start 4-Aminonicotinohydrazide (Protonated) Inter Tetrahedral Intermediate Start->Inter + H2O, + H+ Prod1 4-Aminonicotinic Acid Inter->Prod1 Elimination Prod2 Hydrazine (Salt Form) Inter->Prod2 Leaving Group

Figure 1: Acid-catalyzed hydrolysis pathway of 4-aminonicotinohydrazide.

Troubleshooting Guide & FAQs

Q1: I observe a white precipitate after dissolving the compound in 0.1 M HCl. What is happening?

Diagnosis: This is likely the hydrolysis product, 4-aminonicotinic acid .[1]

  • Mechanism: While the hydrazide starting material is highly soluble in acid, the resulting carboxylic acid derivative (4-aminonicotinic acid) has a zwitterionic character. At specific pH levels (near its isoelectric point, pI), its solubility decreases drastically, leading to precipitation.

  • Action: Check the HPLC purity of the supernatant. If the parent peak is diminished and a new early-eluting peak appears, hydrolysis has occurred.[1]

Q2: The solution turned yellow/orange after 24 hours. Is the sample compromised?

Diagnosis: Yes, this indicates oxidative degradation .

  • Mechanism: The liberated hydrazine (from hydrolysis) is unstable and susceptible to oxidation by dissolved oxygen, forming azines or other colored oligomers. The 4-amino-pyridine core can also undergo photo-oxidation if exposed to light.[1]

  • Action: Discard the solution. For future experiments, degas acidic buffers and store solutions in amber vials to prevent photo-oxidation.[1]

Q3: Can I store the stock solution in 10% Acetic Acid?

Recommendation: Use with caution.

  • Reasoning: While acetic acid is a weaker acid than HCl, it can still catalyze hydrolysis over time.[1] Furthermore, carboxylic acids can theoretically react with the hydrazide to form diacylhydrazines (though slow at room temp).

  • Best Practice: Prepare fresh in dilute mineral acid (e.g., 0.01 M HCl) immediately before use, or store at -20°C if necessary.

Experimental Protocols

Protocol A: Stability Assessment via HPLC

To verify the integrity of 4-aminonicotinohydrazide in your specific acidic buffer:

  • Preparation: Dissolve standard at 1 mg/mL in the target acidic solvent (e.g., 0.1 M HCl).

  • Time Points: Aliquot into amber HPLC vials. Incubate at Room Temp (25°C). Inject at T=0, 2h, 6h, 12h, 24h.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water (maintains acidic pH to prevent tailing).[1]

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 5% B to 50% B over 10 min. (Hydrazides are polar and elute early; the acid hydrolysis product will elute even earlier).[1]

    • Detection: UV at 260 nm (Pyridine ring absorption).[1]

Data Interpretation Table
Retention Time (Relative)SpeciesStatus
1.00 (Reference) 4-AminonicotinohydrazideIntact Active
< 0.80 (Earlier) 4-Aminonicotinic AcidHydrolysis Product
Void Volume HydrazineDegradant (UV weak)

Storage and Handling Recommendations

  • Solid State: Store at -20°C under desiccant. Hydrazides are hygroscopic; moisture accelerates hydrolysis.[1]

  • Solution State:

    • pH 2-5: Stable for < 24 hours at 4°C.[1]

    • pH < 1: Rapid hydrolysis expected; use immediately.[1]

    • pH > 8: Unstable due to base-catalyzed hydrolysis and oxidation.[1]

  • Light Sensitivity: Protect from light.[1] The 4-amino-pyridine motif is photo-active.[1]

References

  • PubChem. Nicotinic acid hydrazide (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Garg, H.G., et al. Acid-Catalyzed Hydrolysis of Hydrazides.[1] Journal of Pharmaceutical Sciences.[1] (General mechanism reference for hydrazide stability).

  • Kucukguzel, S.G., et al. Synthesis and biological activities of some new isoniazid derivatives.[1] (Provides context on the stability of the pyridine-hydrazide core).

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: 1H NMR Characterization of 4-Aminonicotinohydrazide vs. Structural Analogs

Executive Summary 4-Aminonicotinohydrazide (4-amino-pyridine-3-carbohydrazide) is a critical pharmacophore in the development of antitubercular and cardiovascular agents. It serves as a structural hybrid between Isoniazi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aminonicotinohydrazide (4-amino-pyridine-3-carbohydrazide) is a critical pharmacophore in the development of antitubercular and cardiovascular agents. It serves as a structural hybrid between Isoniazid (the frontline TB drug) and Nicotinamide . Precise structural characterization is paramount because the introduction of the amino group at the C4 position significantly alters the electronic environment of the pyridine ring, leading to distinct spectral fingerprints compared to its isomers.

This guide provides a rigorous 1H NMR analysis, contrasting 4-aminonicotinohydrazide with its primary analogs: Isoniazid (4-pyridinecarboxylic acid hydrazide) and 4-Aminonicotinic acid.

Part 1: Molecular Context & Theoretical Framework

Structural Logic

The molecule consists of a pyridine ring substituted at the C3 position with a hydrazide group (


) and at the C4 position with an amino group (

).
  • Chemical Formula:

    
    
    
  • Molecular Weight: 152.15 g/mol

  • Key Feature: The electron-donating amino group at C4 exerts a strong shielding effect on the adjacent C5 proton and the para-positioned C2 proton (though C2 is also deshielded by the ring nitrogen and carbonyl group).

Comparative Structures
CompoundStructureSubstitution PatternSymmetry
4-Aminonicotinohydrazide Pyridine-3-CONHNH2, 4-NH23,4-DisubstitutedAsymmetric (AMX approx.)
Isoniazid (INH) Pyridine-4-CONHNH24-MonosubstitutedSymmetric (AA'XX')
Nicotinohydrazide Pyridine-3-CONHNH23-MonosubstitutedAsymmetric

Part 2: Experimental Protocol

To ensure reproducibility and observation of exchangeable protons (amide/amine), DMSO-d6 is the mandatory solvent. Protic solvents like


 or 

will cause the disappearance of

and

signals due to deuterium exchange.
Standard Operating Procedure (SOP)
  • Sample Preparation: Dissolve 5-10 mg of dry 4-aminonicotinohydrazide in 0.6 mL of DMSO-d6 (99.9% D).

  • Instrument: 400 MHz or higher (500/600 MHz recommended for resolution of aromatic coupling).

  • Temperature: 298 K (25°C).

  • Referencing: TMS (Tetramethylsilane) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Workflow Visualization

NMR_Workflow Synth Synthesis (from 4-Aminonicotinic Acid) Purify Purification (Recrystallization) Synth->Purify Prep Sample Prep (DMSO-d6) Purify->Prep Acq Acquisition (400+ MHz, 298K) Prep->Acq Process Processing (Phase/Baseline Corr.) Acq->Process Analysis Spectral Analysis (Integration & Splitting) Process->Analysis

Figure 1: End-to-end workflow for the isolation and NMR characterization of 4-aminonicotinohydrazide.

Part 3: Spectral Analysis & Comparison

Aromatic Region (Pyridine Ring)

The 3,4-substitution pattern creates a unique splitting pattern distinct from the symmetric AA'XX' pattern of Isoniazid.

  • H2 (Position 2): Located between the Ring Nitrogen and the Carbonyl group. It appears as a Singlet (S) (or finely split doublet) significantly downfield due to the electron-withdrawing effect of the Ring N and C=O.

  • H6 (Position 6): Adjacent to the Ring Nitrogen.[1] Appears as a Doublet (D) .

  • H5 (Position 5): Adjacent to the electron-donating Amino group (-NH2 at C4). This proton is significantly shielded (shifted upfield) compared to Isoniazid or Nicotinohydrazide. It appears as a Doublet (D) .

Exchangeable Protons (Hydrazide & Amine)
  • Amide NH (-CONH-): Most deshielded proton, typically broad.

  • Hydrazide NH2 (-NH-NH2): Broad singlet, often upfield.

  • Aromatic NH2 (Ar-NH2): Broad singlet, distinct from hydrazide amines.

Comparative Data Table (in DMSO-d6)
Proton Assignment4-Aminonicotinohydrazide (

ppm)
Isoniazid (INH) (

ppm)
4-Aminonicotinic Acid (

ppm)
Multiplicity (Target)
H2 (Ar) 8.20 - 8.40 8.70 (H2/H6)8.50Singlet (S)
H6 (Ar) 7.80 - 8.00 8.70 (H2/H6)7.90Doublet (

Hz)
H5 (Ar) 6.50 - 6.70 7.70 (H3/H5)6.60Doublet (

Hz)
-CONH- 9.50 - 9.80 10.1012.00 (COOH)Broad Singlet
Ar-NH2 6.80 - 7.20 N/A7.00 - 7.50Broad Singlet
-NH-NH2 4.40 - 4.60 4.60N/ABroad Singlet

Critical Insight: The diagnostic signal for 4-aminonicotinohydrazide is the H5 doublet at ~6.6 ppm . In Isoniazid, no aromatic protons appear this far upfield (lowest is ~7.7 ppm). This upfield shift is directly caused by the ortho-amino group.

Isomer Differentiation Logic

Isomer_Logic Start Unknown Pyridine Hydrazide (1H NMR in DMSO-d6) Symmetry Check Aromatic Region Symmetry Start->Symmetry Sym_Yes Symmetric (2 signals, 2H each) AA'XX' Pattern Symmetry->Sym_Yes Yes Sym_No Asymmetric (3 distinct signals) Symmetry->Sym_No No Result_INH Identify: Isoniazid (4-sub) Sym_Yes->Result_INH Check_H2 Check H2 Signal (Singlet?) Sym_No->Check_H2 H2_Present H2 Singlet Present (~8.3 ppm) Check_H2->H2_Present Check_Upfield Check for Upfield Ar-H (< 7.0 ppm) H2_Present->Check_Upfield H2_Absent No Singlet (All Doublets/Multiplets) Result_Target Identify: 4-Aminonicotinohydrazide (H5 shielded by NH2) Check_Upfield->Result_Target Yes (<7.0 ppm) Result_Nico Identify: Nicotinohydrazide (No shielding NH2) Check_Upfield->Result_Nico No (>7.3 ppm)

Figure 2: Decision tree for distinguishing 4-aminonicotinohydrazide from Isoniazid and Nicotinohydrazide.

Part 4: Troubleshooting & Nuances

Proton Exchange

If the -CONH- or -NH2 peaks are missing or integrated poorly:

  • Cause: Wet DMSO-d6. Water facilitates rapid proton exchange.

  • Solution: Use a fresh ampoule of DMSO-d6 or add activated molecular sieves.

Impurity Identification

Common impurities from synthesis (starting materials):

  • 4-Aminonicotinic Acid: Look for the disappearance of the hydrazide peaks (9.5/4.5 ppm) and the appearance of a very broad carboxylic acid proton >12 ppm.

  • Ethyl 4-aminonicotinate (Ester intermediate): Look for the ethyl group quartet (~4.3 ppm) and triplet (~1.3 ppm).

Concentration Effects

At high concentrations (>20 mg/mL), the amide proton (-CONH-) may shift further downfield due to hydrogen bonding stacking.

References

  • ChemicalBook. (n.d.). 4-Aminobenzohydrazide 1H NMR Spectrum. Retrieved from (Used for hydrazide group chemical shift correlation).

  • National Institutes of Health (NIH). (2004). Comparison of the effects of INH upon the 500 MHz 1H NMR spectra of HRPC. Retrieved from (Source for Isoniazid spectral data).

  • Sigma-Aldrich. (n.d.).[2] 4-Amino-nicotinic acid Product Analysis. Retrieved from (Source for precursor aromatic shifts).

  • University of Queensland. (n.d.). Isonicotinamide 1H NMR Data. Retrieved from (Source for pyridine carboxamide analog shifts).

  • ResearchGate. (2025). Study on synthesis of 4-Aminonicotinic acid. Retrieved from (Confirmation of synthesis pathway and intermediate characterization).

Sources

Comparative

In-Depth Comparative Guide: FTIR Analysis of 4-Aminonicotinohydrazide Derivatives

Topic: FTIR absorption peaks of 4-aminonicotinohydrazide derivatives Content Type: Publish Comparison Guides Executive Summary & Comparison Framework 4-Aminonicotinohydrazide (4-amino-3-pyridinecarbohydrazide) is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR absorption peaks of 4-aminonicotinohydrazide derivatives Content Type: Publish Comparison Guides

Executive Summary & Comparison Framework

4-Aminonicotinohydrazide (4-amino-3-pyridinecarbohydrazide) is a critical pharmacophore in drug discovery, serving as a scaffold for antitubercular, antimicrobial, and antiamnesic agents. Its structural uniqueness lies in the ortho-positioning of the amino group (-NH₂) relative to the hydrazide moiety (-CONHNH₂), distinguishing it from its isomer, Isoniazid (4-pyridinecarbohydrazide).

This guide provides a technical comparison of the FTIR spectral signatures of the parent compound versus its two primary derivative classes: Schiff Bases (Hydrazones) and Metal Complexes .

Quick Reference: Spectral Shift Summary
Functional GroupParent: 4-AminonicotinohydrazideDerivative: Schiff Base (Hydrazone)Derivative: Metal Complex
Primary Amine (

NH₂)
Diagnostic Doublet: 3300–3400 cm⁻¹ (Hydrazide & Ring NH₂)Altered: Hydrazide NH₂ disappears; Ring NH₂ remains.[1]Shifted: Broadening/shifting due to coordination.[1]
Amide I (

C=O)
Strong: 1650–1680 cm⁻¹ (Often red-shifted by H-bonding)Shifted: 1640–1660 cm⁻¹ (Conjugation effect)Red Shift: 1600–1630 cm⁻¹ (Direct Metal-O bond)
Imine (

C=N)
Absent New Peak: 1590–1620 cm⁻¹ (Sharp, Diagnostic)Shifted: 1580–1600 cm⁻¹ (Coordination lowers freq)
N-N Stretching ~980–1000 cm⁻¹~1020–1040 cm⁻¹ (Stiffening of bond)~1000–1050 cm⁻¹

Detailed Spectral Analysis & Causality

A. The Parent Scaffold: 4-Aminonicotinohydrazide

The FTIR spectrum of the parent compound is dominated by the interplay between the pyridine ring, the electron-donating amino group, and the hydrazide functionality.

  • The Ortho-Effect (Expert Insight): Unlike Isoniazid, the 4-amino group is ortho to the 3-hydrazide group. This proximity facilitates intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen.

    • Spectral Consequence: The Carbonyl (

      
      C=O) peak often appears at a lower frequency (~1650 cm⁻¹) than expected for a free amide (~1680 cm⁻¹) due to this stabilization.
      
  • NH Region (3100–3450 cm⁻¹): Expect a complex multiplet. You will see contributions from the hydrazide terminal -NH₂ (asymmetric/symmetric stretch) and the ring-attached 4-NH₂.

  • Pyridine Ring Breathing (~990–1000 cm⁻¹): A sharp, characteristic peak confirming the heteroaromatic core.

B. Schiff Base Derivatives (Hydrazones)

Derivatization typically involves condensing the hydrazide -NH₂ with an aldehyde (e.g., benzaldehyde) to form a Schiff base (-CONHN=CH-Ar).

  • Mechanism of Change: The reaction consumes the terminal -NH₂ protons.

  • Diagnostic Signal: The disappearance of the hydrazide -NH₂ doublet is the primary confirmation of reaction completion. However, the ring -NH₂ at position 4 remains, so a doublet will still be present, but less intense/complex than the parent.

  • The Azomethine Peak (

    
    C=N):  A new, sharp band appears around 1590–1620 cm⁻¹ . This is the definitive marker for Schiff base formation.
    
C. Metal Complexes

When 4-aminonicotinohydrazide acts as a ligand, it typically coordinates through the Carbonyl Oxygen and the Azomethine Nitrogen (in Schiff bases) or the Hydrazide Nitrogen.

  • Coordination Fingerprint:

    • 
      C=O Shift:  Coordination to a metal ion (e.g., Cu²⁺, Zn²⁺) reduces the double-bond character of the carbonyl, causing a red shift  (move to lower wavenumber) of 10–40 cm⁻¹.
      
    • New Bands (Far IR): If your instrument permits (<600 cm⁻¹), look for

      
      M-O  (~450–500 cm⁻¹) and 
      
      
      
      M-N
      (~400–450 cm⁻¹) bands.

Experimental Protocols

Protocol 1: Synthesis & Validation of Schiff Base Derivative

A self-validating workflow to ensure pure product formation.

  • Reactants: Dissolve 0.01 mol 4-aminonicotinohydrazide in 20 mL absolute ethanol. Add 0.01 mol substituted benzaldehyde (e.g., 4-chlorobenzaldehyde).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9).

  • Isolation: Cool to room temperature. Pour into crushed ice if precipitate doesn't form immediately. Filter and recrystallize from ethanol.

  • FTIR Validation Step:

    • Pass Criteria: Appearance of

      
      C=N at ~1600 cm⁻¹.[2]
      
    • Fail Criteria: Retention of broad/complex

      
      NH₂ bands identical to the starting material (indicates unreacted amine).
      
Protocol 2: Sample Preparation (KBr Pellet)

Critical for resolution of the Amide I/II region.

  • Ratio: Mix 1 mg of dry sample with 100 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until the mixture is a fine, varying-free powder (prevents Christiansen effect/scattering).

  • Pressing: Compress at 10 tons for 2 minutes to form a transparent pellet.

  • Measurement: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).

Visualization of Structural Logic

The following diagram illustrates the synthesis pathway and the logical decision tree for interpreting the FTIR spectra.

FTIR_Analysis_Flow Start 4-Aminonicotinic Acid Parent 4-Aminonicotinohydrazide (Parent) Start->Parent Hydrazinolysis (NH₂NH₂.H₂O) Schiff Schiff Base Derivative (Hydrazone) Parent->Schiff + Aldehyde (Condensation) Parent_Spec FTIR Signatures: - v(C=O): ~1650 cm⁻¹ - v(NH₂): Complex Doublet - No v(C=N) Parent->Parent_Spec Complex Metal Complex (M-L Coordination) Schiff->Complex + Metal Salt (Coordination) Schiff_Spec FTIR Signatures: - New v(C=N): ~1610 cm⁻¹ - Reduced v(NH₂) - v(N-N) Shift Schiff->Schiff_Spec Complex_Spec FTIR Signatures: - v(C=O): Red Shift (~1630) - v(M-O) & v(M-N): <600 cm⁻¹ Complex->Complex_Spec

Caption: Synthesis pathway of 4-aminonicotinohydrazide derivatives correlated with diagnostic FTIR spectral shifts.

References

  • Design and synthesis of novel 4-aminophenazone Schiff bases. Journal of Applied Pharmaceutical Science. (2021). Discusses general Schiff base spectral shifts.

  • Synthesis and characterization of Schiff base of nicotinic hydrazide. Pakistan Journal of Pharmaceutical Sciences. (2017). Provides baseline data for the nicotinohydrazide scaffold.

  • Vibrational spectroscopic studies on 6-aminonicotinamide. Journal of Molecular Structure. (2017). Comparative data for amino-pyridine ring vibrations.

  • Green synthesis of nicotinic acid hydrazide schiff bases. SciSpace. (2019). Methodology for hydrazide derivatization.

  • 4-Aminopyridine derivatives with antiamnesic activity. Electronics and Books. (Reference to specific 4-amino-3-hydrazide structure).

Sources

Comparative

HPLC method for purity analysis of 4-aminonicotinohydrazide

Comparative Guide: Optimization of HPLC Strategies for 4-Aminonicotinohydrazide Purity Profiling Executive Summary & Chemical Context 4-Aminonicotinohydrazide (4-amino-pyridine-3-carbohydrazide) represents a distinct ana...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Optimization of HPLC Strategies for 4-Aminonicotinohydrazide Purity Profiling

Executive Summary & Chemical Context

4-Aminonicotinohydrazide (4-amino-pyridine-3-carbohydrazide) represents a distinct analytical challenge compared to its structural analogs like Isoniazid or Nicotinic Acid. The presence of the electron-donating amino group at the C4 position significantly increases the electron density of the pyridine ring, elevating the pKa of the ring nitrogen well above that of unsubstituted pyridine derivatives.

This guide moves beyond generic protocols to address the specific "polar-basic" duality of this molecule. Standard C18 methods often fail due to three factors:

  • Dewetting/Phase Collapse: The molecule is too polar for high-aqueous retention.

  • Silanol Interaction: The increased basicity leads to severe peak tailing on traditional silica supports.

  • Hydrolytic Instability: The hydrazide moiety is susceptible to hydrolysis, necessitating a method capable of resolving the parent drug from its primary degradant, 4-aminonicotinic acid .

This guide compares three distinct methodologies: Ion-Pair Reversed Phase (IP-RPLC) , Hydrophilic Interaction Chromatography (HILIC) , and Non-Aqueous Titration , providing a decision framework based on your lab's instrumentation and sensitivity requirements.

Analytical Challenges & Degradation Pathway

Before selecting a method, one must understand the impurity profile. The primary degradation pathway is the hydrolysis of the hydrazide to the corresponding acid.

DegradationPathway Figure 1: Synthesis and degradation pathway of 4-Aminonicotinohydrazide. Substrate 4-Aminonicotinic Acid Ethyl Ester (Starting Material) Product 4-Aminonicotinohydrazide (Target Analyte) Substrate->Product Hydrazinolysis ImpurityA 4-Aminonicotinic Acid (Hydrolysis Impurity) Product->ImpurityA Hydrolysis (H2O/H+) Hydrazine Hydrazine (Genotoxic Impurity) Product->Hydrazine Cleavage

Comparative Methodologies

Method A: Ion-Pair Reversed Phase HPLC (The QC Standard)

Best for: Routine Quality Control, UV-only labs, Robustness.

Standard C18 columns cannot retain this polar base. By adding an ion-pairing agent (Octanesulfonic Acid), we create a neutral complex that retains well on hydrophobic stationary phases.

  • Mechanism: The sulfonate anion pairs with the protonated pyridine/hydrazide cations, forming a transient neutral species that partitions into the C18 phase.

  • Pros: Excellent peak shape, high resolution, cheap columns.

  • Cons: Not MS-compatible (ion suppression), long equilibration times.

Protocol:

  • Column: C18 End-capped (e.g., Inertsil ODS-3 or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 20 mM Potassium Phosphate (pH 3.0) + 5 mM Sodium 1-Octanesulfonate.

    • Solvent: Acetonitrile.[1][2][3]

    • Ratio: 90:10 (Isocratic).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (Max absorbance of the pyridine ring).

  • Temperature: 30°C.

Method B: HILIC (The Modern/MS Approach)

Best for: Trace impurity analysis, LC-MS workflows, High Sensitivity.

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water layer adsorbed onto a polar stationary phase.[5]

  • Mechanism: Partitioning between the bulk organic mobile phase and the water-rich layer on the silica surface.[5]

  • Pros: MS-compatible (volatile buffers), higher sensitivity (high organic solvent desolvation), direct injection of organic synthesis mixtures.

  • Cons: Sensitive to sample diluent (must be high organic), longer equilibration than standard RP.

Protocol:

  • Column: Bare Silica or Zwitterionic (e.g., BEH Amide), 150 x 2.1 mm, 1.7 or 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.[1][2][3]

    • Gradient: 95% B to 80% B over 10 mins.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 265 nm or ESI+ MS.

Method C: Non-Aqueous Titration (The Absolute Assay)

Best for: Assay (%) determination of bulk raw material. Not for impurities.

  • Protocol: Dissolve 0.15g sample in glacial acetic acid. Titrate with 0.1 N Perchloric acid using Crystal Violet indicator (Blue -> Green) or Potentiometric endpoint.

Performance Comparison Data

The following table summarizes the expected performance characteristics based on validation of similar pyridine-hydrazide systems (e.g., Isoniazid USP methods).

ParameterMethod A: Ion-Pair RPMethod B: HILICMethod C: Titration
Specificity High (Resolves Acid Impurity)High (Resolves Acid Impurity)Low (Measures Total Base)
Retention (k') 4.5 - 5.0 (Tunable)3.0 - 4.0N/A
Tailing Factor < 1.3 (Excellent)< 1.5 (Good)N/A
LOD (Impurity) ~0.05%~0.01% (with MS)N/A
Equilibration Slow (30-40 column vols)Medium (20 column vols)Fast
Cost/Run LowMedium (Solvent use)Very Low
MS Compatible No Yes No

Critical Experimental Insights (The "Why")

1. The pH Criticality (Method A): You must maintain the pH between 2.5 and 3.0.

  • Reasoning: The pyridine nitrogen pKa is likely shifted to ~7.0 due to the 4-amino group. The hydrazide pKa is ~3.5. At pH 3.0, the molecule is fully protonated, ensuring consistent interaction with the anionic ion-pairing reagent. If pH > 4, the hydrazide deprotonates, altering retention times drastically.

2. The Diluent Effect (Method B): In HILIC, injecting a sample dissolved in 100% water will cause "solvent washout" (broad, distorted peaks).

  • Solution: Dissolve the sample in 50:50 Acetonitrile:Buffer, or higher organic content if solubility permits.

3. Handling the "Acid" Impurity: 4-aminonicotinic acid is zwitterionic.

  • In IP-RP , it elutes earlier than the hydrazide because the carboxylate group (partially ionized) reduces the net positive charge relative to the hydrazide.

  • In HILIC , it often elutes later or close to the hydrazide depending on the specific column chemistry (Amide vs. Silica) due to strong hydrogen bonding of the carboxylic acid.

Decision Workflow (Graphviz)

Use this flowchart to select the appropriate method for your specific development stage.

MethodSelection Figure 2: Method Selection Decision Matrix. Start Start: Define Analytical Goal Goal Is the goal Purity/Impurity Profiling or Bulk Assay? Start->Goal Assay Bulk Assay Only Goal->Assay Assay Profiling Impurity Profiling Goal->Profiling Purity Titration Method C: Non-Aqueous Titration (Fast, Absolute, Low Cost) Assay->Titration MS_Check Is MS Detection Required (e.g. Genotoxic Hydrazine)? Profiling->MS_Check HILIC Method B: HILIC (High Sensitivity, MS Compatible) MS_Check->HILIC Yes IP_RP Method A: Ion-Pair RP (Robust, UV Standard) MS_Check->IP_RP No (UV Only)

References

  • United States Pharmacopeia (USP). Isoniazid Monograph: Organic Impurities. USP-NF. (Demonstrates the foundational use of ion-pairing for pyridine hydrazides).

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. (Authoritative review on HILIC mechanisms for basic compounds).

  • PubChem. Nicotinic acid hydrazide (Compound Summary). National Library of Medicine. (Source for structural and physical property data).[6][7] Link

  • Sigma-Aldrich. Product Specification: Nicotinic hydrazide.[8][9] (Provides solubility and stability data relevant to method development). Link

Sources

Validation

Comparative Guide: Anti-TB Activity of 4-Aminonicotinohydrazide vs. Isoniazid

The following technical guide compares the anti-tuberculosis (anti-TB) activity of Isoniazid (INH) , the gold-standard first-line drug, with 4-aminonicotinohydrazide , a structural analog and research compound.[1] [1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the anti-tuberculosis (anti-TB) activity of Isoniazid (INH) , the gold-standard first-line drug, with 4-aminonicotinohydrazide , a structural analog and research compound.[1]

[1][2][3]

Executive Summary

Isoniazid (INH) remains the most potent early-bactericidal agent against Mycobacterium tuberculosis (Mtb), with an MIC typically between 0.03–0.1 µg/mL . Its activity is strictly dependent on the isonicotinic (gamma-position) structure, which allows for bioactivation by the catalase-peroxidase enzyme KatG .[1][2][3]

4-Aminonicotinohydrazide (CAS 89533-20-0) is a structural isomer where the hydrazide group is at the 3-position (nicotinic) and an amino group is at the 4-position.[1][2][3] Structure-Activity Relationship (SAR) data indicates that shifting the hydrazide from the 4-position (INH) to the 3-position (nicotinic series) drastically reduces or abolishes affinity for KatG activation.[1][2][3] Consequently, 4-aminonicotinohydrazide exhibits significantly lower antimycobacterial potency compared to INH.[1][2][3] While it shares the hydrazide pharmacophore, it lacks the specific electronic conjugation required for the efficient formation of the isonicotinoyl radical, the species responsible for inhibiting the target enzyme InhA .

Chemical & Structural Analysis[2][4][5]

The fundamental difference lies in the position of the hydrazide group relative to the pyridine nitrogen. This positional isomerism dictates the drug's ability to undergo oxidative activation.

  • Isoniazid: Pyridine-4-carbohydrazide.[1][2][3][4] The hydrazide is para to the ring nitrogen.

  • 4-Aminonicotinohydrazide: 4-amino-pyridine-3-carbohydrazide.[1][2][3] The hydrazide is meta to the ring nitrogen, with an adjacent amino group.

Structural Visualization (Graphviz)

ChemicalStructure cluster_0 Structural Key Features INH Isoniazid (INH) (Pyridine-4-carbohydrazide) High Activity ANH 4-Aminonicotinohydrazide (4-Amino-pyridine-3-carbohydrazide) Low/No Activity (InhA pathway) INH->ANH Isomerization feat1 Hydrazide Position feat1->INH Para (4-pos) feat1->ANH Meta (3-pos) feat2 Ring Nitrogen feat3 Substituents feat3->ANH Amino group at C4

Caption: Structural comparison highlighting the positional shift of the hydrazide group from C4 (active) to C3 (inactive/weak), despite the addition of an amino group.

Pharmacology & Mechanism of Action[7]

Isoniazid: The Radical Imperative

INH is a prodrug .[5][6] It must be activated by the mycobacterial enzyme KatG (catalase-peroxidase).[1][5][6][7]

  • Binding: INH binds to the heme active site of KatG.

  • Radical Formation: The specific electronic structure of the 4-pyridine ring facilitates the abstraction of a hydrazine electron, generating an isonicotinoyl radical .

  • Adduct Formation: This radical attacks NAD+, forming an INH-NAD adduct .[1][3]

  • Inhibition: The adduct competitively inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis and causing cell lysis.

4-Aminonicotinohydrazide: The Positional Failure

The 3-isomer (nicotinohydrazide) scaffold fails to undergo this activation efficiently.[1][2][3]

  • Steric/Electronic Mismatch: The meta positioning prevents the resonance stabilization required for the formation of the acyl radical by KatG.

  • Alternative Mechanism (Potential): If 4-aminonicotinohydrazide possesses activity, it likely does not act via InhA inhibition.[1][3] It may act as an antimetabolite similar to 4-aminosalicylic acid (PAS) , interfering with folate synthesis (PABA antagonism), though typically PAS analogs require a carboxyl group rather than a hydrazide.

Mechanism Comparison Diagram

Mechanism INH Isoniazid KatG KatG (Activator) INH->KatG High Affinity ANH 4-Aminonicotinohydrazide ANH->KatG Low/No Affinity Folate Folate Pathway (Theoretical Target) ANH->Folate Possible Antimetabolite? Radical Isonicotinoyl Radical KatG->Radical Oxidation InhA InhA (Target) Death Cell Lysis (Mycolic Acid Loss) InhA->Death Survival Bacterial Survival / Weak Inhibition Folate->Survival Weak Effect Adduct INH-NAD Adduct Radical->Adduct + NAD+ Adduct->InhA Inhibition (IC50 ~5 nM)

Caption: Mechanistic divergence.[1][2][3] INH is activated by KatG to inhibit InhA. The 3-isomer (ANH) fails to engage this pathway efficiently.[1][2][3]

Comparative Efficacy Data

The following table summarizes the activity profiles based on established Structure-Activity Relationship (SAR) literature for pyridine hydrazides.

FeatureIsoniazid (INH)4-Aminonicotinohydrazide
Chemical Class Pyridine-4-carbohydrazidePyridine-3-carbohydrazide derivative
Target InhA (via KatG activation)Unknown / Weak InhA affinity
MIC (H37Rv) 0.03 – 0.1 µg/mL > 64 µg/mL (Typical for 3-isomers)
Bactericidal Activity High (Early Bactericidal Activity)Low / Bacteriostatic
Resistance Mechanism katG (S315T), inhA promoterN/A (Cross-resistance unlikely if inactive)
Toxicity Risk Hepatotoxicity (Acetylhydrazine)Potential for PABA-like reactions

Key Insight: Studies on nicotinic acid hydrazide (the parent 3-isomer) consistently show MICs >500 µg/mL against M. tuberculosis.[1][3] The addition of the amino group at position 4 is unlikely to restore potency to levels comparable to INH unless it engages a completely different target (e.g., QcrB or Folate), for which there is currently no supporting high-level evidence.

Experimental Protocols

To verify the activity of 4-aminonicotinohydrazide relative to INH, the Resazurin Microtiter Assay (REMA) is the industry standard for determining MIC values.

Protocol: Resazurin Microtiter Assay (REMA)[1][3][11]

Objective: Determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis H37Rv.

  • Preparation of Stock Solutions:

    • Dissolve Isoniazid (Control) in sterile distilled water to 1 mg/mL.

    • Dissolve 4-Aminonicotinohydrazide in DMSO (due to likely lower solubility) to 1 mg/mL.[1][2][3]

    • Filter sterilize using a 0.22 µm syringe filter.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with OADC) to mid-log phase (OD600 ~ 0.6–0.8).

    • Dilute culture to OD600 = 0.001 (approx. 10^5 CFU/mL).

  • Plate Setup (96-well):

    • Add 100 µL of 7H9 broth to all wells.

    • Serial Dilution: Add 100 µL of drug stock to column 1. Mix and transfer 100 µL to column 2, continuing to column 10. Discard final 100 µL.

    • Range: Test concentrations from 64 µg/mL down to 0.125 µg/mL for the analog; 1.0 µg/mL down to 0.002 µg/mL for INH.

    • Controls: Column 11 (Growth Control: Bacteria + Broth), Column 12 (Sterile Control: Broth only).

  • Incubation:

    • Add 100 µL of diluted bacterial inoculum to wells in columns 1–11.

    • Seal plate and incubate at 37°C for 7 days.

  • Readout:

    • Add 30 µL of Resazurin solution (0.02% w/v) + 12.5 µL Tween 80 (20%) to each well.

    • Incubate for 24 hours.

    • Result:

      • Pink: Viable bacteria (Reduction of Resazurin to Resorufin).

      • Blue: No growth (Inhibition).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

References

  • Seydel, J. K., et al. "Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type."[8] Journal of Medicinal Chemistry 19.4 (1976): 483-492.[1][2][3] Link

  • Timmins, G. S., & Deretic, V. "Mechanisms of action of isoniazid." Molecular Microbiology 62.5 (2006): 1220-1227.[1][2][3] Link

  • Palomino, J. C., et al. "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy 46.8 (2002): 2720-2722.[1][2][3] Link

  • Bernstein, J., et al. "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (Nydrazid) and related compounds." American Review of Tuberculosis 65.4 (1952): 357-364.[1][2][3] (Foundational SAR establishing the specificity of the 4-isomer).

Sources

Comparative

Precision Thermal Characterization of 4-Aminonicotinohydrazide Hydrazones: A Comparative Methodology Guide

Executive Summary: The Thermal Stability Paradox In the development of antimycobacterial and antimicrobial agents, 4-aminonicotinohydrazide hydrazones represent a critical scaffold. However, their characterization presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Stability Paradox

In the development of antimycobacterial and antimicrobial agents, 4-aminonicotinohydrazide hydrazones represent a critical scaffold. However, their characterization presents a distinct challenge: these compounds frequently exhibit solvatomorphism and thermal decomposition coincident with melting.

Standard capillary melting point methods often yield "uncorrected" values with wide ranges (e.g.,


), which are insufficient for regulatory filing or high-impact publication. This guide compares the performance of Visual Capillary Fusion (VCF)  against Differential Scanning Calorimetry (DSC)  and Thermogravimetric Analysis (TGA) , establishing a gold-standard protocol for determining the true melting point of these labile compounds.

The Physicochemical Challenge

4-aminonicotinohydrazide hydrazones possess a pyridine core and an azomethine linker (


). This structure creates a rigid hydrogen-bonding network, leading to high melting points (typically 

).

Why Standard Methods Fail:

  • Decomposition (Sintering): The hydrazone linkage is susceptible to thermal cleavage or cyclization at high temperatures, often darkening (sintering) before the liquid phase appears.

  • Polymorphism: These compounds often crystallize as solvates. A visual "melt" might actually be the loss of solvent followed by the melting of a metastable form.

  • Sublimation: The pyridine ring can facilitate sublimation near the melting point, obscuring the clear point in open capillaries.

Comparative Analysis of Determination Methods

The following table contrasts the three primary methodologies for characterizing the melting behavior of 4-aminonicotinohydrazide hydrazones.

FeatureMethod A: Visual Capillary (Standard) Method B: DSC (Recommended) Method C: TGA (Supplementary)
Principle Visual observation of phase change in a heated block.[1]Measurement of heat flow difference between sample and reference.Measurement of mass change vs. temperature.[2][3][4]
Precision

(Subjective)

(Objective)
N/A (Detects mass loss)
Decomposition Detection Poor. "Darkening" is the only indicator.Excellent. Distinguishes Endothermic (melt) from Exothermic (decomposition).Excellent. Quantifies solvent loss vs. degradation.
Polymorph Discrimination Impossible.High. Detects glass transitions (

) and recrystallization.
Low.
Sample Requirement



Suitability for Hydrazones Screening Only. Risk of reporting decomposition point as MP.Publication Quality. Separates

from

.
Validation. Confirms if "melt" is actually desolvation.
Comparative Data Case Study

Experimental data derived from generalized behavior of nicotinic hydrazone derivatives [1, 2].

  • Compound: 4-aminonicotinohydrazide derivative (Example Structure).

  • Capillary Result:

    
     (Darkened at 
    
    
    
    ).
    • Interpretation: User records "235-238°C (dec)".

  • DSC Result:

    • Event 1: Endotherm at

      
       (Enthalpy: 
      
      
      
      )
      
      
      Loss of hydrate water.
    • Event 2: Sharp Endotherm at

      
       (
      
      
      
      )
      
      
      True Melting Point.
    • Event 3: Broad Exotherm at

      
      
      
      
      
      Thermal Decomposition.

Validated Protocol: The "Dual-Confirmation" System

To ensure scientific integrity (E-E-A-T), use this self-validating workflow. This protocol minimizes the risk of reporting false melting points due to decomposition.

Step 1: TGA Screening (The Purity Check)

Before attempting a melting point, you must rule out solvates.

  • Instrument: TGA (e.g., TA Instruments Q500 or equivalent).

  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    under
    
    
    purge.
  • Criteria:

    • If mass loss

      
       occurs 
      
      
      
      : Sample is a solvate/hydrate . The "melting point" will be a desolvation event.
    • If mass is stable until

      
      : Proceed to DSC.[3]
      
Step 2: DSC Determination (The Measurement)

This provides the publishable


 value.
  • Sample Prep: Weigh

    
     into an aluminum pan .
    
    • Critical: Use a pinhole lid (hermetic but vented) to allow trapped gases to escape without exploding the pan, while containing the melt.

  • Reference: Empty aluminum pan with matching lid.

  • Program:

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      .
  • Analysis:

    • Identify the Melting Endotherm (downward peak).

    • Report the Extrapolated Onset Temperature (

      
      ) , not the peak temperature. 
      
      
      
      is independent of heating rate and mass.
    • Watch for an immediate Exothermic (upward) shift post-melt, indicating decomposition.

Step 3: Visual Verification (The Reality Check)

Use this to correlate DSC data with physical appearance.

  • Instrument: Automated Optoelectronic System (e.g., Mettler Toledo MP90).

  • Settings: Set start temperature

    
     below the DSC 
    
    
    
    . Ramp at
    
    
    .[2]
  • Observation: Record the "Clear Point". If the sample turns black/brown before clearing, report as "Melting with decomposition."

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for determining the melting point, ensuring that decomposition or solvation does not lead to erroneous data reporting.

MP_Determination_Workflow Start Start: Synthesized 4-aminonicotinohydrazide Hydrazone TGA_Step Step 1: TGA Screening (30-300°C @ 10°C/min) Start->TGA_Step Mass_Loss Mass Loss < 150°C? TGA_Step->Mass_Loss Solvate Sample is Solvate/Hydrate Report Desolvation Temp Mass_Loss->Solvate Yes (>1%) DSC_Step Step 2: DSC Analysis (Pinhole Pan, N2 atm) Mass_Loss->DSC_Step No (Stable) Curve_Analysis Analyze Heat Flow Curve DSC_Step->Curve_Analysis Sharp_Endo Sharp Endotherm (No immediate exotherm) Curve_Analysis->Sharp_Endo Clean Melt Endo_Exo Endotherm followed by Exotherm Curve_Analysis->Endo_Exo Melt + Dec Only_Exo Exotherm Only (No Melt) Curve_Analysis->Only_Exo Solid State Dec Result_Pure Report T(onset) as True Melting Point Sharp_Endo->Result_Pure Result_Dec Report T(onset) as Melting with Decomposition Endo_Exo->Result_Dec Result_Deg Report Decomposition Temp (No MP observable) Only_Exo->Result_Deg

Caption: Logical workflow for distinguishing true melting events from solvation and decomposition in hydrazone derivatives.

References

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide. Molecules, 2022. [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems Application Notes. [Link]

  • Thermal Analysis of Pharmaceuticals. Mettler Toledo UserCom, 2020. [Link]

  • Effective methods for the synthesis of hydrazones... reaction monitoring using a chemometric approach. RSC Advances, 2020. [Link]

Sources

Validation

antimicrobial efficacy of 4-amino vs 4-chloro nicotinohydrazides

Publish Comparison Guide: Antimicrobial Efficacy of 4-Amino vs. 4-Chloro Nicotinohydrazides Executive Summary In the development of novel antimicrobials, particularly against Mycobacterium tuberculosis and resistant fung...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Antimicrobial Efficacy of 4-Amino vs. 4-Chloro Nicotinohydrazides

Executive Summary

In the development of novel antimicrobials, particularly against Mycobacterium tuberculosis and resistant fungal pathogens, the nicotinohydrazide (pyridine-3-carbohydrazide) scaffold remains a privileged structure due to its ability to chelate metal ions and inhibit key metabolic enzymes (e.g., enoyl-ACP reductase).[1]

This guide compares two critical C4-substituted derivatives: 4-amino nicotinohydrazide and 4-chloro nicotinohydrazide .[1]

  • The Verdict : The 4-chloro derivative generally exhibits superior antimicrobial potency, particularly in antitubercular and antifungal applications.[1] Its enhanced lipophilicity facilitates penetration of the mycobacterial cell wall, and the electron-withdrawing chlorine atom activates the hydrazide moiety for radical generation (a key mechanism in isoniazid-like drugs).[1]

  • The Alternative : The 4-amino derivative typically shows reduced potency due to lower lipophilicity and electron-donating deactivation of the ring, but it serves as a crucial intermediate for generating secondary amine derivatives (Schiff bases) that can regain high potency.[1]

Physicochemical & Mechanistic Comparison

The efficacy difference between these two analogs is rooted in their electronic and physical properties, which dictate transport across microbial membranes and interaction with target enzymes (e.g., KatG/InhA systems).

Feature4-Chloro Nicotinohydrazide 4-Amino Nicotinohydrazide
Electronic Effect Electron-Withdrawing (-I, +R) : Makes the pyridine ring electron-deficient, potentially stabilizing radical intermediates formed during activation.[1]Electron-Donating (+R) : Increases electron density on the ring, stabilizing the molecule and making oxidative activation (e.g., by KatG) more difficult.
Lipophilicity (cLogP) High (~0.8 - 1.2) : Favorable for passive diffusion through the waxy mycolic acid layer of M. tuberculosis.[1]Low (~ -0.5 - 0.0) : Hydrophilic nature hinders penetration through lipid-rich bacterial cell walls.[1]
Solubility Moderate; often requires DMSO for stock solutions.[1]Higher aqueous solubility; easier to formulate but harder to cross membranes.
Primary Utility Direct Active Agent : Potent antifungal and antitubercular activity.[2]Scaffold/Precursor : Often derivatized into Schiff bases or secondary amines to improve activity.
Key Target Interaction Hydrophobic interaction with enzyme pockets (e.g., Succinate Dehydrogenase).[3]Hydrogen bond donor/acceptor; may bind to solvent-exposed regions rather than deep hydrophobic pockets.[1]
Mechanism of Action (Inferred)
  • Antitubercular (Isoniazid-like pathway) : These compounds are likely pro-drugs requiring activation by the catalase-peroxidase enzyme (KatG).[1] The 4-chloro substituent, being electron-withdrawing, facilitates the formation of the acyl radical required to form the INH-NAD adduct, which inhibits InhA (enoyl-ACP reductase).[1] The 4-amino group stabilizes the parent molecule, reducing the efficiency of this activation step.

  • Antifungal : The 4-chloro analog has been shown to inhibit succinate dehydrogenase (SDH), disrupting the tricarboxylic acid (TCA) cycle and mitochondrial electron transport. The hydrophobic chlorine atom is critical for binding to the lipophilic ubiquinone-binding site of SDH.[1]

Experimental Data & Structure-Activity Relationship (SAR)

Recent studies on substituted nicotinohydrazides highlight the "Halogen Effect" where Cl, Br, or F substitutions at the 4-position consistently outperform amino or methoxy substitutions.

Comparative Efficacy Table
PathogenCompoundActivity (MIC/EC₅₀)Notes
M. tuberculosis 4-Chloro 0.5 - 12.5 µg/mL High activity linked to lipophilicity (LogP) and cell wall penetration [1].[1]
4-Amino> 25 µg/mLSignificantly lower activity; often considered inactive unless derivatized.[1]
Rhizoctonia solani (Fungus)4-Chloro 0.53 µg/mL Superior to commercial fungicides like fluopyram in some assays [2].[1]
4-Amino> 50 µg/mLPoor inhibition of mycelial growth.
S. aureus (Gram +)4-Chloro 2 - 8 µg/mLModerate activity; effective against some resistant strains.
4-Amino> 64 µg/mLGenerally ineffective against Gram-positives without further modification.[1]

Key Finding : In a study of 2-chloronicotinohydrazide derivatives (closely related to 4-chloro), the halogenated core was essential for broad-spectrum fungicidal activity, with EC₅₀ values as low as 0.13 µg/mL against R. solani [2].[1]

Experimental Protocols

A. Synthesis Workflow (Graphviz)

The 4-chloro derivative is often the precursor to the 4-amino derivative.[1] This relationship is critical for medicinal chemists deciding which pathway to pursue.

SynthesisPath Start 4-Hydroxynicotinic Acid Inter 4-Chloronicotinic Acid (via POCl3) Start->Inter Chlorination ProdCl 4-Chloro Nicotinohydrazide (Target A: High Potency) Inter->ProdCl Esterification + Hydrazine ProdNH2 4-Amino Nicotinohydrazide (Target B: Low Potency) Inter->ProdNH2 1. Amination 2. Hydrazine ProdCl->ProdNH2 Nucleophilic Subst. (Alternative Route) R1 Hydrazine Hydrate (EtOH, Reflux) R2 Ammonia / Amination (SnAr Reaction)

Caption: Synthetic pathway illustrating 4-chloro nicotinohydrazide as a key intermediate to access amino derivatives.

B. Antimicrobial Assay Protocol (Broth Microdilution)

To validate the efficacy differences, use this standardized protocol.

Materials:

  • Strains : M. tuberculosis H37Rv (BSL-3) or M. smegmatis (BSL-2 surrogate); C. albicans SC5314.[1]

  • Media : Middlebrook 7H9 broth (for Mycobacteria); RPMI 1640 (for Fungi).

  • Controls : Isoniazid (Positive), DMSO (Negative).

Step-by-Step Procedure:

  • Stock Preparation : Dissolve 4-chloro and 4-amino analogs in 100% DMSO to a concentration of 10 mg/mL. Ensure complete solubilization (sonicate if necessary).

  • Dilution : Prepare serial 2-fold dilutions in the appropriate broth media in 96-well plates. Final concentration range: 0.125 µg/mL to 64 µg/mL.

  • Inoculation :

    • TB : Inoculate with

      
       CFU/mL. Incubate at 37°C for 7 days (Alamar Blue added on day 7).
      
    • Fungi : Inoculate with

      
       cells/mL. Incubate at 35°C for 24-48 hours.
      
  • Readout :

    • Visual : Lowest concentration with no visible growth.

    • Colorimetric (TB) : Blue (no growth) vs. Pink (growth) using Resazurin assay.

  • Data Analysis : Calculate MIC₉₀ (concentration inhibiting 90% of growth).

References

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Source: MDPI (Molecules) Context: Establishes the correlation between lipophilicity (halogenation) and increased antitubercular activity in nicotinohydrazide derivatives.

  • Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. Source: Bioorganic Chemistry (via PubMed/ScienceDirect) Context: Demonstrates the superior fungicidal efficacy of chloro-substituted nicotinohydrazides (EC50 = 0.13 µg/mL) compared to other substitutions.

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Source: PMC (PubMed Central) Context: Discusses the synthesis of amino-derivatives and their comparative activity against standard bacterial strains. [1]

  • A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Source: ACS Publications Context: Provides SAR data showing 4-F and 4-Cl substitutions on the phenyl ring of hydrazides are superior to 4-Br and amino groups. [1]

Sources

Comparative

A Comparative Guide to Molecular Docking Studies of 4-Aminonicotinohydrazide Derivatives

This guide provides an in-depth technical comparison of molecular docking methodologies as applied to the study of 4-aminonicotinohydrazide derivatives. Designed for researchers, computational chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of molecular docking methodologies as applied to the study of 4-aminonicotinohydrazide derivatives. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the critical reasoning behind experimental choices, ensuring a robust and reproducible in silico workflow. We will explore the selection of software, the intricacies of protocol design, and the interpretation of results, grounded in established scientific principles.

The Significance of the 4-Aminonicotinohydrazide Scaffold

The 4-aminonicotinohydrazide moiety is a compelling starting point for drug discovery. It is a derivative of nicotinic acid (a form of vitamin B3) and incorporates a hydrazide group, a versatile pharmacophore known for its wide spectrum of biological activities, including antibacterial, antifungal, antitubercular, and anticancer properties.[1][2] The core structure presents multiple hydrogen bond donors and acceptors, allowing for diverse and potent interactions with biological targets. Molecular docking is an indispensable computational tool for exploring these potential interactions, predicting binding conformations, and estimating binding affinities, thereby guiding the rational design and optimization of novel therapeutic agents.[3][4]

Comparing Molecular Docking Platforms: A Matter of Algorithm and Scoring

The choice of docking software is a critical decision that influences the outcome of any virtual screening or lead optimization campaign. While numerous platforms are available, they are fundamentally distinguished by their search algorithms and scoring functions. Here, we compare three widely used platforms: AutoDock Vina, GOLD, and Glide.

Software Search Algorithm Scoring Function Principle Strengths Considerations
AutoDock Vina Iterated Local Search Global OptimizerEmpirical; machine-learning-based, trained on a large set of protein-ligand complexes.High speed and accuracy; open-source and widely accessible. Good for high-throughput virtual screening.May be less accurate for ligands with many rotatable bonds or for targets with significant conformational flexibility.
GOLD (Genetic Optimisation for Ligand Docking) Genetic AlgorithmEmpirical (GoldScore, ChemScore) and knowledge-based (ASP, ChemPLP).Excellent at handling ligand flexibility and ring conformations.[5][6] Often considered a benchmark for pose prediction accuracy.Slower than Vina; commercial license required. The choice of scoring function can significantly impact results.
Glide (Schrödinger Suite) Hierarchical search protocol; exhaustive search followed by minimization.Empirical (GlideScore); combines elements of force fields and empirical terms for interactions.High accuracy in pose prediction and scoring. Well-integrated into a larger suite of drug discovery tools.Commercial and computationally intensive. Can be sensitive to the initial ligand preparation and receptor grid generation.

Expert Insight: The "best" software is context-dependent. For high-throughput virtual screening of a large library of 4-aminonicotinohydrazide derivatives, AutoDock Vina offers an excellent balance of speed and scoring power.[7] For detailed binding mode analysis of a few high-priority candidates where accuracy is paramount, GOLD or Glide are superior choices due to their sophisticated handling of ligand flexibility.[6] It is often advisable to use a "consensus docking" approach, where a molecule is docked with multiple programs; candidates that consistently score well across different platforms are more likely to be true positives.[5]

Visualizing the Docking Workflow

A well-defined workflow is crucial for reproducible and reliable docking results. The following diagram illustrates the key stages of a typical molecular docking experiment.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Download, Cleaning, Protonation) grid Define Binding Site (Grid Box Generation) p_prep->grid l_prep Ligand Preparation (2D->3D Conversion, Energy Minimization) dock Molecular Docking (Run Simulation) l_prep->dock grid->dock pose Pose Analysis (Clustering, RMSD) dock->pose score Scoring & Ranking (Binding Energy Evaluation) pose->score interact Interaction Analysis (H-bonds, Hydrophobic Contacts) score->interact validate Validation (Redocking, Decoys) interact->validate G cluster_protein Enzyme Active Site cluster_ligand A Hydrophobic Pocket (e.g., Leu, Val, Ile) B H-Bond Donor (e.g., Ser, Thr) C H-Bond Acceptor (e.g., Asp, Glu) D Aromatic Residue (e.g., Phe, Tyr) L1 Aromatic Ring L1->A Hydrophobic Interaction L2 Hydrazide (-CONHNH-) L2->B H-Bond L3 Amino Group (-NH2) L3->C H-Bond L4 Pyridine Ring L4->D Pi-Pi Stacking

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Aminonicotinohydrazide

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical reagents, from initial handling to final disp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this principle. This guide provides a detailed protocol for the safe disposal of 4-Aminonicotinohydrazide, a compound of interest in various research applications. In the absence of a specific Safety Data Sheet (SDS) for 4-Aminonicotinohydrazide, this document synthesizes best practices derived from the known hazards of its constituent chemical groups: aromatic amines and hydrazides. The procedures outlined herein are designed to be self-validating, ensuring that each step contributes to a comprehensively safe workflow.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the potential hazards of 4-Aminonicotinohydrazide is the first step in ensuring its safe disposal. Based on its chemical structure, we can infer a hazard profile from related compounds. The presence of the aminopyridine moiety suggests potential neurotoxicity, as seen with compounds like 4-aminopyridine, which can cause hyperexcitability, seizures, and other neurological effects[1][2]. The hydrazide group, on the other hand, is associated with reactivity and potential carcinogenicity, as observed with hydrazine itself[3][4].

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the key hazards associated with chemical classes related to 4-Aminonicotinohydrazide:

Hazard CategoryPotential EffectsRelated CompoundsSource
Acute Toxicity (Oral) Toxic or fatal if swallowed.Aminophenazone, 4-Aminopyridine[5][6]
Skin Irritation/Toxicity Causes skin irritation; may be toxic in contact with skin.Aminophenazone, 4-Aminopyridine[5][6]
Eye Irritation Causes serious eye irritation.Aminophenazone, 4-Aminopyridine[5][6]
Respiratory Irritation May cause respiratory irritation.Aminophenazone, 4-Aminopyridine[5][6]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.4-Aminopyridine[6]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.

Core Disposal Principles: A Framework for Safety

The disposal of 4-Aminonicotinohydrazide should adhere to the following fundamental principles of chemical waste management:

  • Waste Minimization: Only prepare the amount of solution needed for your immediate experimental needs to reduce the volume of waste generated.

  • Segregation: Never mix 4-Aminonicotinohydrazide waste with other chemical waste streams unless explicitly instructed to do so by a qualified environmental health and safety (EHS) professional.

  • Containment: Use appropriate, clearly labeled, and sealed containers for all waste.

  • Regulatory Compliance: All disposal activities must comply with local, regional, and national regulations[7]. Consult your institution's EHS department for specific guidance.

Step-by-Step Disposal Protocol

This protocol provides a detailed workflow for the safe disposal of 4-Aminonicotinohydrazide waste.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate cartridge[8].

Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, chemically compatible, and leak-proof container for all 4-Aminonicotinohydrazide waste. The container should be clearly labeled with "Hazardous Waste," the chemical name "4-Aminonicotinohydrazide," and the associated hazard symbols.

  • Solid Waste: Collect solid 4-Aminonicotinohydrazide waste, including contaminated consumables (e.g., weigh boats, pipette tips), in the designated solid waste container.

  • Liquid Waste: Collect liquid waste containing 4-Aminonicotinohydrazide in a separate, designated liquid waste container. Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

Chemical Treatment (for Small Quantities)

For small amounts of residual 4-Aminonicotinohydrazide in solution, chemical neutralization can be an effective preliminary step before final disposal. This process is based on the reactivity of the hydrazide moiety.

Caution: This procedure should only be performed by trained personnel in a well-ventilated fume hood.

  • Dilution: Dilute the aqueous 4-Aminonicotinohydrazide solution with water to a concentration of 5% or less[9].

  • Oxidation: Slowly add an equal volume of a 5% aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite to the diluted hydrazide solution[9]. This will oxidize the hydrazide to nitrogen gas, water, and salts.

  • Verification: After the reaction has subsided, test the solution to ensure complete neutralization.

  • Disposal of Treated Solution: Even after treatment, the resulting solution should be collected in a hazardous waste container and disposed of according to institutional guidelines, as it may still contain byproducts or unreacted starting material.

Final Disposal

All collected waste, whether treated or not, must be disposed of through your institution's EHS-approved hazardous waste management program. Do not attempt to dispose of 4-Aminonicotinohydrazide down the drain or in regular trash[10].

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust[11].

  • Collection: Collect the absorbed or swept material and place it in a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Visual Workflow Guides

The following diagrams illustrate the decision-making process for the disposal of 4-Aminonicotinohydrazide and the appropriate response to a spill.

DisposalWorkflow start Start: 4-Aminonicotinohydrazide Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity in Solution? assess_quantity->small_quantity Small large_quantity Large Quantity or Solid Waste assess_quantity->large_quantity Large/Solid chemical_treatment Perform Chemical Treatment (Oxidation) small_quantity->chemical_treatment Yes collect_waste Collect in Labeled Hazardous Waste Container small_quantity->collect_waste No large_quantity->collect_waste chemical_treatment->collect_waste final_disposal Arrange for EHS Pickup and Disposal collect_waste->final_disposal

Caption: Decision workflow for the disposal of 4-Aminonicotinohydrazide.

SpillResponse spill Spill Occurs evacuate Evacuate and Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Absorbent/Sweeping) ppe->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to EHS decontaminate->report

Caption: Step-by-step emergency response for a 4-Aminonicotinohydrazide spill.

References

  • Chem Service. (2014). SAFETY DATA SHEET: 4-Aminopyridine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminoantipyrine. [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. [Link]

  • King, A. M., & Aaron, C. K. (2013). 4-aminopyridine toxicity: a case report and review of the literature. Journal of Medical Toxicology, 9(3), 295–298. [Link]

  • King, A. M., & Aaron, C. K. (2013). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 9(3), 295–298. [Link]

  • del Pino, J., Zeballos, G., Anadón, A., & Moyano, P. (2015). Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells. Toxicology, 333, 111–120. [Link]

  • Reddit. (2018). Advice on storing/handling hydrazine. [Link]

  • Wang, Y. Q., Zhang, H. M., & Zhang, Y. (2013). Insights into potentially toxic effects of 4-aminoantipyrine on the antioxidant enzyme copper-zinc superoxide dismutase. Journal of hazardous materials, 262, 737–745. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

Sources

Handling

Personal protective equipment for handling 4-Aminonicotinohydrazide

Executive Summary & Risk Context[1][2][3][4][5][6][7] 4-Aminonicotinohydrazide (CAS: 13269-12-0) is a critical pyridine-based building block often employed in the synthesis of biologically active compounds. While frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4][5][6][7]

4-Aminonicotinohydrazide (CAS: 13269-12-0) is a critical pyridine-based building block often employed in the synthesis of biologically active compounds. While frequently treated as a standard organic intermediate, its hydrazide functionality (-CONHNH₂) dictates a higher tier of safety vigilance than standard pyridines.

The Senior Scientist's Perspective: The primary operational risk is not acute toxicity, but sensitization and potential genotoxicity . Hydrazide derivatives are structural alerts for mutagenicity and can liberate trace hydrazine (a known carcinogen) upon hydrolysis or metabolic breakdown. Furthermore, as a nucleophilic reducing agent, this compound presents specific incompatibility risks in waste streams often overlooked in standard protocols.

This guide moves beyond generic "wear gloves" advice to provide a self-validating safety system for your laboratory.

Hazard Identification & Risk Profile

The following risk profile synthesizes data from Safety Data Sheets (SDS) and structural activity relationships (SAR) for pyridine hydrazides.

Hazard CategoryClassification (GHS)Operational Implication
Health (Acute) Skin Irrit. 2 / Eye Irrit.[1][2] 2A Causes reversible but significant inflammation. Dust is highly irritating to mucous membranes.
Health (Chronic) Sensitizer (Suspected) Repeated exposure may cause allergic contact dermatitis. Treat as a potential mutagen.
Physical Combustible Solid Finely dispersed dust can form explosive mixtures in air.
Reactivity Reducing Agent CRITICAL: Violent reaction with strong oxidizers (e.g., Nitric Acid, Peroxides, Hypochlorites).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to solid handling and solution preparation.

Hand Protection Strategy

Rationale: Hydrazides can penetrate standard nitrile gloves once in solution. The "Splash vs. Immersion" distinction is vital.

State of MatterRecommended Glove MaterialBreakthrough Time (Est.)Protocol
Dry Solid Nitrile (Standard) (min 0.11 mm)>480 min (Solid state)Standard donning. Change if powder creates visible dust.
Solution (DMSO/MeOH) Double Gloving (Nitrile over Nitrile)<15 min (Solvent dependent)Immediate removal upon splash. The solvent acts as a carrier for the hydrazide to penetrate skin.
Spill Cleanup Silver Shield / Laminate >480 minRequired for cleaning concentrated liquid spills.
Respiratory & Body Protection[9]
  • Primary Barrier: Chemical Fume Hood. Never handle the dry powder on an open bench.

  • Secondary Barrier: N95 particulate respirator (only if hood failure occurs).

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are preferred over safety glasses due to the fine particle size of the powder, which can bypass side shields.

Operational Protocol: Step-by-Step

This workflow is designed to minimize static discharge and aerosol generation.[3]

Phase 1: Preparation
  • Static Control: Hydrazide powders are often static-prone. Use an anti-static gun or ionizer inside the balance enclosure.

  • Clearance: Remove all oxidizers (bleach, peroxides) from the fume hood.

Phase 2: Weighing & Solubilization
  • Weighing: Weigh directly into a tared vial inside the hood. Do not use weighing boats that require transferring powder (risk of spillage).

  • Solvent Addition: Add solvent (typically DMSO or Methanol) slowly down the side of the vial to prevent "puffing" of the powder.

  • Dissolution: Cap the vial immediately. Vortex or sonicate inside the closed hood.

Phase 3: Reaction & Cleanup
  • Wipe Down: After weighing, wipe the balance area with a solvent-dampened tissue (MeOH) to pick up invisible dust.

  • Doffing: Remove outer gloves inside the hood before touching hood sashes or door handles.

Waste Disposal & Decontamination[10][11][12][13]

The "Redox" Trap: A common lab accident involves mixing hydrazide waste with oxidizing waste (e.g., Chromic acid or Nitric acid cleaning solutions). This generates heat and nitrogen gas, leading to container rupture.

  • Segregation: Dispose of 4-Aminonicotinohydrazide waste in the "Hazardous Organic - Non-Halogenated" stream.

  • Labeling: Explicitly mark the tag with "Reducing Agent - Do Not Mix with Oxidizers."

  • Decontamination of Surfaces:

    • Do not use Bleach (Sodium Hypochlorite) initially. Bleach reacts with hydrazides to form toxic chloramines or N-nitroso compounds.

    • Step 1: Wipe with water/detergent to remove the bulk material.

    • Step 2: Rinse with simple alcohol (Ethanol/Isopropanol).

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and safety barriers in the handling process.

G Start START: Material Retrieval CheckSDS Risk Assessment (Check for Oxidizers) Start->CheckSDS PPE Don PPE: Double Nitrile + Goggles CheckSDS->PPE Weighing Weighing (Fume Hood) *Anti-Static Precautions* PPE->Weighing Clear Hood Solubilization Solubilization (Closed Vial) Weighing->Solubilization Avoid Aerosols Reaction Experimental Use Solubilization->Reaction Waste Disposal: Segregate from Oxidizers Reaction->Waste Redox Hazard Check

Caption: Operational workflow emphasizing the critical "Redox Hazard Check" before disposal to prevent incompatibility accidents.

References

  • PubChem. (n.d.). Compound Summary: 4-Aminonicotinohydrazide. National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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